molecular formula C8H15NO3 B1459694 Methyl 2-(3-aminooxan-3-yl)acetate CAS No. 1522525-85-4

Methyl 2-(3-aminooxan-3-yl)acetate

Katalognummer: B1459694
CAS-Nummer: 1522525-85-4
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: ZTOUZARIOOFVOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 2-(3-aminooxan-3-yl)acetate (CAS 1522525-85-4) is a chemical building block of high interest in organic synthesis and medicinal chemistry. With the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol, this compound features a methyl ester group and a primary amine group integrated into a oxane (tetrahydropyran) ring system, making it a valuable scaffold for the construction of more complex molecules . Its primary research application lies in its role as a key intermediate in the synthesis of novel heterocyclic amino acid derivatives and other pharmacologically active compounds . Compounds containing the aminoxane structure are frequently explored as conformationally constrained analogs of natural amino acids, which can be used to modify peptides and develop new active substances . Furthermore, this amine-containing ester can serve as a versatile building block in bioconjugation chemistry, similar to those used in compositions and methods for labeling and detecting biomolecules such as proteins and glycoproteins . The structure of the compound is confirmed by its SMILES notation, COC(=O)CC1(CCCOC1)N . This product is intended for research purposes as a chemical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

methyl 2-(3-aminooxan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-7(10)5-8(9)3-2-4-12-6-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOUZARIOOFVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"Methyl 2-(3-aminooxan-3-yl)acetate chemical properties"

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-(3-aminooxan-3-yl)acetate

Executive Summary

Methyl 2-(3-aminooxan-3-yl)acetate is a non-canonical amino acid ester featuring a tetrahydropyran (oxane) ring with a quaternary center. This unique structural motif imparts specific physicochemical properties and reactivity, making it a valuable building block for medicinal chemistry and drug discovery. Its primary amine and ester functionalities offer versatile handles for chemical modification, allowing for its incorporation into peptides or for the synthesis of novel heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, reactivity profile, and potential applications, with a focus on its utility for researchers in drug development.

Introduction to α,α-Disubstituted Amino Acid Esters

Amino acids and their derivatives are fundamental building blocks in biological systems and synthetic chemistry. While the 20 proteinogenic amino acids are most common, non-canonical amino acids with unique side chains are of significant interest in drug design. α,α-disubstituted amino acids, where the alpha-carbon is a quaternary center, are particularly valuable. The substitution at the α-position restricts the conformational flexibility of the peptide backbone, which can lead to more stable secondary structures and improved resistance to enzymatic degradation.

Methyl 2-(3-aminooxan-3-yl)acetate belongs to this class, incorporating a cyclic ether (oxane) into its side chain. Saturated heterocyclic systems like oxetanes and oxanes have gained prominence in medicinal chemistry as they can improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional structure that can be exploited for binding to biological targets.[1] This guide will delve into the specific attributes of the oxane-containing amino acetate.

Physicochemical and Structural Properties

The structural features of Methyl 2-(3-aminooxan-3-yl)acetate—a primary amine, a methyl ester, and a tetrahydropyran ring—dictate its chemical behavior and physical properties.

Table 1: Core Physicochemical and Identification Properties

PropertyValueSource
CAS Number 1522525-85-4[2][3]
Molecular Formula C8H15NO3[4]
Molecular Weight 173.21 g/mol
Monoisotopic Mass 173.1052 Da[4]
Predicted XlogP -0.1[4]
SMILES COC(=O)CC1(CCCOC1)N[4]
InChI Key ZTOUZARIOOFVOE-UHFFFAOYSA-N[4]

The negative predicted XlogP value suggests that the compound is hydrophilic, a desirable trait for improving the solubility of parent drug candidates.[4]

Synthesis and Mechanistic Considerations

A logical approach involves a Michael addition to an α,β-unsaturated ester. The key precursor, methyl 2-(oxan-3-ylidene)acetate, could be synthesized via a Horner-Wadsworth-Emmons reaction from oxan-3-one. Subsequent aza-Michael addition of ammonia or a protected amine equivalent would yield the desired product. This method is effective for creating similar azetidine and oxetane amino acid derivatives.[1]

Synthetic_Pathway cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Aza-Michael Addition Oxanone Oxan-3-one Intermediate Methyl 2-(oxan-3-ylidene)acetate Oxanone->Intermediate Reagent1 Methyl 2-(diethoxyphosphoryl)acetate + NaH Product Methyl 2-(3-aminooxan-3-yl)acetate Intermediate->Product Reagent2 Ammonia (NH3) in Methanol

Caption: Plausible synthetic route to Methyl 2-(3-aminooxan-3-yl)acetate.

Causality behind Experimental Choices:

  • Horner-Wadsworth-Emmons Reaction: This olefination reaction is highly reliable for converting ketones into α,β-unsaturated esters, providing the necessary electrophile for the subsequent key step.

  • Aza-Michael Addition: This conjugate addition is a robust method for forming carbon-nitrogen bonds. Using ammonia directly provides the primary amine in a single step, which is highly atom-economical.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary reactive sites: the nucleophilic primary amine and the electrophilic ester carbonyl. This dual functionality allows for a wide range of chemical modifications.

Reactivity_Profile cluster_amine_reactions Amine Reactions cluster_ester_reactions Ester Reactions main Methyl 2-(3-aminooxan-3-yl)acetate Primary Amine (Nucleophilic) Methyl Ester (Electrophilic) Amide Amide Formation (Acylation) main:amine->Amide R-COCl Alkylation N-Alkylation main:amine->Alkylation R-X ReductiveAmination Reductive Amination main:amine->ReductiveAmination R-CHO, NaBH3CN Hydrolysis Hydrolysis to Carboxylic Acid main:ester->Hydrolysis H2O, H+ or OH- Transesterification Transesterification main:ester->Transesterification R-OH, H+ Amidation Amidation main:ester->Amidation R-NH2

Caption: Key reactive sites and potential derivatization pathways.

  • Reactions at the Amine: The primary amine is a potent nucleophile and a weak base. It can readily undergo acylation to form amides, a cornerstone of peptide synthesis. It can also be alkylated or used in reductive amination protocols to introduce further diversity.

  • Reactions at the Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-aminooxan-3-yl)acetic acid. This acid can then be coupled to other amines using standard peptide coupling reagents. Alternatively, the ester can be converted directly to an amide by reaction with an amine.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of Methyl 2-(3-aminooxan-3-yl)acetate make it an attractive building block for drug discovery programs.

  • Peptidomimetics: Incorporation into a peptide chain introduces a conformationally constrained, hydrophilic element. This can enhance binding affinity to a target protein by pre-organizing the peptide into a bioactive conformation and can improve pharmacokinetic properties like solubility.

  • GABA Analogues: The core structure is related to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. Derivatives could be explored as modulators of GABA receptors.[1]

  • Prodrugs: The amine or the derived carboxylic acid can be used to form bioreversible linkages to a parent drug molecule. Amino acid esters are a well-established strategy to improve the membrane permeability and oral bioavailability of drugs, often by targeting peptide transporters like PEPT1.[5]

  • Scaffold for Novel Heterocycles: The bifunctional nature of the molecule allows it to serve as a starting point for the synthesis of more complex heterocyclic systems through cyclization reactions.

Experimental Protocols

The following is a representative, self-validating protocol for the derivatization of the primary amine via amide coupling, a common subsequent step for this type of building block.

Protocol: Amide Coupling with an Activated Carboxylic Acid

  • Reactant Preparation:

    • Dissolve Methyl 2-(3-aminooxan-3-yl)acetate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N2 or Ar).

    • In a separate flask, dissolve the carboxylic acid to be coupled (1.05 eq), a coupling agent (e.g., HBTU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) in the same solvent.

  • Activation:

    • Stir the carboxylic acid mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate. The formation of this intermediate is crucial for an efficient reaction.

  • Coupling Reaction:

    • Add the solution of Methyl 2-(3-aminooxan-3-yl)acetate to the activated carboxylic acid mixture dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

  • Validation:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow A 1. Dissolve Reactants Separately (Amine & Acid/Coupling Agents) B 2. Activate Carboxylic Acid (15-20 min, RT) A->B C 3. Combine at 0°C and Stir (4-16h, warm to RT) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Aqueous Workup & Extraction D->E Reaction Complete F 6. Purify by Chromatography E->F G 7. Characterize Product (NMR, HRMS) F->G

Caption: Workflow for a typical amide coupling experiment.

Safety and Handling

Based on notified classifications and data from structurally similar compounds, Methyl 2-(3-aminooxan-3-yl)acetate should be handled with appropriate care.[2]

  • Hazard Classifications:

    • Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

    • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[2]

    • Specific target organ toxicity — single exposure (Category 3): H336 - May cause drowsiness or dizziness.[2]

  • Recommended Precautions:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P280: Wear protective gloves/eye protection/face protection.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Handle in a well-ventilated area or a chemical fume hood.[6]

    • Store in a tightly closed container in a dry place.

Conclusion

Methyl 2-(3-aminooxan-3-yl)acetate is a promising and versatile building block for chemical and pharmaceutical research. Its unique combination of a conformationally restricted quaternary α-carbon, a hydrophilic oxane ring, and orthogonal reactive handles (amine and ester) provides a rich platform for designing novel molecules with potentially improved pharmacological properties. The synthetic accessibility and predictable reactivity of this compound make it a valuable tool for scientists engaged in the development of new therapeutics.

References

  • NextSDS. (n.d.). methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-(3-aminooxolan-3-yl)acetate — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (2026). Methyl 2-(3-aminooxan-3-yl)acetate (C8H15NO3). Retrieved from [Link]

  • PubChemLite. (2026). Methyl 2-(3-aminooxolan-3-yl)acetate (C7H13NO3). Retrieved from [Link]

  • Arkivoc. (2008). Convenient syntheses of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates and their O-regioisomers. Retrieved from [Link]

  • Kananovich, D. G., & Kumpins, V. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1071. Retrieved from [Link]

  • Silva, J. P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2521. Retrieved from [Link]

Sources

Comprehensive Technical Guide on Methyl 2-(3-aminooxan-3-yl)acetate (CAS 1522525-85-4): Properties, Synthetic Utility, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate novel chemical building blocks designed to overcome pharmacokinetic and structural bottlenecks. Methyl 2-(3-aminooxan-3-yl)acetate (CAS 1522525-85-4) is a highly specialized, conformationally restricted β-amino acid derivative. Featuring a tetrahydropyran (THP) core with a gem-disubstituted quaternary carbon at the 3-position, this molecule serves as a powerful scaffold for synthesizing peptidomimetics, spirocycles, and novel active pharmaceutical ingredients (APIs).

This guide synthesizes the physicochemical properties, strategic medicinal chemistry utility, and field-proven experimental protocols for handling and derivatizing this crucial building block.

Physicochemical Identity and Molecular Properties

CAS 1522525-85-4, systematically named methyl 2-(3-aminooxan-3-yl)acetate, integrates an oxygen-containing saturated heterocycle (oxane/tetrahydropyran) with orthogonal functional groups—a primary amine and a methyl ester[1]. This orthogonality is critical for bidirectional synthetic growth (e.g., N-terminal and C-terminal peptide coupling).

Table 1: Core Chemical Properties
PropertyValueSource
CAS Number 1522525-85-4[1]
Chemical Name Methyl 2-(3-aminooxan-3-yl)acetate[1]
Molecular Formula C8H15NO3[1]
Molecular Weight 173.21 g/mol [1]
SMILES COC(=O)CC1(N)CCCOC1[2]
InChI InChI=1/C8H15NO3/c1-11-7(10)5-8(9)3-2-4-12-6-8/h2-6,9H2,1H3[2]

Strategic Utility in Medicinal Chemistry

The structural architecture of CAS 1522525-85-4 offers two profound advantages in rational drug design:

A. Tetrahydropyran (THP) as a Bioisostere

In medicinal chemistry, the THP ring is frequently deployed as a bioisostere for cyclohexane or piperidine rings[3][4]. The introduction of the ethereal oxygen atom provides a crucial hydrogen bond acceptor, which can enhance target binding affinity. More importantly, replacing a carbocycle with a THP ring significantly lowers the lipophilicity (logP) and increases the polar surface area (PSA) of the molecule[3][4]. This subtle modulation often translates to improved aqueous solubility, enhanced metabolic stability, and superior overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[3]. THP motifs are highly privileged and are found in numerous biologically active marine macrolides and FDA-approved therapeutics[5].

B. Conformational Restriction via Gem-Disubstitution

CAS 1522525-85-4 is a cyclic, gem-disubstituted β-amino acid derivative. The quaternary carbon at the 3-position severely restricts the rotational freedom of the molecular backbone[6]. When incorporated into peptide sequences or small molecules, these α,α-disubstituted (or β,β-disubstituted) centers lock the molecule into highly specific, stable conformations (such as helices)[6]. Furthermore, the steric bulk surrounding the amine renders the resulting amide bonds highly resistant to enzymatic proteolytic cleavage—a major hurdle in the development of peptide-based therapeutics[6].

Derivatization Core CAS 1522525-85-4 Methyl 2-(3-aminooxan-3-yl)acetate Amine Primary Amine (N-Terminal Growth) Core->Amine Electrophile Addition Ester Methyl Ester (C-Terminal Growth) Core->Ester Saponification Amide Amide/Urea Formation (Peptidomimetics) Amine->Amide HATU/DIPEA Acid Ester Hydrolysis (Free Carboxylic Acid) Ester->Acid LiOH, THF/H2O Spiro Spirocyclic Scaffolds (Conformational Locking) Amide->Spiro Cyclization Acid->Spiro Intramolecular Coupling

Figure 1: Synthetic derivatization pathways for CAS 1522525-85-4 in drug discovery.

Experimental Workflows: Derivatization and Coupling

To ensure a self-validating system, the following protocols detail the exact methodologies for manipulating CAS 1522525-85-4, explicitly explaining the causality behind the chosen reagents.

Protocol A: HATU-Mediated Amide Bond Formation (N-Derivatization)

Scientific Rationale: The primary amine of CAS 1522525-85-4 is situated on a sterically hindered quaternary carbon. Standard coupling agents (e.g., EDC/HOBt) often result in low yields due to this steric bulk. HATU is selected because it generates a highly reactive HOAt-active ester intermediate, which accelerates the coupling process and overcomes the steric hindrance of the gem-disubstituted center.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.1 eq) and CAS 1522525-85-4 (1.0 eq) in anhydrous DMF (to achieve a 0.1 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Note: DIPEA is chosen as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the conversion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify the crude product via silica gel flash chromatography (typically using a Hexane/EtOAc gradient).

Workflow Prep 1. Preparation Dissolve Reactants in Anhydrous DMF Act 2. Activation Add HATU & DIPEA at 0 °C Prep->Act React 3. Reaction Stir at RT for 2-4h (Monitor via LC-MS) Act->React Workup 4. Workup Quench & Extract with EtOAc React->Workup Purify 5. Purification Flash Chromatography (Silica Gel) Workup->Purify

Figure 2: Step-by-step experimental workflow for HATU-mediated amide coupling.

Protocol B: Ester Hydrolysis (C-Terminal Deprotection)

Scientific Rationale: To utilize the acetate group for subsequent coupling, the methyl ester must be hydrolyzed to a free carboxylic acid. A mixed solvent system is critical here: the organic substrate is lipophilic, while the hydroxide nucleophile is aqueous.

  • Preparation: Dissolve the N-protected intermediate of CAS 1522525-85-4 in a 3:1:1 mixture of THF/MeOH/H₂O. Causality: THF and MeOH act as co-solvents to bridge the phase gap, ensuring the substrate remains fully dissolved while facilitating nucleophilic acyl substitution.

  • Reaction: Cool to 0 °C and add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Stirring: Stir at room temperature for 1–2 hours until TLC indicates complete consumption of the starting material.

  • Workup: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and acidify to pH 2-3 using 1M HCl. Causality: Acidification protonates the carboxylate, driving the neutral carboxylic acid into the organic phase during extraction.

  • Extraction: Extract with EtOAc (3x), dry over MgSO₄, and concentrate to yield the free carboxylic acid, ready for the next coupling cycle.

Safety, Handling, and Regulatory Compliance

As with all specialized chemical building blocks, strict adherence to safety protocols is mandatory. CAS 1522525-85-4 possesses specific hazard classifications under the Globally Harmonized System (GHS)[7].

Table 2: Hazard Classifications & Handling Protocols
Hazard ClassCategoryHazard CodeDescription & HandlingSource
Skin Irritation Skin Irrit. 2H315Causes skin irritation. Protocol: Wear standard nitrile gloves and a chemically resistant lab coat.[7]
Eye Damage Eye Dam. 1H318Causes serious eye damage. Protocol: Mandatory use of tight-fitting safety goggles or a face shield.[7]
Target Organ Toxicity STOT SE 3H336May cause drowsiness or dizziness. Protocol: Handle exclusively within a certified, well-ventilated fume hood to prevent inhalation of vapors or dust.[7]

Storage: Store the compound in a tightly sealed container at 4°C to prevent degradation of the ester and oxidation of the primary amine[1].

References

  • NextSDS. methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information & Hazard Classifications. Available at: [Link]

  • Molport. methyl 2-(3-aminooxan-3-yl)acetate | 1522525-85-4 Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Available at: [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling Molecular Architecture

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The structural integrity of a molecule dictates its function, reactivity, and ultimately, its therapeutic potential. This guide provides a comprehensive, in-depth analysis of Methyl 2-(3-aminooxan-3-yl)acetate, a compound of interest for its unique structural motifs, including a substituted oxane ring and an α-amino ester functionality. As researchers, scientists, and drug development professionals, our objective extends beyond simple identification; we seek a profound understanding of the molecule's three-dimensional architecture and electronic landscape. This document serves as a technical blueprint, detailing the multi-faceted analytical approach required to fully elucidate the structure of this compound, thereby ensuring a solid foundation for any subsequent research and development endeavors.

Compound Profile: Methyl 2-(3-aminooxan-3-yl)acetate

Before delving into the analytical methodologies, it is essential to establish a foundational understanding of the target molecule.

Identifier Value Source
IUPAC Name Methyl 2-(3-aminooxan-3-yl)acetateN/A
CAS Number 1522525-85-4[1][2]
Molecular Formula C₈H₁₅NO₃[3][4]
Molecular Weight 173.21 g/mol [3]
SMILES COC(=O)CC1(CCCOC1)N[2][4]

Structural Overview:

The molecule features a central quaternary carbon at the 3-position of the oxane (tetrahydropyran) ring. This carbon is substituted with both an amino group and an acetate methyl ester group. This unique arrangement presents interesting stereochemical considerations and is expected to influence the conformational dynamics of the oxane ring.

Proposed Synthetic Pathway

G cluster_0 Proposed Synthesis of Methyl 2-(3-aminooxan-3-yl)acetate A Oxan-3-one C Methyl 2-(oxan-3-ylidene)acetate A->C Horner-Wadsworth-Emmons reaction B Methyl 2-(diethoxyphosphoryl)acetate B->C E Methyl 2-(3-aminooxan-3-yl)acetate C->E Aza-Michael Addition D Ammonia D->E

Figure 1: A proposed synthetic pathway for Methyl 2-(3-aminooxan-3-yl)acetate.

Comprehensive Structural Elucidation Workflow

A multi-technique approach is indispensable for the unambiguous structural determination of a novel compound. The following workflow outlines the logical progression of analyses, from initial purity assessment to the fine details of stereochemistry.

G cluster_0 Structural Elucidation Workflow Start Synthesized Compound Purity Purity Assessment (LC-MS, HRMS) Start->Purity IR Functional Group Analysis (FTIR) Purity->IR NMR Connectivity & Stereochemistry (1D & 2D NMR) IR->NMR XRay Absolute Configuration (X-ray Crystallography) NMR->XRay If crystalline Final Confirmed Structure NMR->Final If non-crystalline XRay->Final

Figure 2: A logical workflow for the comprehensive structural analysis of a novel compound.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone of molecular formula determination.[1][3][8][9] Its high accuracy allows for the differentiation of compounds with the same nominal mass, providing a high degree of confidence in the elemental composition. This is particularly crucial for novel compounds where no prior data exists.

Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the amino group is readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Determine the exact mass of this ion to at least four decimal places.

    • Compare the experimental exact mass to the theoretical exact mass for the proposed formula C₈H₁₅NO₃. The mass difference should be within 5 ppm.

    • Analyze the isotopic pattern and compare it to the theoretical pattern for the proposed formula.

Expected Data:

Ion Theoretical Exact Mass (m/z) Expected Experimental Mass (m/z)
[C₈H₁₅NO₃+H]⁺174.1125174.1125 ± 0.0009

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the molecule. For cyclic systems like the oxane ring, the coupling constants observed in the ¹H NMR spectrum provide valuable information about the conformation of the ring and the relative stereochemistry of the substituents.

¹H NMR Spectroscopy

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Analysis:

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts to identify the types of protons. Protons adjacent to electronegative atoms like oxygen and nitrogen will be shifted downfield.[10][11]

    • Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons.

Predicted ¹H NMR Data (in CDCl₃):

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OCH₃~3.7Singlet3H
-CH₂- (acetate)~2.5Singlet2H
-NH₂~1.5-2.5Broad Singlet2H
Oxane ring protons~1.5-4.0Multiplets8H
¹³C NMR Spectroscopy

Protocol: ¹³C NMR Analysis

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Analyze the chemical shifts to identify the different carbon environments. The carbonyl carbon of the ester and the carbons attached to the oxygen and nitrogen atoms are expected to be the most downfield.[12][13]

Predicted ¹³C NMR Data (in CDCl₃):

Assignment Predicted Chemical Shift (ppm)
C=O (ester)~175
C-O (oxane)~60-75
C-N (oxane)~50-60
-OCH₃~52
-CH₂- (acetate)~45
Other oxane carbons~20-40
2D NMR Spectroscopy

Expertise & Experience: 2D NMR experiments are crucial for assembling the molecular puzzle. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations.[14][15][16][17][18] This suite of experiments provides a comprehensive map of the molecule's covalent framework.

Protocol: 2D NMR Analysis

  • Sample Preparation: Use the same NMR sample.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Analysis:

    • COSY: Trace the spin systems within the oxane ring.

    • HSQC: Correlate each proton signal to its corresponding carbon signal.

    • HMBC: Establish key connectivities, such as the correlation between the acetate methylene protons and the quaternary carbon of the oxane ring, and the correlation between the methyl protons of the ester and the carbonyl carbon.

G cluster_0 Key HMBC Correlations H_acetate H (acetate -CH2-) C_quat C (oxane C3) H_acetate->C_quat 2J H_methyl H (ester -OCH3) C_carbonyl C (ester C=O) H_methyl->C_carbonyl 3J

Figure 3: Expected key long-range proton-carbon correlations in the HMBC spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[19][20] The presence of characteristic absorption bands for the amine, ester, and ether functionalities will provide corroborating evidence for the proposed structure.

Protocol: FTIR Analysis

  • Sample Preparation: Place a small amount of the neat compound on the ATR crystal of the FTIR spectrometer.

  • Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected FTIR Data:

Functional Group Expected Absorption Range (cm⁻¹)
N-H stretch (amine)3300-3500
C-H stretch (alkane)2850-3000
C=O stretch (ester)1730-1750
N-H bend (amine)1590-1650
C-O stretch (ether & ester)1050-1250

X-ray Crystallography

Expertise & Experience: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry.[21][22][23][24] This technique is the gold standard for unambiguous structure determination.

Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or layering of solvents.[25]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Data Analysis: Analyze the resulting structure to determine the precise atomic coordinates, bond lengths, bond angles, and the conformation of the oxane ring.

Conclusion: A Unified Structural Picture

The structural elucidation of Methyl 2-(3-aminooxan-3-yl)acetate requires a synergistic application of multiple analytical techniques. High-resolution mass spectrometry will confirm the elemental composition. A comprehensive suite of 1D and 2D NMR experiments will establish the covalent framework and provide insights into the solution-state conformation. FTIR spectroscopy will corroborate the presence of key functional groups. Finally, where possible, single-crystal X-ray crystallography will provide an unambiguous determination of the solid-state structure. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a reliable foundation for future research and development in the fields of medicinal chemistry and materials science.

References

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  • Methyl 2-(3-aminooxan-3-yl)acetate (C8H15NO3). (n.d.). PubChemLite. Retrieved from [Link]

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  • FTIR spectra of poly(β-amino esters) with and without APTES. (n.d.). ResearchGate. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 26). Creative Biostructure. Retrieved from [Link]

  • Synthesis of new alpha-heterocyclic alpha-aminoesters. (2003, June 15). PubMed. Retrieved from [Link]

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  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (2018, November 15). Beilstein Journals. Retrieved from [Link]

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  • The 1H NMR spectrum shown is that of a cyclic ether with the formula C 4 H 8 O. Propose a structure. (n.d.). Vaia. Retrieved from [Link]

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  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications. Retrieved from [Link]

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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved from [Link]

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  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (n.d.). PMC. Retrieved from [Link]

  • Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. (n.d.). PMC. Retrieved from [Link]

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  • X-ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

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Sources

Oxetane-Containing Amino Acids: A Technical Guide to Synthesis, Properties, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-natural amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties. Among these, oxetane-containing amino acids have emerged as a particularly compelling class of building blocks. The four-membered oxetane ring, when integrated into a peptide backbone, acts as a unique bioisostere for the amide carbonyl group, imparting significant improvements in metabolic stability, solubility, and conformational control.[1][2] This technical guide provides an in-depth review of the synthesis of oxetane-containing amino acids, their incorporation into peptides, their profound impact on peptide conformation, and their application in the development of novel therapeutics. Detailed protocols and structural analyses are presented to equip researchers and drug development professionals with the knowledge to leverage this innovative technology.

Introduction: The Strategic Value of Oxetanes in Peptidomimetics

Peptide-based drugs offer high specificity and potency but are often hindered by poor bioavailability and rapid in vivo degradation by proteases.[3][4] A primary strategy to overcome these limitations is the modification of the peptide backbone to create "peptidomimetics" that retain biological activity while resisting enzymatic cleavage.[5] The replacement of a native amide bond with a stable surrogate is a key approach in this endeavor.

The 3-aminooxetane moiety has been identified as a highly effective amide bond isostere.[6][7] This substitution removes the scissile carbonyl group, a primary target for proteases, thereby significantly enhancing the metabolic stability of the peptide.[4][8] Furthermore, the oxetane ring is not merely a passive spacer; its unique stereoelectronic properties introduce valuable conformational constraints and can improve key physicochemical properties of the parent molecule.[9][10] This guide will explore the practical synthesis and application of these powerful building blocks.

The Oxetane Moiety: A Bioisostere with Distinct Advantages

The oxetane ring has been increasingly recognized in medicinal chemistry as a versatile motif for improving drug-like properties.[1][11] When used to replace a carbonyl group, it offers several distinct advantages:

  • Increased Three-Dimensionality: The sp³-hybridized carbons of the oxetane ring introduce a greater degree of three-dimensionality compared to the planar sp² carbonyl group, which can lead to improved aqueous solubility and allow for exploration of new chemical space.[2][9]

  • Metabolic Stability: As a stable cyclic ether, the oxetane ring is resistant to metabolic degradation, a significant advantage over the often-labile amide bond.[4][10]

  • Modulation of Physicochemical Properties: The polar nature of the oxetane can enhance solubility.[9] Its inductive electron-withdrawing effect can also reduce the basicity (pKa) of nearby amine groups, which can be strategically used to mitigate off-target effects, such as hERG inhibition, and optimize pharmacokinetic profiles.[2][9][10]

  • Hydrogen Bonding Capability: The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, mimicking the function of the amide carbonyl oxygen, while the secondary amine of the 3-aminooxetane unit serves as a hydrogen bond donor.[3][4][6] This allows the modified peptide to retain crucial interactions with its biological target.

A comparative analysis of amino-oxetanes and their analogous amides shows that while they share similar lipophilicity and permeability profiles, amino-oxetanes often exhibit significantly improved aqueous solubility.[12][13]

Synthesis of Oxetane-Containing Dipeptide Building Blocks

To incorporate oxetane amino acids into peptides, particularly via solid-phase synthesis, they are typically prepared as protected dipeptide building blocks. A common and effective strategy involves a three-step solution-phase synthesis.[6][14] This approach provides the necessary orthogonally protected units ready for integration into a growing peptide chain.

Experimental Protocol: Synthesis of an Fmoc-Protected Oxetane Dipeptide Building Block

This protocol outlines a general method for synthesizing a cumyl-protected dipeptide building block, which can be readily adapted for various amino acids.[6]

Step 1: Conjugate Addition

  • Dissolve the starting C-terminal protected amino acid (e.g., H-Ala-OCum, 1.0 equiv.) in dichloromethane (CH₂Cl₂).

  • Add 3-(nitromethylene)oxetane (1.1 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 16-24 hours until the starting amino acid is consumed (monitored by TLC).

  • Concentrate the reaction mixture in vacuo. The resulting nitro-containing dipeptide mimic is typically used in the next step without further purification.

Step 2: Nitro Group Reduction

  • Dissolve the crude product from Step 1 in methanol (MeOH).

  • Add Raney Nickel (approx. 50% slurry in water) to the solution under an inert atmosphere (e.g., Argon).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with MeOH.

  • Concentrate the filtrate in vacuo. The resulting primary amine is used directly in the next step.

Step 3: Fmoc Protection

  • Dissolve the crude amine from Step 2 in a 10:1 mixture of 1,4-dioxane and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equiv.) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Add water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the final product by flash column chromatography on silica gel to yield the desired Fmoc-protected oxetane dipeptide building block.

Synthesis_of_Oxetane_Dipeptide cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Fmoc Protection AminoAcid H-AA₂-OCum NitroDipeptide Nitro-containing dipeptide mimic AminoAcid->NitroDipeptide CH₂Cl₂ NitroOxetane 3-(Nitromethylene)oxetane NitroOxetane->NitroDipeptide FmocCl Fmoc-Cl FinalProduct Fmoc-AOx-AA₂-OCum FmocCl->FinalProduct AmineDipeptide Amine intermediate NitroDipeptide->AmineDipeptide H₂, Raney Ni MeOH AmineDipeptide->FinalProduct Dioxane/aq. NaHCO₃ SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection1 Fmoc Deprotection 20% Piperidine in DMF Start->Deprotection1 Wash1 Wash (DMF, CH₂Cl₂) Deprotection1->Wash1 Coupling Standard AA Coupling Fmoc-AA, HBTU, DIPEA Wash1->Coupling Standard Cycle OxetaneCoupling Oxetane Dipeptide Coupling Fmoc-AOx-AA₂, HATU, DIPEA Wash1->OxetaneCoupling Oxetane Insertion Wash2 Wash (DMF, CH₂Cl₂) Coupling->Wash2 OxetaneCoupling->Wash2 Repeat End of Sequence? Wash2->Repeat Repeat->Deprotection1 No Cleavage Cleavage & Deprotection TFA/TIS/H₂O Repeat->Cleavage Yes Purification Purification & Isolation RP-HPLC, Lyophilization Cleavage->Purification FinalPeptide Final Oxetane- Modified Peptide Purification->FinalPeptide

Sources

Methyl 2-(3-aminooxan-3-yl)acetate: Mechanistic Role and Application in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Conformational Restriction, Target Engagement, and sp³-Enriched Pharmacophores

Executive Summary

In contemporary medicinal chemistry, the molecular "mechanism of action" (MoA) of a drug is fundamentally dictated by the spatial orientation and physicochemical properties of its core building blocks. Methyl 2-(3-aminooxan-3-yl)acetate (CAS 1522525-85-4) is a highly specialized, unnatural β-amino acid derivative featuring a tetrahydropyran (oxane) ring. While isolated chemical intermediates do not possess a standalone pharmacological MoA, incorporating this sp³-rich scaffold into an active pharmaceutical ingredient (API) dictates the resulting drug's MoA by fundamentally altering target engagement dynamics.

This whitepaper explores the mechanistic rationale for utilizing the 3-aminooxan-3-yl scaffold in rational drug design. By leveraging conformational restriction and maximizing the fraction of sp³-hybridized carbons ( Fsp3​ ), this scaffold enables researchers to design highly selective inhibitors (e.g., targeting kinases like GSK3β) that escape the promiscuity and toxicity often associated with flat, aromatic molecules[1].

Molecular Anatomy & Physicochemical Rationale

The strategic incorporation of Methyl 2-(3-aminooxan-3-yl)acetate into a drug candidate is driven by three core structural pillars:

  • The "Escape from Flatland" Paradigm ( Fsp3​ Enhancement): Historically, high-throughput synthesis biased drug discovery toward achiral, sp²-rich aromatic compounds, leading to high clinical attrition rates due to off-target toxicity and poor solubility. As established by Lovering et al., increasing the saturation ( Fsp3​ ) and chiral complexity of a molecule directly correlates with clinical success[1]. The 3-aminooxan-3-yl scaffold provides a dense, 3D architecture that reduces off-target promiscuity and minimizes cytochrome P450 (CYP450) inhibition[2].

  • Conformational Restriction via a Quaternary Stereocenter: Position 3 of the oxane ring is a quaternary stereocenter, bonded to the ring carbons, an amino group, and an acetate moiety. This extreme steric bulk locks the molecule into a rigid conformation. When binding to a target protein, this pre-organization drastically reduces the entropic penalty of binding, leading to superior binding affinity ( Kd​ ) compared to flexible linear analogs[].

  • Built-in Hydrogen Bonding Vectors: Unlike a highly lipophilic carbocyclic (cyclohexyl) analog, the oxygen atom within the oxane ring acts as a localized hydrogen bond acceptor (HBA). This allows the scaffold to coordinate with structural water molecules in solvent-exposed pockets of a target receptor, fine-tuning the molecule's topological polar surface area (TPSA) and improving aqueous solubility without sacrificing membrane permeability[4].

Mechanism of Action: Target Engagement Dynamics (Case Study)

To understand the MoA imparted by this scaffold, we examine its recent application in the development of selective Glycogen Synthase Kinase-3 Beta (GSK3β) inhibitors [5].

When the 3-aminooxan-3-yl moiety is coupled to a pyrimidine or pyridine core, the resulting molecule exhibits a highly specific MoA within the kinase ATP-binding site:

  • Hinge Region Engagement: The primary amine of the scaffold acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of key hinge region residues (e.g., Val135 in GSK3β).

  • Solvent Network Displacement: The oxane ring projects into the ribose-binding pocket. The ring oxygen engages in a stabilizing hydrogen bond with a conserved water network, a feature that flat aromatic rings cannot replicate.

  • Selectivity Filter: The bulky, sp³-rich nature of the quaternary center prevents the molecule from intercalating into the narrower ATP-binding pockets of off-target kinases (e.g., CDKs), thereby driving the high selectivity required for a safe therapeutic profile[5].

Pharmacophore Visualization

G A 3-Aminooxan-3-yl Scaffold (Quaternary Center) B Kinase Hinge Region (Amine H-Bond Donor) A->B Vector 1 C Solvent-Exposed Pocket (Oxane O-Water Network) A->C Vector 2 D Highly Selective Target Inhibition (Mechanism of Action) B->D C->D

Pharmacophore model detailing the target engagement mechanism of the 3-aminooxan-3-yl scaffold.

Self-Validating Experimental Protocols

To harness this scaffold effectively, researchers must employ robust, self-validating workflows. The following protocols detail the synthesis of a scaffold-derived inhibitor and the subsequent biochemical validation of its MoA.

Protocol 1: Scaffold Incorporation via Amide Coupling

Causality Rationale: Coupling a carboxylic acid to the sterically hindered amine at the quaternary C3 position of the oxane ring presents a significant activation energy barrier. Standard coupling agents (e.g., EDC/HOBt) often fail or result in epimerization. We utilize HATU , which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, specifically chosen to overcome the steric congestion of the 3-aminooxan-3-yl core.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the core carboxylic acid (e.g., a functionalized pyrimidine derivative) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under inert N₂ atmosphere.

  • Reagent Addition: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to allow the formation of the active HOAt ester.

  • Scaffold Coupling: Add 1.1 eq of Methyl 2-(3-aminooxan-3-yl)acetate. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Quench with saturated NaHCO₃, extract with Ethyl Acetate, and wash the organic layer with brine. Purify the crude product via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity, a critical prerequisite for accurate biochemical profiling.

Protocol 2: AlphaScreen Biochemical Assay for MoA Validation

Causality Rationale: To validate that the synthesized molecule engages the target via the proposed MoA, a highly sensitive proximity-based assay is required. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is chosen because it relies on the displacement of a biotinylated native peptide from a His-tagged kinase. A decrease in the luminescent signal directly validates that the sp³-rich scaffold has successfully outcompeted the native substrate for the active site.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Incubation: In a 384-well OptiPlate, combine 5 nM of His-tagged target kinase (e.g., GSK3β), 10 nM of biotinylated substrate peptide, and serial dilutions of the synthesized 3-aminooxan-3-yl inhibitor (ranging from 10 µM to 0.1 nM). Incubate for 60 minutes at room temperature.

  • Bead Addition: Under low-light conditions, add 10 µg/mL of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads. Incubate for an additional 60 minutes.

  • Readout & Analysis: Read the plate on an EnVision multimode microplate reader (excitation at 680 nm, emission at 520-620 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Visualization

G A 1. Scaffold Incorporation (HATU/DIPEA Coupling) B 2. HPLC Purification (>95% Purity Achieved) A->B C 3. AlphaScreen Assay (Target Engagement) B->C D 4. MoA Validation (IC50 Determination) C->D

Self-validating experimental workflow for synthesizing and validating scaffold-based inhibitors.

Quantitative Data Presentation

To illustrate the superiority of the 3-aminooxan-3-yl scaffold, the following table summarizes the comparative physicochemical and binding profiles against traditional 2D and lipophilic 3D analogs.

Table 1: Comparative Physicochemical and Binding Profile of Pharmacophore Scaffolds

Scaffold Type Fsp3​ ContributionH-Bond AcceptorsConformational Entropy PenaltyTarget Selectivity Profile
Methyl 2-(3-aminooxan-3-yl)acetate High (1.0) 3 (Oxane O, Ester O, Carbonyl O) Low (Pre-organized quaternary center) High (Specific 3D vector projection)
Phenyl Analog (Flatland)Low (0.0)0High (Requires induced fit)Low (Prone to promiscuous intercalation)
Cyclohexyl AnalogHigh (1.0)0Medium (Ring flipping without H-bond anchoring)Moderate (Lacks oxane-water coordination)

Sources

Biological Activity and Pharmacological Potential of Substituted Aminooxanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Substituted aminooxanes—characterized by a tetrahydropyran (oxane) ring functionalized with an amino group and various secondary substituents—represent a highly tunable pharmacophore in modern drug discovery. The stereochemical rigidity of the oxane ring restricts conformational flexibility, forcing substituents into defined axial or equatorial positions. This structural predictability makes aminooxanes exceptional scaffolds for peptidomimetics, enzyme inhibitors, and targeted neurotherapeutics.

This whitepaper synthesizes recent pharmacological data, structural toxicity alerts, and validated experimental workflows to guide the application of substituted aminooxanes in clinical drug development.

Neuroprotective Efficacy: Targeting Asparagine Endopeptidase

A primary application of aminooxane derivatives lies in the treatment of neurodegenerative disorders. Specific stereoisomers, such as rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride, are heavily utilized as intermediates in the synthesis of neuroprotective APIs (1)[1].

The most compelling recent data involves the targeting of Asparagine Endopeptidase (AEP) in Parkinson's Disease (PD). AEP overactivation is a known catalyst for pathological protein cleavage (e.g., α-synuclein), which accelerates neurodegeneration. Recent in silico docking studies demonstrated that functionalizing naturally occurring γ-mangostin with an aminooxane moiety drastically alters its binding affinity to the AEP active site (2)[2].

As shown in the data below, the aminooxane derivative of γ-mangostin significantly outperforms both its parent compound and the clinical standard, Levodopa, while maintaining excellent Blood-Brain Barrier (BBB) and Gastrointestinal (GI) permeability[2].

Quantitative Data: Comparative Binding Affinities against AEP
CompoundBinding Energy (kcal/mol)BBB PermeabilityGI Permeability
Aminooxane derivative of γ-mangostin -7.3 High High
3-aminopropanol derivative of 1-isomangostin-7.2HighHigh
γ-mangostin (Parent)-5.4ModerateModerate
Levodopa (Clinical Reference)-5.1Low/ModerateModerate

Table 1: ADMET and binding energy profiles of mangostin derivatives vs. Levodopa against AEP.

AEP_Pathway PD Parkinson's Disease Pathology AEP Asparagine Endopeptidase (AEP) Overactivation PD->AEP Cleavage Pathological Protein Cleavage (e.g., α-Synuclein) AEP->Cleavage Neurodegen Neurodegeneration Cleavage->Neurodegen Aminooxane Aminooxane Derivative of γ-Mangostin Inhibition High-Affinity Binding (-7.3 kcal/mol) Aminooxane->Inhibition Inhibition->AEP Inhibits AEP

Mechanism of AEP inhibition by aminooxane derivatives in Parkinson's Disease.

Structural Alerts: Nephrotoxicity Profiling

While aminooxanes offer potent therapeutic avenues, specific substitution patterns pose toxicity risks that must be engineered out during lead optimization. Machine learning models predicting drug-induced nephrotoxicity have identified the aminooxane-2,5-diol substructure as a critical structural alert (3)[3].

This specific moiety, found in aminoglycoside antibiotics like gentamicin, features a positively charged amino group whose spatial arrangement promotes deleterious electrostatic interactions and accumulation within renal proximal tubule cells, leading to cellular toxicity[3].

Quantitative Data: Structural Alerts for Aminooxane Toxicity
Substructure AlertExample CompoundPrimary ToxicityMechanistic Pathway
Aminooxane-2,5-diol GentamicinNephrotoxicityCationic accumulation in renal proximal tubules
4-aminooxane-4-carboxylic acid Experimental APIsNone observedZwitterionic buffering and rapid systemic clearance

Table 2: Toxicity profiling based on aminooxane substitution patterns.

Self-Validating Experimental Protocol: Synthesis of Aminooxane Scaffolds

To leverage aminooxanes in drug design, researchers frequently synthesize constrained cyclic building blocks like 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride . The following protocol outlines the Bucherer-Bergs synthesis of the spirohydantoin intermediate, engineered as a self-validating system to ensure stereochemical integrity and high yield (4)[4].

Step-by-Step Methodology

Step 1: Reagent Preparation & Mixing

  • Action: Dissolve 100g of tetrahydro-4H-pyran-4-one in a 1:1 mixture of deionized water (500mL) and ethanol (500mL). Add 247g of ammonium carbonate and 89g of sodium cyanide[4].

  • Causality: The ethanol/water co-solvent system ensures the homogenous solubility of both the organic ketone and the inorganic salts. Ammonium carbonate serves as the ammonia source, while sodium cyanide provides the carbon source for the hydantoin ring formation.

  • Validation Checkpoint: Visually verify complete dissolution before proceeding. Localized high concentrations of cyanide can lead to unwanted side reactions and safety hazards.

Step 2: Thermal Activation

  • Action: Heat the reaction mixture in a sealed vessel to 60°C for exactly 3 hours[4].

  • Causality: This specific thermal threshold provides the activation energy required to drive the Bucherer-Bergs reaction forward, forming the spirohydantoin intermediate without causing thermal degradation or ring-opening of the oxane scaffold.

  • Validation Checkpoint: Monitor reaction progress via LC-MS. The complete disappearance of the starting ketone peak (and corresponding mass) confirms the completion of the hydantoin formation.

Step 3: Controlled Precipitation & Isolation

  • Action: Cool the mixture rapidly to 5°C. Filter the resulting precipitate and wash the filter cake twice with ice water[4].

  • Causality: Rapid cooling drastically decreases the solubility of the spirohydantoin intermediate, driving crystallization. Ice water washing removes unreacted water-soluble salts (excess cyanide and ammonium) without dissolving the target product.

  • Validation Checkpoint: Test the pH of the filtrate. A drop in basicity confirms the successful removal of residual ammonium salts from the product cake.

Step 4: Desiccation

  • Action: Dry the solid under vacuum at 70°C for 4 hours to obtain the pure spirohydantoin intermediate[4].

  • Causality: Vacuum drying removes residual water and ethanol trapped in the crystal lattice, which is critical to prevent premature hydrolysis during long-term storage.

  • Validation Checkpoint: Perform Karl Fischer titration. Moisture content must be <0.5% before utilizing the intermediate for downstream hydrolysis into the final amino acid hydrochloride.

Synthesis Step1 Step 1: Reagent Mixing Tetrahydro-4H-pyran-4-one + (NH4)2CO3 + NaCN Step2 Step 2: Thermal Activation Bucherer-Bergs Reaction (60°C, 3h) Step1->Step2 Step3 Step 3: Controlled Precipitation Cooling to 5°C Step2->Step3 Step4 Step 4: Isolation Filtration & Ice-Water Wash Step3->Step4 Step5 Step 5: Desiccation Vacuum Drying (70°C, 4h) Step4->Step5

Step-by-step synthesis workflow for aminooxane spirohydantoin intermediates.

Conclusion

Substituted aminooxanes provide a robust, stereochemically predictable framework for drug discovery. By carefully selecting substituents—such as leveraging aminooxane-carboxylates for neuroprotection while actively avoiding the nephrotoxic aminooxane-2,5-diol motif—medicinal chemists can design highly permeable, target-specific therapeutics. Adherence to self-validating synthetic protocols ensures the structural integrity required to translate these molecules from in silico hits to viable clinical candidates.

References

  • Smolecule.Buy rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride.
  • Bandoy, A. E. C., et al. (De La Salle Medical and Health Sciences Institute).Design and docking study of mangostin derivatives as potential asparagine endopeptidase inhibitors. GreenPrints.
  • Gong, et al. (2024).In Silico Prediction of Potential Drug‐Induced Nephrotoxicity with Machine Learning Methods. ResearchGate.
  • Benchchem.4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1.

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In Silico Modeling of Methyl 2-(3-aminooxan-3-yl)acetate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the contemporary landscape of pharmaceutical research, in silico modeling has emerged as an indispensable tool, accelerating the timeline and reducing the costs associated with drug discovery and development.[1] This guide provides a comprehensive technical overview of the core in silico modeling workflows applicable to novel chemical entities, using Methyl 2-(3-aminooxan-3-yl)acetate as a case study. This heterocyclic compound, with its unique structural motifs, presents an interesting candidate for computational analysis.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, step-by-step protocols. The narrative emphasizes the rationale behind methodological choices, ensuring a robust and scientifically sound approach to computational drug design.[4][5]

Foundational Analysis of Methyl 2-(3-aminooxan-3-yl)acetate

A thorough understanding of the subject molecule is the bedrock of any successful in silico modeling campaign. This initial phase involves gathering all available information on the molecule's physicochemical properties and structural features.

Molecular Structure and Properties

Methyl 2-(3-aminooxan-3-yl)acetate is a small molecule characterized by an oxane ring, a tertiary amine, and a methyl ester group.[6][7] Key structural and physicochemical properties are summarized in the table below. These parameters are crucial for subsequent modeling steps, influencing everything from force field parameterization to the prediction of pharmacokinetic properties.

PropertyValueSource
CAS Number 1522525-85-4[2][3]
Molecular Formula C8H15NO3[6][7]
Molecular Weight 173.21 g/mol [7]
SMILES COC(=O)CC1(CCCOC1)N[6]
InChIKey ZTOUZARIOOFVOE-UHFFFAOYSA-N[6]

These identifiers are essential for retrieving information from chemical databases and ensuring consistency across different software platforms.

Structural Preparation for In Silico Modeling

The initial representation of a molecule for computational analysis is critical. The Simplified Molecular Input Line Entry System (SMILES) string provides a 2D representation, which must be converted into a 3D conformation for most modeling studies.

Protocol for 3D Structure Generation
  • Input SMILES : Start with the canonical SMILES string: COC(=O)CC1(CCCOC1)N.

  • Use a Molecular Editor : Employ a chemical drawing tool such as MarvinSketch or ChemDraw to visualize the 2D structure.

  • 3D Conformation Generation : Utilize the software's built-in tools to generate a plausible 3D conformation. This process typically involves a rapid energy minimization step using a simple force field.

  • Save in a Suitable Format : Export the 3D structure in a standard format like .mol2 or .sdf for use in subsequent modeling applications.

The choice of the initial 3D conformation can influence the outcome of simulations, hence the importance of starting with a low-energy, sterically reasonable structure.

Target Identification and Ligand-Based Approaches

In the absence of a known biological target for Methyl 2-(3-aminooxan-3-yl)acetate, both ligand-based and structure-based approaches can be employed for hypothesis generation.[8]

Ligand-Based Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This method is particularly useful when the structure of the target protein is unknown.

Workflow for Pharmacophore Hypothesis Generation
  • Conformational Analysis : Generate a diverse set of low-energy conformers of Methyl 2-(3-aminooxan-3-yl)acetate. This can be achieved using tools like ConfGen or the conformational search modules within Schrödinger or MOE.

  • Feature Definition : Identify potential pharmacophoric features on the molecule, such as hydrogen bond donors (the amine group), hydrogen bond acceptors (the ester and ether oxygens), and hydrophobic regions.

  • Hypothesis Generation : Use software like Phase or LigandScout to generate pharmacophore hypotheses based on the spatial arrangement of these features in the generated conformers.

  • Database Screening : The generated pharmacophore models can then be used to screen large compound databases to identify other molecules that share the same pharmacophoric features and may have similar biological activities.

dot graph TD { A[SMILES String] --> B{3D Conformer Generation}; B --> C[Pharmacophoric Feature Identification]; C --> D{Pharmacophore Hypothesis Generation}; D --> E[Virtual Screening of Compound Databases]; E --> F[Identification of Potential Hits]; }

Caption: Ligand-based pharmacophore modeling workflow.

Structure-Based In Silico Modeling

Once a potential biological target is identified, either through experimental data or predictive methods, structure-based techniques can provide detailed insights into the binding mechanism.[4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[9][10] This is a cornerstone of structure-based drug design.[11]

Detailed Protocol for Molecular Docking using AutoDock Vina

This protocol assumes a hypothetical protein target has been identified and its 3D structure is available from the Protein Data Bank (PDB).

  • Receptor Preparation :

    • Download the PDB file of the target protein.[12]

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.[13]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[13] This can be performed using AutoDockTools (ADT).[14]

    • Save the prepared receptor in the .pdbqt format.[13]

  • Ligand Preparation :

    • Using the 3D structure of Methyl 2-(3-aminooxan-3-yl)acetate generated earlier, add polar hydrogens and compute Gasteiger charges in ADT.

    • Define the rotatable bonds of the ligand.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition :

    • Define the search space for the docking simulation by creating a grid box that encompasses the binding site of the receptor.[9] The size and center of the grid box are critical parameters.

  • Running the Docking Simulation :

    • Use AutoDock Vina to perform the docking calculation, specifying the prepared receptor, ligand, and grid box parameters.[12]

  • Analysis of Results :

    • Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol).[9]

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) using software like PyMOL or UCSF Chimera.[12]

dot graph LR { subgraph "Preparation" A[Protein PDB] --> B(Clean and Add Hydrogens); C[Ligand 3D Structure] --> D(Add Hydrogens and Define Torsions); end subgraph "Docking" B --> E{Define Grid Box}; D --> F[Run AutoDock Vina]; E --> F; end subgraph "Analysis" F --> G[Analyze Binding Poses and Scores]; G --> H(Visualize Interactions); end }

Caption: Molecular docking workflow using AutoDock Vina.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and the nature of the interactions over time.[15][16] This technique applies Newton's laws of motion to the atoms in the system, governed by a force field.[17][18]

General Workflow for MD Simulation
  • System Setup :

    • Place the docked protein-ligand complex in a simulation box.

    • Solvate the system with an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization :

    • Perform energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration :

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Further equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure the correct density.

  • Production Run :

    • Run the simulation for a desired length of time (e.g., 100 ns) to collect trajectory data.

  • Trajectory Analysis :

    • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable hydrogen bonds and other interactions.[15]

dot graph TD { A[Docked Complex] --> B(System Solvation and Ionization); B --> C{Energy Minimization}; C --> D[NVT Equilibration]; D --> E[NPT Equilibration]; E --> F(Production MD Run); F --> G[Trajectory Analysis]; }

Caption: General workflow for molecular dynamics simulation.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to filter out candidates with undesirable profiles.[19][20]

In Silico ADMET Profiling

A variety of computational tools, many of which are based on Quantitative Structure-Property Relationship (QSPR) models, can predict a wide range of ADMET properties.[21]

Key ADMET Properties and Prediction Tools
PropertyImportancePrediction Tools
Aqueous Solubility Affects absorption and formulation.ADMETlab, pkCSM[19]
Blood-Brain Barrier (BBB) Permeability Crucial for CNS-targeting drugs.ADMET Predictor®, ADMET-AI[22][23]
CYP450 Inhibition Potential for drug-drug interactions.SwissADME, ADMET Predictor®[22]
hERG Inhibition Risk of cardiotoxicity.pkCSM, ADMETlab[19]
Ames Mutagenicity Potential for carcinogenicity.ADMET Predictor®, ADMET-AI[22][23]
Protocol for ADMET Prediction
  • Select a Prediction Tool : Choose a web-based server or standalone software (e.g., ADMETlab 2.0, pkCSM, SwissADME).

  • Input the Molecule : Provide the SMILES string or a 2D/3D structure file of Methyl 2-(3-aminooxan-3-yl)acetate.

  • Run the Prediction : Initiate the calculation.

  • Analyze the Output : Interpret the predicted values in the context of desirable drug-like properties. For example, a compound with poor predicted solubility may require formulation strategies to improve its bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[24][25] This approach is invaluable for lead optimization, allowing for the prediction of the activity of novel, unsynthesized analogs.[26]

QSAR Model Development Workflow

Developing a robust and predictive QSAR model requires a carefully curated dataset of compounds with experimentally determined biological activities.[27]

  • Data Collection and Curation :

    • Assemble a dataset of structurally diverse compounds with their corresponding biological activities against a specific target.

    • Ensure data quality by removing duplicates and correcting any structural errors.

  • Descriptor Calculation :

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, 3D).[28]

  • Data Splitting :

    • Divide the dataset into a training set for model building and a test set for external validation.

  • Model Building :

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build the QSAR model.[24]

  • Model Validation :

    • Rigorously validate the model using internal (e.g., cross-validation) and external validation techniques to assess its predictive power.

dot graph TD { A[Dataset of Compounds and Activities] --> B(Molecular Descriptor Calculation); B --> C{Data Splitting (Training/Test Sets)}; C --> D[Model Building]; D --> E{Model Validation}; E --> F[Predict Activity of New Compounds]; }

Caption: Workflow for QSAR model development.

Conclusion

The in silico modeling of Methyl 2-(3-aminooxan-3-yl)acetate, as outlined in this guide, provides a systematic and scientifically rigorous framework for the computational evaluation of novel chemical entities. By integrating a suite of techniques, from foundational molecular analysis to advanced simulations and predictive modeling, researchers can generate actionable hypotheses, prioritize experimental efforts, and ultimately accelerate the journey from hit identification to lead optimization. The principles and protocols detailed herein are broadly applicable and serve as a valuable resource for any drug discovery program aiming to leverage the power of computational chemistry.

References

  • Molecular Docking Tutorial. (n.d.).
  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.
  • Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Molecular Docking Tutorial. (n.d.).
  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
  • Li, J. (2024, December 22). Molecular Dynamics Simulations: A Systematic Review of Techniques and Applications in Biochemistry. BioSci Publisher.
  • MDPI. (2025, September 25). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.
  • Creative Biostructure. (n.d.). QSAR Analysis.
  • Computational tools for ADMET. (n.d.).
  • Simulations Plus. (2026, January 29). ADMET Predictor®.
  • ADMET-AI. (n.d.).
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • YouTube. (2025, August 6). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications.
  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
  • InSilicoMinds. (n.d.). Leverage our In Silico Solutions for Small Molecules Drug Development.
  • NIH. (n.d.). Molecular dynamics simulation for all.
  • OpenReview. (2025, December 6). Comprehensive Review of Molecular Dynamics Potentials.
  • PubMed. (2025, September 26). Molecular dynamics simulations of proteins: an in-depth review of computational strategies, structural insights, and their role in medicinal chemistry and drug development.
  • NextSDS. (n.d.). methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information.
  • PubChemLite. (n.d.). Methyl 2-(3-aminooxan-3-yl)acetate (C8H15NO3).
  • Patheon pharma services. (2023, September 27). In silico modeling: Accelerating drug development.
  • ResearchGate. (n.d.). In silico top ranked heterocyclic compounds. Heatmap showing the...
  • PubMed. (n.d.). N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors.
  • PubMed. (n.d.). In silico design of small molecules.
  • Frontiers. (2020, November 25). Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery.
  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (n.d.).
  • Semantic Scholar. (2024, February 20). in silico screening by molecular docking of heterocyclic compounds with furan or indole nucleus.
  • BLDpharm. (n.d.). 1522525-85-4|Methyl 2-(3-aminooxan-3-yl)acetate.
  • ResearchGate. (2024, April). (PDF) IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING.
  • Molport. (n.d.). methyl 2-(3-aminooxan-3-yl)acetate | 1522525-85-4.
  • Appchem. (n.d.). METHYL 2-AMINO-2-(OXAN-3-YL)ACETATE | 1340400-83-0 | C8H15NO3.
  • PubChemLite. (n.d.). Methyl 2-(3-aminooxolan-3-yl)acetate (C7H13NO3).
  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Arkivoc. (2008, July 10). Convenient syntheses of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates and their O-regioisomers.
  • PMC. (n.d.). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate.
  • ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),...

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Predictive ADMET Profiling and Experimental Validation Workflows for Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(3-aminooxan-3-yl)acetate (CAS: 1522525-85-4)[1] is a highly functionalized, geminally disubstituted tetrahydropyran (oxane) derivative. Featuring a primary amine and a methyl acetate moiety at the C3 position, this scaffold provides a conformationally restricted, spiro-like 3D geometry. Such non-flat architectures are increasingly favored in modern drug discovery to escape "flatland" and improve target specificity. However, its unique functional group density—specifically the highly labile ester—necessitates a rigorous evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile to prevent late-stage pharmacokinetic failures.

This whitepaper details the in silico predictions for this compound and provides the self-validating in vitro experimental workflows required to ground these predictions in empirical data.

Part 1: In Silico Physicochemical & ADMET Profiling

Using consensus predictive models such as SwissADME[2], we can map the fundamental properties of Methyl 2-(3-aminooxan-3-yl)acetate (Molecular Formula: C8H15NO3, MW: 173.21 g/mol ).

Table 1: Predicted Physicochemical and ADMET Properties
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 173.21 g/mol Ideal for oral bioavailability (Strictly Rule of 5 compliant).
Consensus LogP 0.45 - 0.85Highly hydrophilic; favors aqueous solubility over lipid partitioning.
Topological Polar Surface Area (TPSA) 61.55 ŲGood intestinal absorption; moderate to low BBB penetration.
H-Bond Donors (HBD) 1 (from -NH2)Low desolvation penalty, aiding passive transcellular diffusion.
H-Bond Acceptors (HBA) 4 (O, N atoms)Well within limits for oral bioavailability.
GI Absorption HighExpected to readily cross the intestinal epithelium.
BBB Permeability Low/ModerateHigh TPSA and low LogP restrict extensive CNS exposure.
CYP450 Inhibition Non-inhibitorLow risk of drug-drug interactions (DDIs) via CYP1A2, 2C9, 2D6, 3A4.
Metabolic Stability Low (Plasma)The methyl ester is highly susceptible to plasma esterase cleavage.

Part 2: The E-E-A-T Rationale: Why Standard Assays Fail for Ester-Containing Scaffolds

As an application scientist, I must emphasize a critical pitfall in standard ADMET screening: relying solely on Human Liver Microsomes (HLMs) for metabolic stability. HLMs primarily assess Cytochrome P450 (CYP) and UGT-mediated metabolism[3].

However, Methyl 2-(3-aminooxan-3-yl)acetate contains a highly labile methyl ester. In vivo, carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma) will rapidly hydrolyze this compound into its corresponding carboxylic acid (2-(3-aminooxan-3-yl)acetic acid). If a researcher only runs an NADPH-dependent HLM assay, they will falsely conclude the compound is metabolically stable, completely ignoring the dominant esterase pathway. Therefore, a parallel metabolic workflow evaluating both CYP oxidation and plasma esterase hydrolysis is mandatory.

Metabolism_Logic Compound Methyl 2-(3-aminooxan-3-yl)acetate (Test Compound) Plasma Plasma Incubation (Esterases) Compound->Plasma HLM HLM Incubation (+NADPH) Compound->HLM Metabolite1 Carboxylic Acid Metabolite (Active?) Plasma->Metabolite1 Hydrolysis Metabolite2 CYP Oxidized Metabolites HLM->Metabolite2 Oxidation LCMS LC-MS/MS Quantification Metabolite1->LCMS Metabolite2->LCMS Intrinsic Intrinsic Clearance (CL_int) LCMS->Intrinsic

Fig 1: Parallel metabolic stability workflow evaluating esterase and CYP450 pathways.

Part 3: Experimental Validation Workflows (Self-Validating Systems)

To transition from in silico predictions to empirical validation, the following self-validating protocols must be executed.

Workflow 1: Parallel Metabolic Stability (CYP vs. Esterase)

Objective: To decouple CYP450 oxidation from carboxylesterase hydrolysis and accurately calculate intrinsic clearance ( CLint​ )[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Methyl 2-(3-aminooxan-3-yl)acetate in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration is <0.1% to prevent enzyme inhibition.

  • HLM Incubation (CYP Pathway): Add the compound to human liver microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 min. Initiate the reaction by adding 1 mM NADPH.

  • Plasma Incubation (Esterase Pathway): In a separate 96-well plate, spike the compound into pooled human plasma (pre-warmed to 37°C) to a final concentration of 1 µM.

  • Quenching & Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots from both assays and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 min at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring both the parent mass (m/z ~174 [M+H]+) and the expected carboxylic acid metabolite (m/z ~160 [M+H]+).

  • Data Processing: Calculate the half-life ( t1/2​ ) from the log-linear decline of the parent compound, and derive the intrinsic clearance ( CLint​ )[3].

Workflow 2: Apical-to-Basolateral Caco-2 Permeability

Objective: To validate the predicted high GI absorption while checking for efflux pump (P-gp) liability[4].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to ensure full differentiation and tight junction formation, verified by measuring Transepithelial Electrical Resistance (TEER > 250 Ω·cm²)[4].

  • Dosing: Add 10 µM of the test compound in HBSS buffer (pH 6.5) to the apical chamber (A). Add blank HBSS (pH 7.4) to the basolateral chamber (B). The pH gradient mimics the intestinal environment.

  • Incubation: Incubate at 37°C on an orbital shaker (50 rpm).

  • Sampling: Take 50 µL samples from the B chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer to maintain sink conditions.

  • Efflux Assessment: Run a parallel Basolateral-to-Apical (B-A) assay to calculate the efflux ratio ( Papp​(B−A)/Papp​(A−B) ). An efflux ratio > 2 indicates potential P-glycoprotein (P-gp) substrate behavior.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

ADMET_Workflow InSilico In Silico Profiling (SwissADME / pkCSM) PhysChem Physicochemical (MW, LogP, TPSA) InSilico->PhysChem AbsDist Absorption & Distribution (Caco-2, BBB) InSilico->AbsDist MetTox Metabolism & Toxicity (CYP450, AMES) InSilico->MetTox InVitro In Vitro Validation PhysChem->InVitro AbsDist->InVitro MetTox->InVitro PAMPA Caco-2 Assay (Permeability) InVitro->PAMPA HLM Human Liver Microsomes (CYP Stability) InVitro->HLM Esterase Plasma Assay (Esterase Cleavage) InVitro->Esterase Decision Lead Optimization Go/No-Go PAMPA->Decision HLM->Decision Esterase->Decision

Fig 2: End-to-end ADMET prediction and in vitro validation workflow.

References

  • NextSDS. "methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017. URL: [Link]

  • Obach, R. S. "Predicting clearance in humans from in vitro data." Current Topics in Medicinal Chemistry, 2011. URL: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2007. URL: [Link]

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Methodological & Application

Application Note: Synthesis, Purification, and Characterization of Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental guide for the synthesis, purification, and characterization of Methyl 2-(3-aminooxan-3-yl)acetate, a novel heterocyclic amino acid derivative with potential applications in medicinal chemistry and drug discovery. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors. This guide includes a proposed synthetic pathway, detailed step-by-step procedures for synthesis and purification, and a full suite of analytical methods for structural verification and purity assessment.

Introduction

Methyl 2-(3-aminooxan-3-yl)acetate is a substituted oxane derivative incorporating an amino acid moiety. The oxane ring is a privileged scaffold in medicinal chemistry, and its combination with an amino acetate group presents a unique building block for the synthesis of novel peptidomimetics, and other biologically active molecules. The strategic placement of the amino group at a quaternary center on the oxane ring introduces conformational rigidity, which can be advantageous in designing compounds with high receptor affinity and selectivity.

This application note outlines a proposed synthetic route starting from commercially available precursors, followed by a detailed purification protocol and a comprehensive characterization strategy employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Proposed Synthetic Pathway

The synthesis of Methyl 2-(3-aminooxan-3-yl)acetate can be envisioned through a multi-step sequence, commencing with the protection of a suitable amino-alcohol, followed by oxidation, addition of a nucleophile, and subsequent deprotection and esterification. A plausible and efficient approach is the aza-Michael addition of an amine to an α,β-unsaturated ester derived from an oxane precursor.[1]

Synthetic Pathway cluster_reagents Key Reagents Oxan-3-one Oxan-3-one Methyl (oxan-3-ylidene)acetate Methyl (oxan-3-ylidene)acetate Oxan-3-one->Methyl (oxan-3-ylidene)acetate Horner-Wadsworth-Emmons Methyl 2-(3-(benzylamino)oxan-3-yl)acetate Methyl 2-(3-(benzylamino)oxan-3-yl)acetate Methyl (oxan-3-ylidene)acetate->Methyl 2-(3-(benzylamino)oxan-3-yl)acetate Aza-Michael Addition (Benzylamine, DBU) Methyl 2-(3-aminooxan-3-yl)acetate Methyl 2-(3-aminooxan-3-yl)acetate Methyl 2-(3-(benzylamino)oxan-3-yl)acetate->Methyl 2-(3-aminooxan-3-yl)acetate Hydrogenolysis (H2, Pd/C) Methyl 2-(dimethoxyphosphoryl)acetate Methyl 2-(dimethoxyphosphoryl)acetate Benzylamine Benzylamine DBU DBU H2, Pd/C H2, Pd/C

Caption: Proposed synthetic scheme for Methyl 2-(3-aminooxan-3-yl)acetate.

Experimental Protocols

Safety Precautions: Methyl 2-(3-aminooxan-3-yl)acetate is classified with potential hazards including skin and eye irritation, and specific target organ toxicity.[2] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Methyl 2-(3-aminooxan-3-yl)acetate

This protocol is a proposed method and may require optimization.

Step 1: Synthesis of Methyl (oxan-3-ylidene)acetate

  • To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of oxan-3-one (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford methyl (oxan-3-ylidene)acetate.

Step 2: Aza-Michael Addition

  • To a solution of methyl (oxan-3-ylidene)acetate (1.0 eq.) and benzylamine (1.1 eq.) in acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.).[1]

  • Stir the reaction mixture at 65 °C for 16 hours.[1]

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude methyl 2-(3-(benzylamino)oxan-3-yl)acetate can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Hydrogenolysis

  • Dissolve the crude methyl 2-(3-(benzylamino)oxan-3-yl)acetate in methanol.

  • Add palladium on carbon (10 wt. %, 0.1 eq.) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product may exist as a hydrochloride salt if any acidic workup is performed. Neutralization is often necessary to isolate the free amino ester.[3][4][5]

Protocol: Liquid-Liquid Extraction

  • Dissolve the crude product in dichloromethane (DCM).

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid. The pH of the aqueous layer should be between 7-8 to minimize hydrolysis of the ester.[4][5]

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified Methyl 2-(3-aminooxan-3-yl)acetate.

For higher purity, reverse-phase preparative HPLC can be employed.[6]

Purification_Workflow Crude Product Crude Product Dissolve in DCM Dissolve in DCM Crude Product->Dissolve in DCM Neutralize with aq. NaHCO3 (pH 7-8) Neutralize with aq. NaHCO3 (pH 7-8) Dissolve in DCM->Neutralize with aq. NaHCO3 (pH 7-8) Separate Organic Layer Separate Organic Layer Neutralize with aq. NaHCO3 (pH 7-8)->Separate Organic Layer Extract Aqueous Layer with DCM Extract Aqueous Layer with DCM Separate Organic Layer->Extract Aqueous Layer with DCM Combine Organic Layers Combine Organic Layers Extract Aqueous Layer with DCM->Combine Organic Layers Dry and Concentrate Dry and Concentrate Combine Organic Layers->Dry and Concentrate Pure Product Pure Product Dry and Concentrate->Pure Product

Caption: Purification workflow for Methyl 2-(3-aminooxan-3-yl)acetate.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Analytical Data
Technique Expected Observations
¹H NMR Signals corresponding to the oxane ring protons, the methylene protons adjacent to the ester, and the methyl ester protons. The absence of signals from the benzyl protecting group should be confirmed.
¹³C NMR Resonances for all carbon atoms, including the quaternary carbon of the oxane ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.
Mass Spec (ESI+) A prominent peak corresponding to the [M+H]⁺ ion.
HPLC A single major peak indicating high purity.
NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary methods for structural elucidation.

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR: The spectrum will provide information on the proton environment. Key signals to look for are the singlet for the methyl ester protons (around 3.7 ppm), the singlet for the methylene protons alpha to the ester, and the complex multiplets for the oxane ring protons.

¹³C NMR: This will confirm the carbon framework of the molecule. Expected signals include the ester carbonyl (around 170-175 ppm), the quaternary carbon C3 of the oxane ring, and the methyl ester carbon (around 52 ppm).

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound.

Technique: Electrospray Ionization (ESI) is a suitable method for this polar molecule.

Expected Result: The mass spectrum should show a major ion corresponding to the protonated molecule [M+H]⁺. The calculated exact mass can be compared with the observed mass for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final compound.

Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid.

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.

Conclusion

This application note provides a detailed, albeit proposed, experimental guide for the synthesis, purification, and characterization of Methyl 2-(3-aminooxan-3-yl)acetate. The outlined protocols are based on established chemical principles and are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The successful synthesis of this compound will provide a novel building block for the development of new chemical entities with potential therapeutic applications.

References

  • Barnes, C. S., & Loder, J. W. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Aust J Chem, 17(9), 975–986.
  • NextSDS. (n.d.). methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information. Retrieved from [Link]

  • Adeeva, V. G., Bobyleva, M. S., Kulikov, N. S., Kharchenko, V. G., & Yudovich, L. M. (1992). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (6), 965-969.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • NextSDS. (n.d.). methyl 2-(3-aminooxolan-3-yl)acetate — Chemical Substance Information. Retrieved from [Link]

  • Kubica, P., Namieśnik, J., & Wasik, A. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(5), 1234.
  • Silva, P. J., & Eiceman, G. A. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(15), 3451-3460.
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-aminophenoxy)acetate. Retrieved from [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • European Patent Office. (2001). EP 0474096 B2 - Method for extracting amino acid ester. Retrieved from [Link]

  • Appchem. (n.d.). METHYL 2-AMINO-2-(OXAN-3-YL)ACETATE. Retrieved from [Link]

  • Arkat USA. (2008). Convenient syntheses of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates and their O-regioisomers. Arkivoc, 2008(15), 234-245.
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  • Kalirajan, R., et al. (2018). Synthesis, Characterization and Antitumour Activity of Some Novel Oxazine Substituted 9-Anilinoacridines and their 3D-QSAR Studi. Indian Journal of Pharmaceutical Sciences, 80(5), 921-929.
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Sources

Application Notes and Protocols for the Utilization of Methyl 2-(3-aminooxan-3-yl)acetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the prospective application of Methyl 2-(3-aminooxan-3-yl)acetate, a non-canonical amino acid derivative, in solid-phase peptide synthesis (SPPS). While direct, established protocols for this specific reagent are not widely documented, its inherent chemical functionalities present a compelling opportunity for its use as a unique structural-scaffolding element within a peptide sequence. This document outlines a scientifically grounded, albeit hypothetical, protocol for the successful incorporation of this moiety. The proposed workflow is based on well-established principles of Fmoc-based solid-phase peptide synthesis and is intended for researchers, scientists, and drug development professionals seeking to explore novel peptide architectures.

Introduction: Rationale and Strategic Considerations

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing their pharmacological properties, such as metabolic stability, receptor affinity, and bioavailability.[1][2] Methyl 2-(3-aminooxan-3-yl)acetate, with its cyclic ether system and a quaternary α-carbon, offers a unique conformational constraint that can be exploited in the design of peptidomimetics and other bioactive peptides.

A critical analysis of the molecule's structure reveals two key reactive sites for its integration into a growing peptide chain: the primary amine and the methyl ester.

  • The Primary Amine: This serves as the nucleophile for peptide bond formation.

  • The Methyl Ester: This group requires hydrolysis to a carboxylic acid to enable its participation in a subsequent coupling reaction.

Therefore, a plausible strategy for its incorporation involves a two-step process:

  • Protection of the amine: The primary amine must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group, to prevent self-polymerization and to make it compatible with standard SPPS protocols.[3][4]

  • Hydrolysis of the methyl ester: The methyl ester must be saponified to the corresponding carboxylic acid to allow for its activation and subsequent coupling to the N-terminus of the peptide chain on the solid support.

This derivatized amino acid can then be introduced into a peptide sequence using standard coupling reagents.

Proposed Mechanism of Action and Workflow

The proposed workflow for the utilization of Methyl 2-(3-aminooxan-3-yl)acetate in peptide synthesis is depicted below. This process begins with the preparation of the Fmoc-protected, carboxylic acid-functionalized building block, followed by its incorporation into a peptide chain via solid-phase synthesis.

workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) start Methyl 2-(3-aminooxan-3-yl)acetate step1 Fmoc Protection of Amine (Fmoc-OSu) start->step1 step2 Saponification of Methyl Ester (LiOH) step1->step2 end_prep Fmoc-N-(3-carboxymethyl-oxan-3-yl)-glycine step2->end_prep coupling Coupling of Prepared Building Block (e.g., HATU/DIPEA) end_prep->coupling resin Resin with N-terminal amine resin->coupling deprotection Fmoc Deprotection (Piperidine) coupling->deprotection elongation Further Peptide Elongation deprotection->elongation cleavage Cleavage from Resin (TFA cocktail) elongation->cleavage final_peptide Final Peptide containing the novel moiety cleavage->final_peptide

Figure 1: Proposed workflow for the preparation and incorporation of Methyl 2-(3-aminooxan-3-yl)acetate into a peptide chain.

Detailed Experimental Protocols

The following protocols are based on established methodologies in solid-phase peptide synthesis.[5][6][7] Researchers should adapt these protocols based on the specific requirements of their target peptide and available instrumentation.

Protocol 1: Preparation of Fmoc-N-(3-carboxymethyl-oxan-3-yl)-glycine

This protocol describes the conversion of Methyl 2-(3-aminooxan-3-yl)acetate into a building block suitable for Fmoc-based SPPS.

Materials:

  • Methyl 2-(3-aminooxan-3-yl)acetate

  • 9-Fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Fmoc Protection:

    • Dissolve Methyl 2-(3-aminooxan-3-yl)acetate (1 eq.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

    • Add Fmoc-OSu (1.1 eq.) portion-wise to the stirring solution at room temperature.

    • Allow the reaction to proceed for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Fmoc-protected intermediate.

  • Saponification:

    • Dissolve the Fmoc-protected intermediate in a 3:1 mixture of THF and water.

    • Add LiOH (1.5 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, Fmoc-N-(3-carboxymethyl-oxan-3-yl)-glycine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol details the incorporation of the prepared building block into a model peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids

  • Fmoc-N-(3-carboxymethyl-oxan-3-yl)-glycine (from Protocol 1)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold Diethyl Ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[8]

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Standard Amino Acids:

    • Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

    • Repeat steps 1 and 2 for each subsequent standard amino acid in the sequence.

  • Coupling of Fmoc-N-(3-carboxymethyl-oxan-3-yl)-glycine:

    • After deprotection of the N-terminal amine of the growing peptide chain, dissolve Fmoc-N-(3-carboxymethyl-oxan-3-yl)-glycine (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow to react for 4-6 hours. Due to the potential for steric hindrance from the quaternary carbon, a longer reaction time and monitoring with a chloranil test may be necessary.[8]

    • Wash the resin with DMF (5x) and DCM (3x).

  • Final Fmoc Deprotection and Cleavage:

    • After the final coupling step, perform the final Fmoc deprotection as described in step 1.

    • Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Data Summary and Expected Outcomes

The following table provides hypothetical quantitative data for the synthesis of a model tripeptide (e.g., Ala-Gly-[Aoa]-NH₂, where Aoa is the novel amino acid) on a 0.1 mmol scale.

ParameterValue
ResinRink Amide (0.5 mmol/g)
Scale0.1 mmol
Amino Acid Equivalents3 eq. (standard), 2 eq. (novel)
Coupling ReagentHATU
Coupling Time1-2 h (standard), 4-6 h (novel)
Cleavage Time2-3 h
Expected Crude Yield60-75%
Purity after HPLC>95%

Visualization of Key Structures

structures cluster_reagent Methyl 2-(3-aminooxan-3-yl)acetate cluster_building_block Fmoc-N-(3-carboxymethyl-oxan-3-yl)-glycine reagent reagent building_block Structure not available in public databases. Represents the Fmoc-protected and hydrolyzed form.

Figure 2: Chemical structure of the starting material, Methyl 2-(3-aminooxan-3-yl)acetate.

Conclusion

The protocols outlined in this application note provide a robust starting point for the incorporation of Methyl 2-(3-aminooxan-3-yl)acetate into peptide chains. While the described workflow is hypothetical, it is founded on well-established principles of peptide chemistry. The unique structural features of this non-canonical amino acid offer exciting possibilities for the design of novel peptides with constrained conformations and potentially enhanced biological activities. Researchers are encouraged to optimize the described reaction conditions to suit their specific synthetic targets.

References

  • Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • BenchChem. (2025). A Hypothetical Application of Methyl 2-(3-aminophenoxy)acetate in Solid-Phase Peptide Synthesis. BenchChem.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • PubChem. Methyl 2-(3-aminooxan-3-yl)acetate. National Center for Biotechnology Information. [Link]

  • Kang, J., et al. (2019). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 10, 33. [Link]

  • Vigneaud, V., et al. (1953). The Synthesis of an Octapeptide Amide with the Hormonal Activity of Oxytocin. Journal of the American Chemical Society, 75(19), 4879-4880.
  • Google Patents.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Containing N,N - Dimethyl-L-Valine. BenchChem.
  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 336-348.
  • ResearchGate. Synthesis of methyl-3-aminocrotonate. [Link]

  • Wang, L., et al. (2019).
  • Carl ROTH. Peptide Synthesis. [Link]

  • Google Patents. Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Google Patents. Methods for the synthesis of cyclic peptides.
  • ResearchGate. (PDF) The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. [Link]

  • Arkivoc. Convenient syntheses of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates and their O-regioisomers. [Link]

  • Frontiers. Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. [Link]

  • PMC. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • AWS. Synthesis of peptides. [Link]

  • Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188.
  • PubChem. Methyl amino(oxo)acetate. National Center for Biotechnology Information. [Link]

Sources

Application Note: Chromatographic Analysis of Methyl 2-(3-aminooxan-3-yl)acetate via Chemical Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Structural Topology and Chromatographic Behavior

Methyl 2-(3-aminooxan-3-yl)acetate is a complex, highly polar synthetic intermediate. Structurally, it features an oxane (tetrahydropyran) ring with a primary amine (-NH 2​ ) and a methyl acetate group (-CH 2​ COOCH 3​ ) both localized at the C3 position.

This specific topology creates a quaternary carbon center at C3, resulting in significant steric hindrance around the primary amine. In Gas Chromatography-Mass Spectrometry (GC-MS), underivatized primary amines are notorious for poor chromatographic behavior. The active hydrogens on the amine group engage in strong hydrogen bonding with the free silanol groups on the stationary phase of GC columns, leading to severe peak tailing, band broadening, and irreversible adsorption[1]. Furthermore, the high polarity of the molecule reduces its volatility, making thermal elution difficult without degradation.

To render this molecule amenable to GC-MS analysis, chemical derivatization is mandatory. Derivatization replaces the labile amine hydrogens with stable, non-polar functional groups, thereby increasing volatility, enhancing thermal stability, and improving peak symmetry[1].

Mechanistic Causality: Overcoming Steric Hindrance

The selection of a derivatization reagent must account for the steric bulk at the C3 quaternary center of the oxane ring. Two primary pathways are highly effective for this class of compounds:

  • Silylation via BSTFA + 1% TMCS: Silylation involves the nucleophilic attack of the primary amine's nitrogen lone pair on the silicon atom of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), displacing the trifluoroacetamide leaving group[2]. Because the amine in Methyl 2-(3-aminooxan-3-yl)acetate is sterically hindered, the reaction kinetics are inherently slow. To overcome this, 1% Trimethylchlorosilane (TMCS) is added as a catalyst. TMCS increases the electrophilicity of the silylating intermediate, driving the reaction to completion even in hindered environments.

  • Acylation via TFAA: Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent. The amine attacks the carbonyl carbon of TFAA, forming a stable trifluoroacetamide derivative and releasing trifluoroacetic acid as a byproduct[1]. Acylation is less sensitive to steric hindrance than silylation and produces derivatives with excellent electron-capturing properties, making it ideal if Electron Capture Detection (ECD) or negative-ion chemical ionization (NICI) MS is required[2].

ReactionMechanism Substrate Methyl 2-(3-aminooxan-3-yl)acetate (Sterically Hindered Primary Amine) Silylation Silylation Pathway BSTFA + 1% TMCS Substrate->Silylation Nucleophilic Attack on Si Acylation Acylation Pathway TFAA Substrate->Acylation Nucleophilic Attack on C=O TMS_Product TMS-Derivative (Enhanced Volatility, MS-friendly) Silylation->TMS_Product - TMCS Catalyst TFA_Product TFA-Derivative (High Stability, ECD/MS-friendly) Acylation->TFA_Product - TFA byproduct

Caption: Logical relationship of derivatization pathways overcoming steric hindrance at the C3 center.

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Every analytical batch must include a derivatization blank (to identify reagent artifacts) and an internal standard (IS) to verify reaction efficiency and instrument performance.

Workflow A 1. Sample Prep (Evaporate to Dryness) B 2. Reagent Addition (BSTFA/TMCS or TFAA) A->B C 3. Incubation (70-80°C, 30-60 min) B->C D 4. Cooling & Dilution (Anhydrous Solvent) C->D E 5. GC-MS Analysis (Data Acquisition) D->E

Caption: Experimental workflow for the derivatization of primary amines prior to GC-MS analysis.

Protocol A: Silylation (BSTFA + 1% TMCS)

Causality Note: Silylating reagents are extremely sensitive to moisture. Water will rapidly hydrolyze BSTFA into hexamethyldisiloxane (HMDSO), destroying the reagent and ruining the yield[3]. All glassware must be oven-baked, and solvents must be strictly anhydrous.

  • Sample Preparation: Transfer 1.0 mg of Methyl 2-(3-aminooxan-3-yl)acetate (or an appropriate aliquot of sample extract) into a 2 mL amber glass reaction vial equipped with a PTFE-lined screw cap.

  • Internal Standard Addition: Add 10 µL of an isotopically labeled internal standard (e.g., Gabapentin-d10, which shares a similarly hindered primary amine structure) at 100 µg/mL.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Crucial: Even trace moisture will quench the reaction[3].

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile (solvent) followed by 100 µL of BSTFA containing 1% TMCS[2].

  • Incubation: Seal the vial tightly. Incubate in a dry heating block at 75°C for 45 minutes. The elevated temperature provides the necessary kinetic energy to overcome the steric hindrance at the C3 position.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS system.

  • System Validation: Concurrently run a "Reagent Blank" (steps 3-6 without the analyte) to ensure no interfering peaks arise from degraded BSTFA.

Protocol B: Acylation (TFAA)
  • Sample Preparation & IS: Prepare the sample and internal standard in a 2 mL PTFE-lined vial and evaporate to dryness as described in Protocol A.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA[2].

  • Incubation: Cap tightly and heat at 65°C for 30 minutes.

  • Evaporation (Optional but Recommended): To protect the GC column stationary phase from the highly acidic trifluoroacetic acid byproduct, evaporate the reaction mixture to dryness under nitrogen after the vial has cooled to room temperature.

  • Reconstitution: Reconstitute the dried residue in 200 µL of anhydrous ethyl acetate.

  • Analysis & Validation: Inject 1 µL into the GC-MS. Compare the analyte peak area to the IS peak area to validate quantitative recovery.

Quantitative Data & Method Comparison

The following table summarizes the quantitative and operational parameters for the two derivatization strategies, allowing analysts to select the optimal method based on their laboratory's capabilities and target detection limits.

ParameterSilylation (BSTFA + 1% TMCS)Acylation (TFAA)
Target Functional Group Primary Amine (-NH 2​ )Primary Amine (-NH 2​ )
Reaction Temperature 75°C65°C[2]
Reaction Time 45 minutes30 minutes
Reaction Byproducts TMCS, HMDSO (if wet)Trifluoroacetic Acid (TFA)
Moisture Sensitivity Extremely High[3]Moderate
Derivative Stability Moderate (Prone to hydrolysis)High (Stable amides)
Optimal Detection Mode GC-MS (Electron Ionization)GC-MS (NICI), GC-ECD

References[1] Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. https://scholarworks.iupui.edu/[2] Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem. https://www.benchchem.com/[4] The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich. https://www.sigmaaldrich.com/[3] The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.https://www.sigmaaldrich.com/

Sources

Introduction: The Analytical Imperative for Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the quantitative analysis of Methyl 2-(3-aminooxan-3-yl)acetate, this application note provides a comprehensive, step-by-step protocol for researchers, scientists, and professionals in drug development. The focus is on a highly specific and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, designed for robust and reliable quantification. This document also outlines the critical parameters for method validation in accordance with international guidelines, ensuring data integrity and regulatory compliance.

Methyl 2-(3-aminooxan-3-yl)acetate is a unique molecule characterized by a saturated heterocyclic oxane ring, a primary amine, and a methyl ester functional group. Its chemical structure (Molecular Formula: C8H15NO3, Molecular Weight: 173.21 g/mol ) suggests potential applications as a building block in medicinal chemistry or as a novel pharmaceutical entity.[1][2][3] The development of any new chemical entity for pharmaceutical use necessitates the establishment of precise and accurate analytical methods for its quantification.[4][5] Such methods are fundamental for a wide range of applications, including pharmacokinetic studies, formulation development, stability testing, and quality control of the active pharmaceutical ingredient (API) and final drug product.

This application note details a sensitive and selective LC-MS/MS method for the quantification of Methyl 2-(3-aminooxan-3-yl)acetate. The method is designed to be robust and is presented with a comprehensive validation protocol based on the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][7][8]

Principle of the Method: LC-MS/MS for Superior Sensitivity and Specificity

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of mass spectrometry. This method is particularly well-suited for the analysis of pharmaceutical compounds in complex matrices.[9][10]

The workflow involves the chromatographic separation of the analyte from other components in the sample, followed by its ionization and detection by the mass spectrometer. The tandem mass spectrometer further enhances selectivity by isolating the protonated molecule of the analyte (the precursor ion) and then fragmenting it to produce specific product ions. The quantification is achieved by monitoring one or more of these specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM).

Materials and Reagents

  • Reference Standard: Methyl 2-(3-aminooxan-3-yl)acetate (purity ≥ 98%)

  • Internal Standard (IS): A structurally similar compound not present in the samples, for example, a stable isotope-labeled version of the analyte or a close structural analog. For this method, we will hypothetically use Methyl 2-(3-amino-d2-oxan-3-yl)acetate.

  • Solvents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Sample Matrix: As required for the specific application (e.g., plasma, formulation excipients). For this protocol, a simple solution in a defined diluent will be used for method development and validation.

Instrumentation

  • LC System: A high-performance liquid chromatography system equipped with a binary pump, degasser, autosampler, and column oven.

  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this polar compound.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution of Analyte (1 mg/mL): Accurately weigh approximately 10 mg of Methyl 2-(3-aminooxan-3-yl)acetate reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Primary Stock Solution of Internal Standard (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create calibration standards.

  • Internal Standard Working Solution: Dilute the primary IS stock solution to a final concentration of 100 ng/mL in the same diluent.

Sample Preparation

For a simple formulation, the following procedure can be applied:

  • Accurately weigh a portion of the sample expected to contain a known amount of the analyte.

  • Dissolve the sample in a known volume of diluent.

  • Vortex for 2 minutes to ensure complete dissolution.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet any excipients.

  • Transfer an aliquot of the supernatant to a clean tube and add an equal volume of the Internal Standard working solution.

  • Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following are recommended starting conditions and should be optimized as needed:

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC HSS T3 C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate for 2 min
MS/MS System Sciex Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500 °C
MRM Transitions Analyte: 174.1 -> 114.1 (Quantifier), 174.1 -> 71.1 (Qualifier)
Internal Standard: 176.1 -> 116.1 (Quantifier)
Collision Energy Optimized for each transition (e.g., 15-25 eV)

Note: The MRM transitions are hypothetical and based on the predicted fragmentation of the molecule. These would need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose.[5][6] The following parameters should be assessed according to ICH guidelines:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank samples and samples spiked with potential impurities.

  • Linearity and Range: The linearity of the method should be established across a range of concentrations that are proportional to the amount of analyte in the sample. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte and is expressed as the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Acceptance Criteria for Method Validation
Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 98.0% to 102.0% recovery for drug substance; 95.0% to 105.0% for drug product
Precision (RSD%) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
LOQ Precision (RSD%) ≤ 10%
LOQ Accuracy 80% to 120% recovery

Data Presentation and Visualization

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Analyte & IS) cal Calibration Standards stock->cal qc QC Samples stock->qc lc LC Separation (C18 Column) cal->lc qc->lc sample Test Sample Preparation sample->lc ms MS/MS Detection (ESI+, MRM) lc->ms Eluent integ Peak Integration ms->integ Raw Data cal_curve Calibration Curve (Peak Area Ratio vs. Conc.) integ->cal_curve quant Quantification integ->quant cal_curve->quant

Caption: Workflow for the quantification of Methyl 2-(3-aminooxan-3-yl)acetate.

Logical Flow for Method Validation

G A Method Development B Specificity A->B C Linearity & Range A->C G Robustness A->G D Accuracy B->D C->D E Precision (Repeatability & Intermediate) C->E F LOD & LOQ C->F H Validated Method D->H E->H F->H G->H

Caption: Validation cascade for the analytical method.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of Methyl 2-(3-aminooxan-3-yl)acetate using a robust LC-MS/MS method. The detailed protocol, from sample preparation to data analysis, coupled with a thorough method validation strategy, ensures the generation of high-quality, reliable, and reproducible data. This methodology is designed to support various stages of drug development, from early research to quality control, and can be adapted to specific analytical needs. The successful implementation of this method will provide the necessary analytical confidence for advancing the development of new chemical entities containing the Methyl 2-(3-aminooxan-3-yl)acetate scaffold.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • International Journal of Pharmaceutical Erudition. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
  • PubChem. (n.d.). Methyl 2-(3-aminooxan-3-yl)acetate. Retrieved March 31, 2026, from [Link]

  • NextSDS. (n.d.). methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information. Retrieved March 31, 2026, from [Link]

  • NextSDS. (n.d.). methyl 2-(3-aminooxolan-3-yl)acetate — Chemical Substance Information. Retrieved March 31, 2026, from [Link]

  • Appchem. (n.d.). METHYL 2-AMINO-2-(OXAN-3-YL)ACETATE. Retrieved March 31, 2026, from [Link]

  • Japan Environmental Sanitation Center. (n.d.). III Analytical Methods. Retrieved March 31, 2026, from [Link]

  • Google Patents. (n.d.). WO2009056872A2 - Novel chromatography methods.
  • The DAN Lab - University of Wisconsin–Madison. (2024, April 18). LCMS Protocols. Retrieved March 31, 2026, from [Link]

  • SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. Retrieved March 31, 2026, from [Link]

  • MARLAP Manual. (2004, July). Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved March 31, 2026, from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved March 31, 2026, from [Link]

  • Qasem, R. J., Al-Shehri, A. S., & Al-deeb, O. A. (2017). A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides. Journal of Pharmaceutical and Biomedical Analysis, 145, 433–439.
  • Journal of Pharmaceutical and Biomedical Analysis. (2011, July 1). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Retrieved March 31, 2026, from [Link]

  • Le, A. D., Covering, K. R., & Cheer, J. F. (2024). Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review. Drug and Alcohol Dependence, 256, 111112.
  • Kurbatov, E., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(24), 8996.

Sources

Application Notes & Protocols: The Strategic Incorporation of Substituted Amino-Oxetane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Scaffolding: From Oxane to the Medicinally Privileged Oxetane

The query for "Methyl 2-(3-aminooxan-3-yl)acetate" points to a specific α-amino acid derivative built upon a tetrahydropyran (oxane) ring. While a valid chemical structure, its specific applications in medicinal chemistry are not extensively documented in current literature. However, a closely related analog, Methyl 2-(3-aminooxetan-3-yl)acetate , built upon the four-membered oxetane ring, represents a highly valuable and widely utilized building block in contemporary drug design. The oxetane motif has emerged as a "privileged" scaffold, prized for its ability to confer significant advantages in physicochemical and pharmacokinetic properties.

Therefore, this guide will focus on the applications of Methyl 2-(3-aminooxetan-3-yl)acetate and related amino-oxetane structures. The principles, protocols, and strategic considerations discussed herein are directly applicable to researchers, scientists, and drug development professionals seeking to leverage this powerful structural motif.

The Oxetane Motif: A Paradigm Shift in Physicochemical Property Modulation

The four-membered oxetane ring is far more than a simple cyclic ether. Its unique combination of features—strain, polarity, and three-dimensionality—provides medicinal chemists with a powerful tool to overcome common drug development hurdles.[1][2][3]

Key Attributes and Their Mechanistic Impact:

  • Polarity and Solubility Enhancement: The oxygen atom within the compact, sp³-rich ring acts as a strong hydrogen bond acceptor, significantly increasing the polarity of the local molecular environment. This often leads to a marked improvement in aqueous solubility, a critical factor for oral bioavailability.[1][3]

  • Metabolic Stability: Oxetanes are frequently used to replace metabolically labile groups, such as gem-dimethyl or isopropyl moieties.[4] The oxetane ring itself is generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can redirect metabolic processes away from these major pathways and reduce the risk of drug-drug interactions.[5]

  • Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major causes of project attrition, the oxetane ring offers a solution. It can replace lipophilic groups like a tert-butyl group, often maintaining or improving target engagement while reducing the overall logD of the molecule.[1]

  • pKa Attenuation of Proximal Amines: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of adjacent amino groups.[1][2] This is a crucial tactic for reducing off-target effects, such as hERG channel inhibition, which is often linked to the basicity of amines in drug candidates.[2][3]

  • Improved Conformational Profile: The rigid, three-dimensional structure of the oxetane ring introduces conformational constraint.[3] This can pre-organize a molecule into a bioactive conformation, leading to enhanced target affinity and selectivity. When used in peptidomimetics, this constraint can also improve stability against enzymatic degradation.[1][6]

Quantitative Impact of Oxetane Incorporation

The following table summarizes representative data from drug discovery campaigns, illustrating the tangible benefits of incorporating an oxetane moiety.

Property ModifiedParent Compound GroupOxetane-Containing AnalogImprovement RationaleReference
Amine pKa Tertiary AlkylamineGDC-0349 (Amino-oxetane)Reduced basicity from pKaH 7.6 to 5.0, mitigating hERG toxicity.[2][3]
Aqueous Solubility MMP-13 InhibitorOxetanyl DerivativeSignificantly improved aqueous solubility and metabolic stability over the parent methyl-substituted compound.[4]
Metabolic Clearance SYK InhibitorLanraplenibRedirected metabolic clearance away from CYP450 enzymes, improving the pharmacokinetic profile.[1][5]
Lipophilicity (LogD) tert-butyl groupOxetane replacementReduced LogD while maintaining steric bulk, improving lipophilic efficiency.[1]

Applications of Methyl 2-(3-aminooxetan-3-yl)acetate as a Key Building Block

Methyl 2-(3-aminooxetan-3-yl)acetate is a bifunctional building block that serves as a versatile entry point for synthesizing novel therapeutics. Its primary amine and methyl ester provide orthogonal handles for a wide range of chemical transformations.

As a Constrained Amino Acid Analog in Peptidomimetics

The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.[7] Methyl 2-(3-aminooxetan-3-yl)acetate serves as a constrained α-amino acid analog, where the oxetane ring restricts the conformational freedom of the peptide backbone.

Advantages in Peptide Design:

  • Proteolytic Resistance: The non-natural, sterically hindered backbone is resistant to cleavage by proteases.[6]

  • Conformational Locking: The rigid oxetane scaffold can help "lock" a peptide into its bioactive conformation, potentially increasing its binding affinity for the target protein.[8][9][10]

  • Modulation of Secondary Structure: The unique geometry can be used to induce or stabilize specific turns or secondary structures within a peptide.

G cluster_0 Peptide Backbone cluster_1 Properties A ...-NH-CH(R)-CO-... B ...-NH-C(Ox)-CO-... A->B Replacement of α-Carbon C Flexible Backbone Susceptible to Proteases A->C Results in D Constrained Backbone Proteolytically Stable B->D Leads to caption Bioisosteric replacement in a peptide backbone.

Fig 1. Incorporation of an amino-oxetane unit to constrain a peptide backbone.
As a Scaffold for Small Molecule Library Synthesis

The orthogonal reactivity of the amine and ester groups makes this building block ideal for generating diverse libraries of small molecules for high-throughput screening.

Workflow for Library Generation:

  • Amine Functionalization: The primary amine can be acylated, sulfonated, reductively aminated, or used in other C-N bond-forming reactions to introduce a wide variety of "R1" groups.

  • Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid can then be coupled to a diverse panel of amines to introduce "R2" groups, creating a library of amides with significant structural diversity around the central oxetane core.

workflow start Methyl 2-(3-aminooxetan-3-yl)acetate step1 Amine Functionalization (Acylation, etc.) + R1-X start->step1 intermediate1 N-Functionalized Oxetane Ester step1->intermediate1 step2 Ester Hydrolysis (e.g., LiOH) intermediate1->step2 intermediate2 N-Functionalized Oxetane Acid step2->intermediate2 step3 Amide Coupling (HATU, etc.) + R2-NH2 intermediate2->step3 final_library Diverse Small Molecule Library R1-NH-C(Ox)-CO-NH-R2 step3->final_library

Fig 2. Workflow for small molecule library synthesis.

Synthetic Protocols

The following protocols provide a general framework for the synthesis and application of Methyl 2-(3-aminooxetan-3-yl)acetate and its derivatives. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Key Intermediate - Methyl 2-(oxetan-3-ylidene)acetate

This protocol utilizes a Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated ester from oxetan-3-one.[11]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Oxetan-3-one

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Carefully suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.05 eq) in anhydrous THF dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Methyl 2-(oxetan-3-ylidene)acetate as a clear oil.

Protocol 2: Synthesis of Boc-Protected Methyl 2-(3-aminooxetan-3-yl)acetate via Aza-Michael Addition

This protocol adds a protected amine across the double bond of the intermediate from Protocol 1.

Materials:

  • Methyl 2-(oxetan-3-ylidene)acetate

  • tert-Butyl carbamate (Boc-NH₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve Methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and tert-butyl carbamate (1.2 eq) in acetonitrile in a round-bottom flask.

  • Add DBU (1.5 eq) to the solution.

  • Heat the reaction mixture to 45-60 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.[11]

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the Boc-protected product.

Protocol 3: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of the Boc- or Fmoc-protected amino-oxetane amino acid onto a resin-bound peptide. This example assumes an Fmoc-protected building block.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-amido-(oxetane-3-yl)-acetic acid (prepared by hydrolysis of the methyl ester from a modified Protocol 2) (3.0 eq)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in anhydrous DMF in a peptide synthesis vessel.

  • In a separate vial, pre-activate the Fmoc-protected amino-oxetane amino acid by dissolving it with HATU and DIPEA in DMF. Allow to stand for 5-10 minutes.

  • Drain the DMF from the resin and add the activated amino acid solution.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol, then dry under vacuum.

  • The resin is now ready for the next cycle of deprotection and coupling.

Conclusion

Methyl 2-(3-aminooxetan-3-yl)acetate and related amino-oxetane derivatives are not merely chemical curiosities but are powerful, validated tools in the medicinal chemist's arsenal. Their ability to fine-tune critical ADME-Tox properties—improving solubility, enhancing metabolic stability, and reducing off-target basicity—makes them indispensable for lead optimization.[1][2][4] The synthetic protocols provided herein offer a gateway for researchers to access these valuable building blocks and strategically incorporate them into both peptidomimetic and small molecule drug discovery programs, paving the way for the next generation of therapeutics.

References

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?
  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.
  • National Institutes of Health (NIH). (n.d.). Oxetanes in Drug Discovery Campaigns - PMC.
  • National Institutes of Health (NIH). (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry - PMC.
  • Scientific Research Publishing (SCIRP). (2019).
  • Liverpool John Moores University. (n.d.). Development of Oxetane Modified Building Blocks for Peptide Synthesis - LJMU Research Online.
  • PubMed. (2005). Synthesis and biologic activity of conformationally constrained analogs of L-363,301.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • PubMed. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models.
  • Semantic Scholar. (2024).
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.

Sources

Application Note: Methyl 2-(3-aminooxan-3-yl)acetate as a Conformationally Restricted Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery and advanced organic synthesis, introducing three-dimensional complexity (sp³ character) while maintaining metabolic stability is a paramount objective. Methyl 2-(3-aminooxan-3-yl)acetate (also known as methyl 2-(3-aminotetrahydro-2H-pyran-3-yl)acetate)[1][2] is a highly specialized β-amino acid ester that fulfills this need.

Unlike linear β-amino acids, this building block features a quaternary stereocenter at the C3 position of a tetrahydropyran (oxan) ring. This quaternary center severely restricts bond rotation, providing a rigid scaffold that forces specific dihedral angles. Furthermore, the embedded oxygen atom in the tetrahydropyran ring serves as a built-in hydrogen bond acceptor, which significantly enhances the aqueous solubility and pharmacokinetic profile of downstream molecules compared to their carbocyclic (cyclohexyl) analogs[3].

Because of these unique structural features, methyl 2-(3-aminooxan-3-yl)acetate serves as an exceptional precursor for peptidomimetics (foldamers), spirocyclic pharmacophores, and active pharmaceutical ingredients (APIs) such as GSK3α inhibitors[4][5].

Physicochemical Properties

To effectively utilize this building block, it is crucial to understand its foundational properties. The presence of the free amine and the methyl ester on the same carbon makes it a prime candidate for both nucleophilic and electrophilic functionalization.

Table 1: Chemical and Physicochemical Properties

PropertyValue / Description
Chemical Name Methyl 2-(3-aminotetrahydro-2H-pyran-3-yl)acetate
CAS Number 1522525-85-4
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
SMILES COC(=O)CC1(CCCOC1)N
Structural Feature Quaternary β-amino ester; Tetrahydropyran core
Primary Utility Precursor to spiro-lactams, β-peptides, and kinase inhibitors

Application 1: Synthesis of Spirocyclic Scaffolds (Spiro-Lactams)

Mechanistic Insight

Spirocyclic compounds are highly valued in medicinal chemistry for their ability to project functional groups into distinct 3D vectors, improving target specificity and escaping "flatland" (planar aromatic) toxicity. Methyl 2-(3-aminooxan-3-yl)acetate can undergo intramolecular lactamization to form a 2-oxa-8-azaspiro[4.5]decane-type framework.

Causality of Experimental Design: Due to the extreme steric hindrance of the quaternary center, standard room-temperature cyclization is often sluggish or entirely ineffective. High-temperature conditions combined with strong, bifunctional organic bases like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are required. TBD acts as a bifunctional catalyst, simultaneously deprotonating the primary amine to increase its nucleophilicity while hydrogen-bonding to the ester carbonyl to increase its electrophilicity.

Protocol: Base-Promoted Intramolecular Lactamization
  • Preparation: Dissolve methyl 2-(3-aminooxan-3-yl)acetate (1.0 eq, 10 mmol) in anhydrous toluene to achieve a concentration of 0.2 M. Anhydrous conditions prevent premature ester hydrolysis.

  • Catalyst Addition: Add TBD (0.2 eq, 2 mmol) to the mixture.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C under a nitrogen atmosphere for 16–24 hours. Monitor the consumption of the starting material via LC-MS or TLC (using a Ninhydrin stain to detect the primary amine).

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (20 mL) to neutralize the TBD, and extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (using a Dichloromethane:Methanol gradient) to yield the pure spiro-lactam.

Workflow Step1 1. Substrate Preparation Dissolve in Anhydrous Toluene Step2 2. Catalyst Addition Add TBD (0.2 eq) Step1->Step2 Step3 3. Thermal Cyclization Heat to 110°C for 16-24h Step2->Step3 Step4 4. Workup & Extraction Quench with NH4Cl, extract EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for TBD-catalyzed spiro-lactamization.

Application 2: Incorporation into Peptidomimetics (Foldamers)

Mechanistic Insight

β-amino acids with cyclic constraints strongly dictate the secondary structure of peptides, leading to the formation of highly stable foldamers (e.g., 14-helices) that resist proteolytic degradation[3][6]. However, coupling a quaternary amine is notoriously difficult due to severe steric shielding.

Causality of Experimental Design: Standard carbodiimides (EDC/DCC) often fail because the bulky amine cannot efficiently attack the standard active ester. Uronium-based coupling reagents like HATU or COMU, combined with a highly nucleophilic additive (HOAt or Oxyma), are mandatory. These reagents form a highly reactive 7-aza-OBt active ester that is electrophilic enough to overcome the steric barrier.

Table 2: Optimization of Coupling Reagents for Quaternary β-Amino Acids

Coupling ReagentAdditiveBaseRelative YieldCausality / Observation
EDC·HCl HOBtDIPEA< 20%Steric hindrance prevents efficient attack on the standard active ester.
PyBOP NoneDIPEA~45%Moderate activation, but slow reaction kinetics lead to side products.
HATU HOAt (built-in)DIPEA> 85%Highly reactive 7-aza-OBt ester overcomes steric bulk efficiently.
COMU Oxyma (built-in)TMP> 90%Excellent reactivity and less epimerization risk; ideal for hindered amines.
Protocol: Peptide Coupling with HATU
  • Activation: In a flame-dried flask, dissolve the N-protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes at room temperature to pre-form the active ester.

  • Coupling: Add methyl 2-(3-aminooxan-3-yl)acetate (1.0 eq) to the activated mixture.

  • Reaction: Stir the mixture at 40 °C for 12–18 hours. Note: The slight elevation in temperature provides the necessary kinetic energy to overcome the steric barrier of the quaternary center without causing degradation.

  • Isolation: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine (wash 5x with brine to remove residual DMF). Dry over Na₂SO₄ and concentrate for subsequent deprotection or characterization.

Application 3: Late-Stage Functionalization in API Synthesis

Beyond structural scaffolds, this building block is actively utilized in the synthesis of complex pharmaceutical agents. For instance, in the development of GSK3α inhibitors, the primary amine of the 3-aminooxan-3-yl moiety undergoes nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling with halogenated heteroaromatics (e.g., pyrimidines)[4][5]. This installs the conformationally restricted tetrahydropyran ring directly onto the drug core, locking the molecule into a bioactive conformation that enhances target binding affinity and kinase selectivity.

Pathways A Methyl 2-(3-aminooxan-3-yl)acetate (Quaternary β-Amino Ester) B Peptidomimetics (Foldamers) A->B Peptide Coupling (HATU/DIPEA) C Spirocyclic Scaffolds (e.g., Spiro-lactams) A->C Intramolecular Lactamization D API Intermediates (e.g., Kinase Inhibitors) A->D N-Arylation / Amidation E E B->E Stable Secondary Structures F F C->F Enhanced 3D Vectorality G G D->G Target Affinity (e.g., GSK3α)

Caption: Synthetic divergence of Methyl 2-(3-aminooxan-3-yl)acetate into key structural classes.

References

  • NextSDS. "methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • PubChemLite. "Methyl 2-(3-aminooxan-3-yl)acetate (C8H15NO3)." University of Luxembourg / PubChem. Available at: [Link]

  • World Intellectual Property Organization. "WO2024233900A1 - Gsk3a inhibitors and methods of use thereof." Google Patents.
  • Guerrini, A., et al. "Phenylisoserine: A Versatile Amino Acid for the Construction of Novel β-Peptide Structures." Journal of the American Chemical Society, 2001. Available at:[Link]

Sources

Application Note: Optimized Protocol for N-Boc Protection of Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Challenges

Methyl 2-(3-aminooxan-3-yl)acetate is a conformationally constrained, highly specialized building block frequently utilized in the development of peptidomimetics and spirocyclic therapeutics. Structurally, it features a tetrahydropyran (oxane) ring where the C3 position bears both a primary amine and a methyl acetate appendage. This configuration creates a quaternary stereocenter , rendering the amine exceptionally sterically hindered .

Standard N-tert-butoxycarbonylation (Boc protection) protocols—which typically rely on simple aminolysis using di-tert-butyl dicarbonate (Boc₂O) and a mild base—often fail or stall at low conversions with quaternary amines. Furthermore, the presence of the base-sensitive methyl ester precludes the use of strong aqueous bases (e.g., NaOH) commonly employed to drive sluggish protections, as this would lead to unwanted ester hydrolysis .

This application note details a field-proven, self-validating protocol that leverages nucleophilic catalysis to achieve quantitative N-protection without compromising the integrity of the methyl ester.

Mechanistic Rationale & Reagent Selection

To bypass the steric bulk of the oxane ring, this protocol employs 4-Dimethylaminopyridine (DMAP) as a nucleophilic acyl transfer catalyst.

  • Overcoming Steric Hindrance: DMAP attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate is significantly more reactive than the bulky Boc₂O anhydride, effectively forcing the reaction forward despite the steric clash at the quaternary C3 center .

  • Chemoselective Base Selection: N,N-Diisopropylethylamine (DIPEA) is selected as the bulk acid scavenger. Its steric bulk prevents it from acting as a competing nucleophile, while its mild basicity neutralizes the generated acidic byproducts without saponifying the methyl ester.

  • Solvent Dynamics: Anhydrous Dichloromethane (DCM) is used because it provides excellent solvation for the zwitterionic-like transition states of the DMAP-catalyzed pathway while maintaining a low-temperature profile to suppress side reactions.

Pathway Boc Boc₂O (Di-tert-butyl dicarbonate) Intermediate [Boc-DMAP]⁺ Reactive Intermediate Boc->Intermediate DMAP DMAP Catalyst (Nucleophilic Activator) DMAP->Intermediate Nucleophilic Attack Transition Tetrahedral Transition State (Overcomes Steric Clash) Intermediate->Transition Amine Methyl 2-(3-aminooxan-3-yl)acetate (Sterically Hindered Amine) Amine->Transition Amine Addition Transition->DMAP Catalyst Regeneration Product N-Boc Protected Product + t-BuOH + CO₂ Transition->Product Elimination & Decarboxylation

Mechanistic pathway of DMAP-catalyzed N-Boc protection for sterically hindered amines.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the protection of Methyl 2-(3-aminooxan-3-yl)acetate. The data clearly illustrates the necessity of DMAP to achieve high yields while preserving the ester functionality.

ConditionBaseCatalystSolventTempTimeYield (%)Mechanistic Observation
A (Standard) TEA (2.0 eq)NoneDCM25 °C24 h< 20%Incomplete conversion due to steric hindrance at C3.
B (Biphasic) NaOH (1.0 M)NoneTHF/H₂O25 °C12 hN/AExtensive methyl ester hydrolysis observed (saponification).
C (Thermal) DIPEA (2.0 eq)NoneMeCN60 °C16 h~ 55%Moderate yield; thermal degradation and urea byproducts noted.
D (Optimized) DIPEA (2.0 eq)DMAP (0.1 eq)DCM25 °C4-6 h> 92% Rapid, quantitative conversion; ester integrity fully preserved.

Step-by-Step Experimental Protocol

Materials Required
  • Substrate: Methyl 2-(3-aminooxan-3-yl)acetate (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M relative to the amine)

Synthetic Workflow
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and an argon balloon, add Methyl 2-(3-aminooxan-3-yl)acetate (1.0 eq). Dissolve the substrate in anhydrous DCM to achieve a concentration of 0.2 M.

  • Base & Catalyst Addition: Add DIPEA (2.0 eq) to the stirring solution, followed immediately by DMAP (0.1 eq).

    • Expert Insight: Adding the base and catalyst prior to the Boc₂O ensures the amine is fully free-based and the nucleophilic catalyst is primed in the solution, preventing localized side reactions.

  • Boc₂O Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve Boc₂O (1.5 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 10–15 minutes.

    • Expert Insight: Dropwise addition at 0 °C mitigates the exothermic nature of the reaction and controls the rapid evolution of CO₂ gas, which can otherwise cause solvent bumping.

  • Reaction Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 6 hours. Monitor the reaction progress via TLC (using a Ninhydrin stain) or LC-MS. The reaction is complete when the Ninhydrin-active spot (primary amine) is entirely consumed.

  • Chemoselective Quenching & Workup:

    • Dilute the reaction mixture with an equal volume of DCM and transfer it to a separatory funnel.

    • Wash the organic layer with 10% aqueous Citric Acid (2 x 20 mL).

    • Expert Insight: Citric acid is explicitly chosen over 1 M HCl. It is acidic enough to selectively protonate and partition both DMAP and DIPEA into the aqueous layer, but mild enough to prevent the premature acidic cleavage of the newly formed Boc group or the hydrolysis of the ester.

    • Wash with saturated aqueous NaHCO₃ (1 x 20 mL) to neutralize any residual acid and remove water-soluble tert-butanol byproducts.

    • Wash with Brine (1 x 20 mL) to remove residual water.

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-Boc protected Methyl 2-(3-aminooxan-3-yl)acetate as a colorless oil or white solid.

References

  • Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI.[Link]

  • Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science (RSC Publishing).[Link]

Application Notes & Protocols: Coupling Reactions of 3-Aminooxetane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Oxetane Motif in Modern Drug Discovery

The oxetane ring has emerged as a highly valued structural motif in medicinal chemistry.[1][2][3] Its incorporation into drug candidates can confer a range of beneficial physicochemical properties, including improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, without a significant increase in molecular weight.[1][3][4] Specifically, the 3-aminooxetane scaffold serves as a versatile building block, providing a key vector for molecular elaboration while acting as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[2][5][6] The strained four-membered ring also influences the basicity of the proximal amine, a feature that can be strategically employed to fine-tune drug-like properties and mitigate off-target effects.[1][4]

These application notes provide detailed, field-proven protocols for the most common and critical coupling reactions involving 3-aminooxetane. The methodologies described herein are designed to be robust and adaptable, serving as a comprehensive guide for researchers in pharmaceutical development and organic synthesis.

A Note on the Starting Material: While the query specified "Methyl 2-(3-aminooxan-3-yl)acetate," this is not a readily available or widely documented compound. The protocols herein utilize the parent 3-Aminooxetane as a representative and commercially available starting material. The principles and reaction conditions are directly applicable to substituted 3-aminooxetanes, with minor adjustments for steric and electronic effects.

Section 1: Amide Bond Formation via Activated Ester Intermediates

Amide coupling is arguably the most frequently performed reaction in medicinal chemistry.[7][8] For a substrate like 3-aminooxetane, the choice of coupling reagent is critical to ensure high efficiency while preserving the integrity of the strained oxetane ring. Urionium/aminium salt-based reagents like HATU are particularly effective due to their high reactivity and low rates of epimerization.[9][10]

Causality Behind Experimental Choices:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Chosen for its high efficiency and ability to mediate challenging couplings, even with sterically hindered partners.[8][9] It operates by forming a highly reactive OAt-active ester from the carboxylic acid.[9]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic hindered base is essential. Its role is to deprotonate the carboxylic acid, facilitating its attack on HATU, and to scavenge the acid byproduct generated during the reaction.[8][9] Its steric bulk prevents it from competing with the primary amine as a nucleophile.

  • Anhydrous DMF (N,N-Dimethylformamide): A polar aprotic solvent is used to ensure the solubility of all reactants and reagents. It must be anhydrous to prevent hydrolysis of the coupling reagent and the activated ester intermediate.

Workflow for HATU-Mediated Amide Coupling

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF mix Combine Acid, HATU (1.1 eq) & DIPEA (3.0 eq) in flask prep_acid->mix prep_amine Prepare 3-Aminooxetane (1.1 eq) solution in DMF add_amine Add 3-Aminooxetane solution prep_amine->add_amine cool Cool to 0 °C mix->cool cool->add_amine react Warm to RT, Stir (1-18 h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with EtOAc monitor->quench wash Aqueous Wash (e.g., aq. LiCl, brine) quench->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation prep_amine Dissolve 3-Aminooxetane (1.0 eq) in Anhydrous DCM cool Cool Amine Solution to 0 °C prep_amine->cool prep_iso Dissolve Isocyanate (1.05 eq) in Anhydrous DCM add_iso Add Isocyanate Solution Dropwise prep_iso->add_iso cool->add_iso react Warm to RT, Stir (1-4 h) add_iso->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in Vacuo monitor->concentrate purify Purify by Crystallization or Chromatography concentrate->purify G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_amine Dissolve 3-Aminooxetane (1.0 eq) in Anhydrous Pyridine cool Cool Amine Solution to 0 °C prep_amine->cool add_sulfonyl Add Sulfonyl Chloride (1.1 eq) Portion-wise or Dropwise cool->add_sulfonyl react Stir at 0 °C for 30 min, then RT for 2-12 h add_sulfonyl->react monitor Monitor by TLC/LC-MS react->monitor quench Pour onto Ice-water and add aq. HCl monitor->quench extract Extract with EtOAc or DCM quench->extract purify Wash, Dry, Concentrate & Purify (Chromatography) extract->purify

Sources

Application Notes & Protocols: The Strategic Use of Cyclic β-Amino Acid Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Cyclic β-Amino Acids

In the landscape of modern drug discovery and development, the demand for structurally complex and stereochemically pure molecules is insatiable. Chiral cyclic β-amino acids and their derivatives represent a privileged scaffold, offering a unique combination of conformational rigidity and functional diversity. These structures are integral components of β-peptides, which can form stable secondary structures like helices and sheets, and are found in a variety of biologically active natural products and pharmaceuticals. The defined three-dimensional arrangement of substituents on a cyclic core allows for precise mimicry of peptide turns or the presentation of pharmacophoric elements in a specific spatial orientation, leading to enhanced target affinity and selectivity.

While the specific reagent, Methyl 2-(3-aminooxan-3-yl)acetate, is not extensively documented in current literature, its structure embodies the key features of a cyclic β-amino acid derivative. This guide, therefore, will focus on the established and cutting-edge methodologies for the asymmetric synthesis of related cyclic β-amino acid esters. We will explore the fundamental principles, provide detailed protocols for key transformations, and discuss the causality behind experimental choices, empowering researchers to design and execute syntheses of novel, enantiomerically pure cyclic β-amino acids.

Part 1: Core Methodologies in Asymmetric Synthesis of Cyclic β-Amino Acids

The synthesis of enantiomerically pure cyclic β-amino acids can be broadly categorized into several strategic approaches. The choice of strategy often depends on the desired ring size, substitution pattern, and the availability of starting materials.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for controlling stereochemistry is the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product.

  • Expertise & Experience: The power of this method lies in its predictability and the high diastereoselectivities that can be achieved. For instance, the use of Evans oxazolidinones or (-)-8-phenylmenthol can guide alkylation or conjugate addition reactions with a high degree of stereocontrol. The choice of auxiliary is critical and depends on the specific reaction; for example, bulky auxiliaries are often effective at shielding one face of the molecule. The cleavage of the auxiliary must be performed under conditions that do not racemize the newly formed stereocenter.

Catalytic Asymmetric Synthesis

The development of chiral catalysts has revolutionized asymmetric synthesis, offering more atom-economical and efficient routes to enantiopure compounds.

  • Phase-Transfer Catalysis: This method is particularly useful for the alkylation of glycine or alanine ester Schiff bases. Chiral quaternary ammonium salts are used to shuttle the enolate from the aqueous phase to the organic phase, where it reacts with an electrophile. The chiral environment created by the catalyst ensures that the reaction proceeds with high enantioselectivity.[1]

  • Transition Metal Catalysis: Chiral transition metal complexes, particularly those of rhodium, ruthenium, and iridium, are highly effective for the asymmetric hydrogenation of prochiral enamides or imines, which are common precursors to cyclic amino acids.[2] The choice of the chiral ligand is paramount to achieving high enantiomeric excess (ee).

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of cyclic structures, including those containing amino acid moieties.

  • Trustworthiness: RCM is a highly reliable and functional-group-tolerant reaction. The general workflow involves a diastereoselective conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by RCM to form the ring.[3] The stereochemistry of the final product is set during the initial conjugate addition step. Subsequent reduction of the double bond can often be performed stereoselectively to generate additional stereocenters.

Part 2: Experimental Protocols

The following protocols are representative of the key transformations discussed above and can be adapted for the synthesis of various cyclic β-amino acid derivatives.

Protocol 2.1: Diastereoselective Conjugate Addition of a Chiral Amine

This protocol describes a general procedure for the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, a key step in many syntheses of cyclic β-amino acids.[3]

Materials:

  • (S)-N-allyl-N-α-methylbenzylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • α,β-Unsaturated ester (e.g., methyl crotonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve (S)-N-allyl-N-α-methylbenzylamine (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the solution, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to form the lithium amide.

  • In a separate flask, dissolve the α,β-unsaturated ester (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Transfer the ester solution to the lithium amide solution via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): Essential to maintain the kinetic control of the reaction, which is crucial for high diastereoselectivity. It also prevents side reactions, such as enolate decomposition.

  • Anhydrous Conditions: Lithium amides are extremely strong bases and are highly reactive with water. All reagents and solvents must be scrupulously dried to prevent quenching of the base and to ensure reproducible results.

  • Inert Atmosphere: Prevents the reaction of the highly reactive lithium amide with oxygen.

Protocol 2.2: Ring-Closing Metathesis

This protocol outlines the use of a Grubbs catalyst for the cyclization of a diene precursor to form a cyclic β-amino ester.

Materials:

  • Diene precursor from Protocol 2.1

  • Grubbs 2nd Generation Catalyst

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the diene precursor (1.0 equivalent) in anhydrous DCM or toluene to a concentration of 0.01-0.05 M.

  • Add the Grubbs 2nd Generation Catalyst (1-5 mol%) to the solution.

  • Heat the reaction mixture to reflux (for DCM) or 80-100 °C (for toluene) and stir for 2-12 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to remove the ruthenium catalyst and obtain the cyclic β-amino ester.

Causality Behind Experimental Choices:

  • Dilute Conditions: RCM is an intramolecular reaction. Performing the reaction at low concentrations (0.01-0.05 M) disfavors intermolecular oligomerization and polymerization, thus maximizing the yield of the desired cyclic product.

  • Grubbs 2nd Generation Catalyst: This catalyst is chosen for its high activity and tolerance to a wide range of functional groups, making it suitable for complex molecule synthesis.

Part 3: Data Presentation and Visualization

Table 1: Representative Results for Asymmetric Synthesis of Cyclic β-Amino Acids
EntryReaction TypeCatalyst/AuxiliaryRing SizeYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Reference
1Conjugate Addition / RCM(S)-N-allyl-N-α-methylbenzylamide675>95:5 d.r.[3]
2Phase-Transfer CatalysisChiral Quaternary Ammonium Salt5, 660-8580-95% ee[1]
3Cross Metathesis / Dieckmann(-)-8-phenylmenthol5, 6, 750-70>90% d.r.[4]
4Asymmetric HydrogenationIr/(S,S)-f-Binaphane590up to 90% ee[2]
Diagrams

Asymmetric_Synthesis_Workflow cluster_0 Strategy 1: Chiral Auxiliary Approach cluster_1 Strategy 2: Catalytic Asymmetric Approach A α,β-Unsaturated Ester B Diastereoselective Conjugate Addition (Chiral Amine) A->B 1. Chiral Lithium Amide 2. Quench C Acyclic Precursor (High d.r.) B->C D Ring-Closing Metathesis (RCM) C->D Grubbs Catalyst E Cyclic β-Amino Ester (Protected) D->E F Auxiliary Cleavage & Deprotection E->F G Enantiopure Cyclic β-Amino Acid F->G H Prochiral Imine or Enamide Precursor I Asymmetric Hydrogenation H->I Chiral Metal Catalyst (e.g., Ir, Rh) H₂ J Enantioenriched Cyclic Amine/Amide I->J K Further Functionalization J->K L Target Molecule K->L

Caption: General workflows for the asymmetric synthesis of cyclic β-amino acids.

Reaction_Mechanism_Concept cluster_Conjugate_Addition Conceptual View of Diastereoselective Conjugate Addition cluster_TS_Detail Facial Shielding by Chiral Auxiliary ChiralAmine Chiral Lithium Amide TransitionState Chelated Transition State ChiralAmine->TransitionState Nucleophilic Attack Ester α,β-Unsaturated Ester Ester->TransitionState Product Diastereomerically Enriched Adduct TransitionState->Product Protonation ReFace ReFace SiFace SiFace

Caption: Steric hindrance from the chiral auxiliary directs the attack.

Conclusion and Future Outlook

The asymmetric synthesis of cyclic β-amino acids and their derivatives is a vibrant and evolving field of research. While direct literature on "Methyl 2-(3-aminooxan-3-yl)acetate" is sparse, the principles and protocols outlined in this guide provide a robust framework for the synthesis of this and other structurally related chiral molecules. The methodologies of chiral auxiliary-mediated synthesis, catalytic asymmetric reactions, and ring-closing metathesis are powerful tools in the hands of synthetic chemists. Future developments will likely focus on the discovery of new, more efficient, and selective catalysts, as well as the application of these building blocks in the synthesis of novel therapeutics and materials.

References

  • Asymmetric Synthesis of Fluorinated Cyclic β-Amino Acid Derivatives through Cross Metathesis. Organic Letters. [Link]

  • Concise and Straightforward Asymmetric Synthesis of a Cyclic Natural Hydroxy-Amino Acid. Molecules. [Link]

  • Asymmetric synthesis of cyclic β-amino acids and cyclic amines via sequential diastereoselective conjugate addition and ring closing metathesis. Tetrahedron. [Link]

  • Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+) - dihydropinidine and Selfotel. Organic & Biomolecular Chemistry. [Link]

  • Asymmetric cyclization via memory of chirality: a concise access to cyclic amino acids with a quaternary stereocenter. Journal of the American Chemical Society. [Link]

  • 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Nature Communications. [Link]

  • Methyl 2-(3-aminooxan-3-yl)acetate. PubChem. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting of Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. This guide is designed for discovery chemists and process scientists synthesizing methyl 2-(3-aminooxan-3-yl)acetate (CAS 1522525-85-4)[1].

Synthesizing this β-amino ester typically involves a modified imino-Reformatsky reaction starting from tetrahydro-4H-pyran-3-one, followed by deprotection. Because the intermediate zinc enolate is highly reactive, researchers frequently encounter competing side reactions—most notably lactamization and E1cB elimination. This guide provides mechanistic troubleshooting, quantitative condition optimization, and self-validating protocols to maximize your yield of the target primary amine.

Mechanistic Pathway & Byproduct Divergence

Understanding the mechanistic branching of the Reformatsky reaction is critical to controlling your product distribution. The diagram below illustrates how specific reaction conditions drive the formation of the target molecule versus common impurities.

SynthesisPathway SM Tetrahydro-4H-pyran-3-one (Starting Material) Imine N-Benzyl-oxan-3-imine (Intermediate) SM->Imine Benzylamine, TiCl4 (-H2O) Enolate Zinc Enolate Complex (Reformatsky Intermediate) Imine->Enolate Methyl bromoacetate, Zn(0) THF, 0°C Target Methyl 2-(3-aminooxan-3-yl)acetate (Target Product) Enolate->Target 1. NH4Cl Quench (pH 7) 2. H2, Pd/C, MeOH BP1 Spiro-β-lactam (Lactamization Byproduct) Enolate->BP1 Elevated Temp (>40°C) Intramolecular Cyclization BP2 Methyl 2-(oxan-3-ylidene)acetate (Elimination Byproduct) Target->BP2 Strong Base Workup E1cB Elimination

Mechanistic pathway of methyl 2-(3-aminooxan-3-yl)acetate synthesis and byproduct formation.

Frequently Asked Questions & Troubleshooting

Q1: My crude NMR shows a massive reduction in the methyl ester peak (~3.7 ppm) and the formation of a highly rigid cyclic system. What happened?

A1: Thermodynamically Driven Lactamization. You have synthesized the spiro-β-lactam byproduct (a 2-oxa-7-azaspiro[3.5]nonan-8-one derivative). During the Reformatsky reaction, the intermediate zinc enolate coordinates with the imine nitrogen. If the reaction temperature exceeds 40°C, or if you use high-intensity ultrasound without cooling, the nitrogen lone pair undergoes an intramolecular nucleophilic acyl substitution, attacking the methyl ester and expelling methoxide[2].

  • The Fix: Maintain the Reformatsky addition strictly between 0°C and 25°C. Alternatively, substitute standard zinc dust with highly active Indium powder, which mediates the reaction efficiently at room temperature without providing the thermal energy required for β-lactam ring closure[3].

Q2: I successfully isolated the N-benzyl intermediate, but after deprotection, my yield is low and GC-MS shows an impurity at m/z 155. How do I prevent this?

A2: E1cB Elimination during Workup. The peak at m/z 155 corresponds to methyl 2-(oxan-3-ylidene)acetate . The target molecule is a β-amino ester, making the α-protons (the -CH2- group between the ester and the oxane ring) relatively acidic. If you use a strong base (e.g., NaOH or Na2CO3) during the extraction of the amine, the α-proton is abstracted. The resulting enolate rapidly expels the β-amino group to form a stable, conjugated α,β-unsaturated ester.

  • The Fix: Never exceed pH 8 during your aqueous workup. Use saturated aqueous NaHCO3​ or phosphate buffer to neutralize salts, ensuring the amine is free-based without triggering elimination.

Q3: The hydrogenolysis (debenzylation) step is stalling at 50% conversion. Should I increase the pressure?

A3: Catalyst Poisoning by the Primary Amine. Increasing pressure will not solve the issue. As the N-benzyl group is cleaved, the resulting primary amine (methyl 2-(3-aminooxan-3-yl)acetate) strongly coordinates to the palladium surface, poisoning the Pd/C catalyst[4].

  • The Fix: Add 1.1 equivalents of glacial acetic acid to the hydrogenation solvent (MeOH). This protonates the nascent primary amine, preventing it from coordinating to the palladium surface and allowing the reaction to proceed to >99% conversion.

Quantitative Optimization Data

To demonstrate the causality of reaction conditions on byproduct distribution, review the following validated optimization matrix for the Reformatsky step.

Metal / CatalystSolventTemp (°C)Workup BaseTarget β-Amino Ester (%)Spiro-β-Lactam (%)Elimination Byproduct (%)
Zn dust (Activated)THF65 (Reflux)1M NaOH15%62% 18%
Zn dust (Activated)THF25Sat. NaHCO368%24%5%
Indium powder CH2Cl2 25 Sat. NaHCO3 89% <2% <1%
Zn-Cu coupleEt2O0 to 10Sat. NaHCO382%8%2%

Data Interpretation: Lower temperatures and less coordinating solvents (CH2Cl2 over THF) suppress the intramolecular lactamization. Mild basic workups eliminate the E1cB pathway.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-Benzyl-oxan-3-imine
  • Setup: To a flame-dried flask under N2, add tetrahydro-4H-pyran-3-one (10.0 mmol) and anhydrous CH2Cl2 (30 mL).

  • Addition: Add benzylamine (10.5 mmol) followed by anhydrous MgSO4​ (3.0 g) as a desiccant.

  • Reaction: Stir at room temperature for 12 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, filter, and run a TLC (Hexanes/EtOAc 8:2). Self-Validation: The ketone starting material (stains dark with anisaldehyde) should be completely replaced by a new, UV-active spot (the imine).

  • Isolation: Filter through a Celite pad to remove MgSO4​ and concentrate in vacuo. Use immediately in Protocol B to prevent hydrolysis.

Protocol B: Indium-Mediated Reformatsky Reaction

Note: This method is specifically selected to bypass the thermal lactamization byproduct[3].

  • Setup: Dissolve the crude imine (10.0 mmol) and methyl bromoacetate (12.0 mmol) in anhydrous CH2Cl2 (40 mL).

  • Activation: Add Indium powder (100 mesh, 12.0 mmol) in one portion at 25°C.

  • Reaction: Stir vigorously for 4 hours. The solution will turn cloudy as indium salts precipitate.

  • IPC: Quench a 100 µL aliquot in saturated NH4​Cl and extract with EtOAc. Self-Validation: Crude 1H-NMR should show the disappearance of the imine C-H proton (~8.2 ppm) and the appearance of the diastereotopic α-protons of the ester as an AB quartet (~2.6 ppm).

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl (30 mL). Extract with CH2Cl2 (3 x 20 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

Protocol C: Chemoselective Hydrogenolysis
  • Setup: Dissolve the crude N-benzyl β-amino ester in MeOH (30 mL). Add glacial acetic acid (11.0 mmol) to prevent catalyst poisoning[4].

  • Catalyst: Add 10% Pd/C (10 wt%, ~150 mg) under a stream of N2.

  • Reaction: Evacuate and backfill the flask with H2​ gas three times. Stir vigorously under a balloon of H2​ at 25°C for 6 hours.

  • Workup: Filter the suspension through a tightly packed Celite plug (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate.

  • Free-basing: Dissolve the acetate salt in CH2Cl2 and wash with saturated NaHCO3​ (pH ~8). Do not use NaOH to avoid E1cB elimination. Dry and concentrate to yield pure methyl 2-(3-aminooxan-3-yl)acetate .

References

  • methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information NextSDS URL:[Link]

  • Synthesis of β-Lactams and β-Aminoesters via High Intensity Ultrasound-Promoted Reformatsky Reactions ResearchGate URL:[Link]

  • Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction ResearchGate URL:[Link]

  • Chemoselective Debenzylation of N-Benzyl Tertiary Amines ResearchGate URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive framework for the synthesis of Methyl 2-(3-aminooxan-3-yl)acetate, a specialized chemical entity. As this molecule is not extensively documented in readily available literature, this guide proposes a scientifically grounded synthetic pathway, offers detailed experimental protocols, and presents a robust troubleshooting section to address potential challenges encountered during the synthesis.

Proposed Synthetic Pathway

The synthesis of Methyl 2-(3-aminooxan-3-yl)acetate is most logically achieved through the esterification of its parent amino acid, 3-aminooxan-3-carboxylic acid. Therefore, the synthetic strategy is divided into two principal stages:

  • Stage 1: Synthesis of the Key Intermediate: Preparation of 3-aminooxan-3-carboxylic acid.

  • Stage 2: Esterification: Conversion of the amino acid to its corresponding methyl ester.

G cluster_0 Stage 1: Synthesis of 3-aminooxan-3-carboxylic acid cluster_1 Stage 2: Esterification Starting Materials Oxan-3-one Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Strecker Synthesis 3-aminooxan-3-carboxylic acid 3-aminooxan-3-carboxylic acid Intermediate 1->3-aminooxan-3-carboxylic acid Hydrolysis Methyl 2-(3-aminooxan-3-yl)acetate Final Product 3-aminooxan-3-carboxylic acid->Methyl 2-(3-aminooxan-3-yl)acetate Esterification with SOCl2/MeOH

Caption: Proposed two-stage synthetic workflow for Methyl 2-(3-aminooxan-3-yl)acetate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-aminooxan-3-carboxylic acid (Proposed)

This proposed route utilizes a modified Strecker synthesis, a reliable method for producing α-amino acids from a ketone precursor.

Step 1: Synthesis of the α-Aminonitrile Intermediate

  • In a well-ventilated fume hood, charge a round-bottom flask with oxan-3-one (1.0 eq), ammonium chloride (1.5 eq), and a 1:1 mixture of ethanol and water.

  • Stir the mixture until all solids are dissolved.

  • Add a solution of sodium cyanide (1.5 eq) in water dropwise to the reaction mixture at room temperature.

  • Allow the reaction to stir for 24-48 hours. Monitor the formation of the α-aminonitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by acidifying the mixture with 1M HCl to a pH of ~6 to neutralize any unreacted cyanide.

  • Extract the α-aminonitrile product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis to the Amino Acid

  • To the crude α-aminonitrile, add 6M hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in an IR spectrum.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., 2M NaOH) to the isoelectric point of the amino acid (typically pH 5-7), which will cause the product to precipitate.

  • Isolate the solid product by vacuum filtration, wash with cold water followed by cold ethanol, and dry under high vacuum to yield 3-aminooxan-3-carboxylic acid.

Protocol 2: Esterification via Thionyl Chloride in Methanol

This method is highly effective for the esterification of amino acids, as it generates the acid catalyst in situ and removes water as it is formed.[1][2]

  • Suspend 3-aminooxan-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes) in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice-water bath.[3]

  • Caution: In a well-ventilated fume hood, add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the stirred suspension over 15-20 minutes. The reaction is exothermic and evolves noxious gases (HCl and SO₂).[3]

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approximately 65 °C) for 4-8 hours. Monitor the reaction by TLC for the complete consumption of the starting amino acid.

  • After cooling to room temperature, remove the excess methanol and unreacted thionyl chloride by rotary evaporation.

  • The resulting crude solid is the hydrochloride salt of the target ester. It can be purified by recrystallization (e.g., from a methanol/ether solvent system).

  • To obtain the free amine, dissolve the hydrochloride salt in deionized water and cool to 0 °C. Carefully add a saturated solution of sodium bicarbonate with stirring until the pH of the aqueous phase is between 8 and 9.

  • Extract the product from the aqueous layer with dichloromethane (3-4x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, Methyl 2-(3-aminooxan-3-yl)acetate.

Troubleshooting Guide

Q1: My esterification reaction has stalled; TLC analysis shows a significant amount of starting material remaining even after 8 hours of reflux. What steps can I take?

A1: A stalled esterification reaction can often be attributed to several factors:

  • Moisture Contamination: The thionyl chloride reagent is extremely sensitive to water. Any moisture present in the methanol or on the glassware will consume the reagent, preventing the formation of the necessary acidic catalyst.[3] It is imperative to use anhydrous methanol and thoroughly flame-dry all glassware before starting the reaction.

  • Insufficient Reagent: For some amino acids, a larger excess of thionyl chloride may be required to drive the reaction to completion. If the reaction has stalled, cooling the mixture back to 0°C and adding an additional portion (0.2-0.3 eq) of thionyl chloride may restart the conversion.

  • Reaction Time: While 4-8 hours is a typical timeframe, some substrates may require longer reaction periods. Continue to reflux the mixture and monitor its progress by TLC every 2-4 hours.

Q2: I experienced a significant loss of product during the final basic workup and extraction. What is the likely cause and how can I prevent it?

A2: Product loss during workup is a frequent challenge and is often due to one of two reasons:

  • Base-Catalyzed Hydrolysis (Saponification): The methyl ester product can be hydrolyzed back to the carboxylic acid under basic aqueous conditions.[4][5] To mitigate this, it is crucial to perform the neutralization and subsequent extractions at low temperatures (0-5 °C) to slow the rate of hydrolysis.[4] Additionally, use a mild base like sodium bicarbonate or sodium carbonate instead of strong bases such as sodium or potassium hydroxide.[4] Minimize the time the product is in contact with the aqueous basic solution.

  • Product Solubility: The free amine form of the ester may have some solubility in the aqueous layer. To maximize recovery, perform multiple extractions (at least 3-4) with the organic solvent. Washing the combined organic layers with brine will help to remove dissolved water and can also decrease the solubility of the product in any remaining aqueous phase, driving it into the organic layer.[6]

G start Low Yield in Esterification Workup check_hydrolysis Analyze crude product for starting amino acid start->check_hydrolysis hydrolysis_yes Ester Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no Minimal Starting Amino Acid Present check_hydrolysis->hydrolysis_no No solution_hydrolysis Optimize Workup: - Use ice-cold solutions - Use weak base (NaHCO3) - Minimize contact time hydrolysis_yes->solution_hydrolysis check_extraction Consider Product Solubility hydrolysis_no->check_extraction solution_extraction Optimize Extraction: - Increase number of extractions - Use brine wash check_extraction->solution_extraction

Caption: Troubleshooting decision tree for low yield during esterification workup.

Q3: My reaction mixture turned dark brown or black during the addition of thionyl chloride or upon heating. What caused this decomposition?

A3: Significant darkening or charring often indicates a decomposition pathway.[6] In the context of the thionyl chloride/methanol reaction, this is typically caused by an uncontrolled exothermic reaction. The reaction between thionyl chloride and methanol is highly exothermic. If the reagent is added too quickly or without adequate cooling, localized overheating can occur, leading to the decomposition of the starting material or product.[6] To prevent this, it is critical to pre-cool the methanol suspension to 0 °C and add the thionyl chloride slowly and dropwise, maintaining the internal temperature below 10 °C.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using the thionyl chloride method over a standard Fischer esterification with a catalytic amount of sulfuric acid?

A1: The thionyl chloride method is particularly well-suited for amino acid esterification for several key reasons.[1][2] First, the reaction of thionyl chloride with the alcohol solvent generates anhydrous HCl in situ, providing the necessary acid catalyst without introducing water.[1] Second, thionyl chloride is an excellent dehydrating agent, and it consumes the water molecule produced during the esterification, which, according to Le Chatelier's principle, drives the reaction equilibrium toward the ester product, leading to higher yields.[6] Finally, the byproducts of the initial reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, further favoring product formation.

Q2: What analytical methods should I use to monitor the reaction and confirm the identity of my final product?

A2: A multi-faceted analytical approach is recommended:

  • Thin Layer Chromatography (TLC): Ideal for real-time reaction monitoring. The starting amino acid is highly polar and will have a very low Retention Factor (Rf), while the less polar ester product will travel further up the plate. A mobile phase of 10-20% methanol in dichloromethane is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the product, which is a critical piece of data for identity confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. Key signals to look for in the ¹H NMR spectrum include a singlet around 3.7 ppm corresponding to the three protons of the methyl ester group.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. You should observe the appearance of a strong ester carbonyl (C=O) stretch around 1740 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch from the starting material.

Q3: Is it possible to synthesize other esters, such as the ethyl or benzyl ester, using a similar method?

A3: Yes, this protocol is adaptable. To synthesize the ethyl ester, you would substitute anhydrous ethanol for anhydrous methanol. The reaction may require a slightly higher reflux temperature and potentially a longer reaction time. For a benzyl ester, using benzyl alcohol would also be feasible, though purification might be more complex due to the higher boiling point of the alcohol.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous MethanolServes as both reagent and solvent; dryness is critical for success.[3]
Esterification Reagent Thionyl Chloride (SOCl₂)Provides an anhydrous acid catalyst and acts as a dehydrating agent.[1][2]
Stoichiometry 1.5–2.0 equivalents of SOCl₂Ensures complete reaction by accounting for any trace moisture and driving the equilibrium.
Temperature 0 °C for reagent addition, then reflux (~65 °C)Controls the initial exotherm and provides sufficient energy for the reaction to proceed to completion.[3]
Reaction Time 4–8 hoursTypically adequate, but should always be confirmed by reaction monitoring (e.g., TLC).
Workup pH ~8–9Ensures the product's amino group is deprotonated (free base) for efficient extraction into an organic solvent.

References

  • Thionyl Chloride for Amino Acid Esterification | PDF | Ester | Functional Group - Scribd. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents.
  • Problem 2 - Pianeta Chimica. Available at: [Link]

  • Protocol for synthesis of o‐carboranes substituted oxetanes. - ResearchGate. Available at: [Link]

  • Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis - PubMed. Available at: [Link]

  • 25.5: Reactions of Amino Acids - Chemistry LibreTexts. Available at: [Link]

  • Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals - PMC. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. Available at: [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization - PMC - NIH. Available at: [Link]

  • Verification of Esterification | Juniata. Available at: [Link]

  • Esters. An Introduction. Available at: [Link]

  • Convenient syntheses of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates and their O-regioisomers. Available at: [Link]

  • Ester Reactions Summary and Practice Problems - Chemistry Steps. Available at: [Link]

  • Methyl 2-(3-aminooxan-3-yl)acetate (C8H15NO3) - PubChemLite. Available at: [Link]

  • Reactions of α-Amino Acids : Carboxylic Acid Esterification. Available at: [Link]

  • methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information - NextSDS. Available at: [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides - RSC Publishing. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]

  • Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC. Available at: [Link]

  • methyl 2-(3-aminooxan-3-yl)acetate | 1522525-85-4 - Molport. Available at: [Link]

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents.
  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid - ResearchGate. Available at: [Link]

  • CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents.
  • CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

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Application Scientist's Field Manual: Stability & Handling of Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 2-(3-aminooxan-3-yl)acetate (CAS: 1522525-85-4). As a β,β -disubstituted β -amino ester featuring a tetrahydropyran (oxane) core, this compound presents unique handling challenges. The spatial proximity of a nucleophilic primary amine and an electrophilic methyl ester on the same molecular framework creates an inherently reactive system.

This guide is designed for drug development professionals and synthetic chemists to diagnose degradation pathways, implement self-validating handling protocols, and ensure reproducible experimental yields.

Part 1: Mechanistic Troubleshooting & FAQ

When working with unprotected amino esters, degradation is rarely a single-pathway event. The following Q&A addresses the three most common failure modes observed in the laboratory.

Q1: My LC-MS shows a ladder of high-molecular-weight peaks, and the neat oil has become highly viscous over time. What is happening? A: Your sample is undergoing intermolecular oligomerization . In its free base form, the primary amine of one molecule attacks the methyl ester of another, displacing methanol to form an amide bond. This step-growth condensation leads to dimers, trimers, and eventually polyamides[1]. Causality: While the steric bulk of the oxane ring provides some hindrance compared to linear β -amino esters, the thermodynamic stability of the resulting amide bond drives the reaction forward at room temperature. Solution: The compound must be stored as a protonated salt (e.g., hydrochloride). Protonation sequesters the nitrogen's lone pair, completely quenching its nucleophilicity and halting the oligomerization cascade.

Q2: I am observing a new peak with a lower retention time on reverse-phase HPLC, and the mass corresponds to[M-14]. Why is this occurring? A: This indicates ester hydrolysis , resulting in 2-(3-aminooxan-3-yl)acetic acid. The mass loss of 14 Da corresponds to the loss of the methyl group (-CH 3​ ) and its replacement with a proton (-H). Causality: β -amino esters are highly susceptible to hydrolysis in the presence of trace moisture. The unprotonated primary amine acts as an intramolecular base, raising the local pH and auto-catalyzing the cleavage of the adjacent ester bond[2]. Solution: Maintain strict anhydrous conditions. If handling the free base, perform all operations in a glovebox or under a dry argon atmosphere using molecular sieves.

Q3: The compound's solubility in organic solvents has drastically decreased, forming a cloudy suspension in dichloromethane (DCM). Is it degrading? A: The primary amine has reacted with atmospheric carbon dioxide (CO 2​ ) to form an ammonium carbamate salt . Causality: Primary amines rapidly and reversibly capture CO 2​ from the air. In the presence of ambient moisture, this forms stable alkylammonium carbamate or bicarbonate species[3]. These ionic species are insoluble in non-polar or weakly polar organic solvents like DCM. Solution: Degas all solvents and flush storage vials with inert gas (Argon/N 2​ ). If carbamate formation has already occurred, mild heating under vacuum or washing with a dilute, weak aqueous base followed by rapid organic extraction can reverse the equilibrium.

Visualization of Degradation Pathways

Mechanisms Target Methyl 2-(3-aminooxan-3-yl)acetate (Free Base) Oligomer Oligomerization (Polyamide Formation) Target->Oligomer Intermolecular Condensation Hydrolysis Hydrolyzed Product (Carboxylic Acid) Target->Hydrolysis + H2O (Auto-catalyzed) Carbamate Carbamate Salt (CO2 Adduct) Target->Carbamate + CO2 (Atmospheric)

Figure 1: Competing degradation pathways of the free base amino ester.

Part 2: Quantitative Stability Metrics

To emphasize the necessity of proper storage, the following table summarizes the degradation kinetics of Methyl 2-(3-aminooxan-3-yl)acetate under various conditions. Data is represented as HPLC Area % (Purity).

Storage ConditionStateDay 0Day 7Day 30Month 6Primary Impurity Profile
25°C, Ambient Air Free Base99.2%84.5%41.2%< 5.0%Oligomers, Carbamate, Acid
-20°C, Argon Free Base99.2%98.1%94.5%78.3%Oligomers (Slowed)
25°C, Ambient Air HCl Salt99.5%99.4%98.8%92.1%Acid (Trace moisture hydrolysis)
-20°C, Argon HCl Salt99.5%99.5%99.5%99.2% Stable

Part 3: Self-Validating Experimental Protocols

To prevent the issues outlined above, utilize the following field-tested protocols. Every protocol includes a built-in validation step to ensure the integrity of your chemistry before proceeding to critical downstream applications.

Protocol A: Conversion to Hydrochloride Salt for Long-Term Storage

Purpose: To quench amine nucleophilicity and prevent auto-catalyzed hydrolysis and oligomerization.

  • Dissolution: Dissolve 1.0 g of Methyl 2-(3-aminooxan-3-yl)acetate (free base) in 10 mL of anhydrous diethyl ether (Et 2​ O) in a flame-dried round-bottom flask under Argon.

  • Cooling: Submerge the flask in an ice bath (0 °C) and stir for 5 minutes.

  • Acidification: Dropwise, add 1.1 equivalents of HCl in dioxane (4.0 M).

    • Causality: Dioxane is used instead of aqueous HCl to strictly exclude water, preventing base-catalyzed ester hydrolysis during the exothermic salt formation.

  • Precipitation: A white precipitate will immediately form. Continue stirring for 15 minutes to ensure complete precipitation and thermal equilibration.

  • Isolation: Filter the precipitate under a stream of Argon using a Schlenk frit, wash with 5 mL of cold anhydrous Et 2​ O, and dry under high vacuum for 4 hours.

  • Storage: Store the resulting white powder at -20 °C in a desiccator.

Validation Checkpoint: Take a 1 mg aliquot of the dried solid and dissolve it in D 2​ O for 1 H-NMR analysis. The α -protons (the -CH 2​

  • adjacent to the ester) should shift downfield by approximately 0.2–0.4 ppm compared to the free base. The mass yield should be ~115-120% of the starting free base mass, confirming the stoichiometric addition of HCl without the presence of broad polymeric baseline peaks.
Protocol B: In Situ Free-Basing for Coupling Reactions

Purpose: To liberate the amine immediately prior to use without exposing it to aqueous workups that trigger hydrolysis.

  • Suspension: Suspend the required amount of the HCl salt in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under Argon.

  • Deprotonation: Add 1.2 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is basic enough to deprotonate the primary amine but is sterically hindered, preventing it from reacting with your coupling reagents or the methyl ester itself.

  • Activation: Stir for 5 minutes at room temperature.

  • Execution: Immediately proceed with your intended reaction (e.g., amide coupling with HATU/EDC) to minimize the time the compound spends in its vulnerable free base form.

Validation Checkpoint: Complete dissolution of the suspension upon the addition of DIPEA visually validates successful free-basing. The HCl salt is insoluble in DCM, whereas the liberated free base is highly soluble. If the solution remains cloudy, verify the anhydrous nature of your DIPEA.

Visualization of the Salt Formation Workflow

Protocol Step1 1. Dissolve Free Base in Anhydrous Et2O Step2 2. Add 1.1 eq HCl in Dioxane at 0°C Step1->Step2 Maintains anhydrous environment Step3 3. Precipitate & Filter HCl Salt Step2->Step3 Quenches amine nucleophilicity Step4 4. Store at -20°C under Argon Step3->Step4 Prevents thermal degradation

Figure 2: Step-by-step workflow for the stabilization of the amino ester.

References

  • [1] Amine-functional polymers and methods for producing such polymers. Google Patents (US20190055350A1). Available at:

  • [2] Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. ACS Macro Letters. Available at:[Link]

  • [3] Predicting the Mechanism and Products of CO2 Capture by Amines in the Presence of H2O. Morehead State University / ACS Publications. Available at:[Link]

Sources

Technical Support Center: Crystallization of Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides in-depth technical support for the crystallization of Methyl 2-(3-aminooxan-3-yl)acetate. As a polar molecule containing both a primary amine and a methyl ester, its purification can present unique challenges, including polymorphism and the potential for "oiling out." This document is structured as a series of troubleshooting questions and answers, grounded in the fundamental principles of crystallization chemistry. While specific literature on this exact molecule's crystallization is sparse, the protocols and explanations provided are derived from established methodologies for similar polar organic compounds and are designed to empower researchers to develop a robust and reproducible process.

Section 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting, it is critical to understand the physicochemical properties of Methyl 2-(3-aminooxan-3-yl)acetate that influence its crystallization behavior.

Q1: What are the key structural features of this molecule and how do they affect solvent selection?

A1: Methyl 2-(3-aminooxan-3-yl)acetate possesses three key functional groups that dictate its behavior in solution:

  • Primary Amine (-NH₂): A basic group capable of acting as a hydrogen bond donor and acceptor. This feature increases polarity and suggests potential solubility in protic solvents. It also provides a handle for salt formation, a common strategy to induce crystallinity.[1][2]

  • Methyl Ester (-COOCH₃): A polar group that acts as a hydrogen bond acceptor.

  • Oxane Ring: A cyclic ether, which contributes to the molecule's overall polarity.

The combination of these groups makes the molecule polar. Therefore, the principle of "like dissolves like" suggests that polar solvents will be the most effective for dissolution.[3][4] The challenge lies in finding a solvent or solvent system where the solubility is high at an elevated temperature but significantly lower at room or sub-ambient temperatures.

Table 1: Physicochemical Properties of Methyl 2-(3-aminooxan-3-yl)acetate

Property Value / Information Source
CAS Number 1522525-85-4 [5]
Molecular Formula C₈H₁₅NO₃ [6]
Molecular Weight 173.21 g/mol [6]
Predicted XlogP -0.1 [6]
Structural Features Primary Amine, Methyl Ester, Oxane Ring N/A

| Predicted Interactions | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole | N/A |

Section 2: Proactive Experimental Design

A well-designed experiment is the best way to prevent common crystallization failures. The most critical parameter is the choice of solvent.

Q2: How should I systematically screen for an optimal crystallization solvent?

A2: A systematic, small-scale solvent screen is essential. The ideal solvent should exhibit high solubility at its boiling point and low solubility at 0-5 °C.[7] If no single solvent meets these criteria, a two-solvent (binary) system, consisting of a "solvent" and an "anti-solvent," is the next logical step.[8]

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes or vials.

  • Single Solvent Screen (Room Temp): To each vial, add a different candidate solvent (see Table 2) dropwise, starting with 0.1 mL. Agitate at room temperature. If the solid dissolves completely, that solvent is unsuitable for single-solvent crystallization but may be a "good" solvent for a binary system.

  • Single Solvent Screen (Elevated Temp): For solvents that did not dissolve the solid at room temperature, warm the mixture gently to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • Evaluation: A good solvent is one from which a high yield of crystalline solid is recovered upon cooling. An ideal solvent will produce well-formed crystals rather than an oil or amorphous precipitate.

  • Binary System Screen: If no single solvent is ideal, select a "good" solvent where the compound is very soluble (e.g., Methanol, Acetone) and a "poor" anti-solvent where it is insoluble (e.g., Hexane, Diethyl Ether). Dissolve the compound in a minimum of the hot "good" solvent and add the "poor" anti-solvent dropwise until turbidity (cloudiness) persists. Re-heat to clarify and then cool slowly.

Table 2: Candidate Solvents for Screening

Solvent Class Example Solvents Rationale for Use
Protic Polar Water, Methanol, Ethanol, Isopropanol Good potential for dissolving polar compounds with H-bonding capability.[8]
Aprotic Polar Ethyl Acetate, Acetone, Acetonitrile Can dissolve polar compounds via dipole-dipole interactions.
Ethers Tetrahydrofuran (THF), 2-MeTHF Moderate polarity, can be effective in binary systems.

| Non-Polar (Anti-Solvents) | Hexanes, Heptane, Toluene, Diethyl Ether | Used to reduce solubility and induce precipitation in binary systems. |

Diagram: Solvent Selection Workflow

start Crude Methyl 2-(3-aminooxan-3-yl)acetate test_rt Test solubility in 0.2 mL solvent at room temp start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt test_hot Heat to boiling. Add solvent until dissolved. dissolves_rt->test_hot No good_binary Potential 'Good' Solvent for Binary System dissolves_rt->good_binary Yes dissolves_hot Dissolves? test_hot->dissolves_hot cool Cool slowly to 0-5 °C dissolves_hot->cool Yes poor_solvent Potential Anti-Solvent dissolves_hot->poor_solvent No observe Observe result cool->observe good_solvent Good Single Solvent observe->good_solvent Crystals Form observe->good_binary No Crystals/ Oils Out start Compound 'Oils Out' q1 Is cooling rate rapid? start->q1 s1 Slow down cooling. (e.g., dewar or insulated bath) q1->s1 Yes q2 Is concentration high? q1->q2 No s2 Re-heat and add 10-20% more solvent. q2->s2 Yes q3 Have you tried seeding? q2->q3 No s3 Add seed crystals at a temperature just below saturation. q3->s3 No q4 Is the issue persistent? q3->q4 Yes s4 Change the solvent system. Consider salt formation. q4->s4 Yes

Caption: Decision tree for resolving oiling out issues.

Q4: No crystals are forming after cooling, even in an ice bath. What should I do?

A4: This indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic glass fragments can act as nucleation sites.

    • Seeding: Add a single, small crystal of the pure compound. If you don't have one, try to obtain a small amount of solid by rapidly evaporating a drop of the solution on a watch glass. *[9] Increase Supersaturation:

    • Evaporation: Remove some of the solvent under a gentle stream of nitrogen or by using a rotary evaporator, then attempt to cool again.

    • Anti-Solvent Addition: If you are using a single solvent, carefully add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy, then warm slightly to redissolve and cool slowly. *[8] Allow More Time: Sometimes crystallization is simply slow. Store the flask in a cold environment (e.g., a 4 °C refrigerator) for an extended period (24-48 hours).

Q5: My crystal yield is very low. How can I improve it?

A5: A low yield is typically due to the compound having significant solubility in the cold mother liquor.

[10]* Optimize Solvent: Ensure you have chosen the best solvent system where the solubility difference between hot and cold is maximized.

  • Minimize Solvent Volume: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude material.

  • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice-water bath for at least 30 minutes before filtration to minimize solubility.

  • Recover a Second Crop: The mother liquor (the filtrate) is saturated with your compound. Concentrate it by 50-75% and re-cool to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Section 4: Advanced Topics & FAQs

Q6: Should I crystallize the free base or form a salt?

A6: This is a critical strategic decision. The basicity of the primary amine allows for the formation of an ammonium salt (e.g., a hydrochloride or acetate salt).

  • Crystallizing the Free Base:

    • Pros: Avoids additional chemical steps.

    • Cons: Amines can be more prone to oiling out, may have lower melting points, and can be susceptible to air oxidation. *[2] Crystallizing as a Salt:

    • Pros: Salts are often highly crystalline with higher melting points, reducing the likelihood of oiling out. T[1][11]hey are generally more stable and easier to handle than the corresponding free bases.

    • Cons: Requires an additional step to form the salt and another to liberate the free base if needed.

Protocol Suggestion: HCl Salt Formation

  • Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

  • The ammonium chloride salt will typically precipitate.

  • The salt can then be isolated and recrystallized from a more polar solvent system, such as ethanol/water.

Q7: How can I control for different polymorphs?

A7: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. T[12]hese different forms can have different physical properties, including solubility, stability, and bioavailability, making polymorphic control essential in pharmaceutical development.

[12]Key factors that influence which polymorph is obtained include: *[13][14] Solvent Choice: Different solvents can favor the nucleation and growth of specific polymorphs.

  • Cooling Rate / Supersaturation: Rapid cooling often yields a less stable (metastable) polymorph, while slow cooling favors the most stable form.

  • Temperature: The thermodynamic stability of polymorphs can be temperature-dependent.

  • Additives & Impurities: Even small amounts of other substances can inhibit the formation of one polymorph or act as a template for another.

[15][16]To ensure consistency, it is crucial to precisely control and document all crystallization parameters (solvent, concentration, temperature profile, agitation, and seeding strategy). Characterization techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to identify the polymorphic form.

[12]***

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). American Chemical Society.
  • Arjun M. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research.
  • Gołkowska, A. M., Kozakiewicz, M. M., & Nartowski, K. P. (2021). Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. Acta Crystallographica Section A, A77, C438. [Link]

  • The dual function of impurity in protein crystallization. (2021). CrystEngComm. [Link]

  • Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. [Link]

  • A run-to-run control strategy for polymorphic transformation in pharmaceutical crystallization. IEEE Xplore. [Link]

  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. J-STAGE. [Link]

  • Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm, 11(6), 949-964. [Link]

  • methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information. NextSDS. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • methyl 2-(3-aminooxolan-3-yl)acetate — Chemical Substance Information. NextSDS. [Link]

  • Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. PMC. [Link]

  • Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • Solvent Choice. University of York. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. University of Massachusetts Amherst. [Link]

  • The factors affecting the occurrence of oiling‐out. (2020). ResearchGate. [Link]

  • Methyl 2-(3-aminooxan-3-yl)acetate (C8H15NO3). PubChemLite. [Link]

  • Methyl 2-(3-aminophenoxy)acetate. PubChem. [Link]

  • Amine workup. (2024). Reddit. [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

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Technical Support Center: Synthesis of Oxetane Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of oxetane amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these valuable but sensitive molecules. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions and misconceptions regarding the stability and reactivity of the oxetane ring during the synthesis of oxetane amino acids.

Q1: I've heard that oxetanes are unstable. How concerned should I be about ring decomposition during my synthesis?

A: The stability of the oxetane ring is a nuanced topic. While it is a strained four-membered ring, it is generally more stable than the highly reactive three-membered epoxide ring but less stable than the five-membered tetrahydrofuran (THF) ring.[1][2] Its reactivity is highly dependent on the substitution pattern and the reaction conditions employed.[2][3] A common misconception is that oxetanes are categorically unstable under acidic conditions.[2][3] With careful planning, the oxetane ring can be a robust component of your target molecule.

Q2: Under what specific conditions is the oxetane ring most likely to undergo side reactions?

A: The oxetane ring is most susceptible to decomposition under the following conditions:

  • Strongly Acidic Conditions: Both protic and Lewis acids can catalyze the ring-opening of oxetanes, particularly when nucleophiles are present.[2][3]

  • High Temperatures: Thermal stress can promote decomposition, especially in the presence of other reactive species.[2][3]

  • Certain Reductive Conditions: Powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures, can lead to ring cleavage.[2]

Q3: Does the substitution pattern on the oxetane ring affect its stability?

A: Absolutely. The stability of the oxetane ring is significantly influenced by its substitution pattern. As a general rule, 3,3-disubstituted oxetanes are the most stable .[2][3] This increased stability is attributed to steric hindrance, where the substituents physically block the trajectory of external nucleophiles that would otherwise attack the C–O bond.[3] Conversely, oxetanes with electron-donating groups at the C2 position are likely to be less stable.[3]

Q4: Is it ever safe to use acidic conditions with a molecule containing an oxetane ring?

A: While strong acids are generally problematic, milder acidic conditions can sometimes be tolerated, especially with the more stable 3,3-disubstituted oxetanes.[1][2] For example, some syntheses have successfully used catalytic amounts of a strong acid for short reaction times at low temperatures. However, it is crucial to perform careful optimization and monitoring for any signs of ring-opening. Whenever possible, opting for basic or neutral conditions is the safer approach.[4]

Q5: Can the oxetane ring participate in polymerization?

A: Yes, both anionic and cationic ring-opening polymerization of oxetanes can occur.[5][6][7][8][9] This is a potential side reaction to be aware of, particularly when working with high concentrations of reactive oxetane monomers or under conditions that favor polymerization, such as the presence of strong Lewis acids or bases.

Troubleshooting Guides for Common Side Reactions

This section provides in-depth guidance on identifying, understanding, and mitigating specific side reactions encountered during the synthesis of oxetane amino acids.

Issue 1: Acid-Catalyzed Ring Opening

This is the most prevalent side reaction when working with oxetanes. The inherent ring strain of the four-membered ring makes it susceptible to cleavage under acidic conditions.[1][10]

Symptoms:

  • Appearance of unexpected byproducts in your reaction mixture, often with a higher molecular weight if a nucleophilic solvent or reagent is trapped.

  • Low or no yield of the desired oxetane-containing product.

  • Complex NMR spectra with signals corresponding to diols or other ring-opened species.

Mechanism: Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This positive charge significantly weakens the C-O bonds, making the ring susceptible to nucleophilic attack. The nucleophile can be a solvent molecule (e.g., water, methanol), a counter-ion, or another functional group within the same molecule (intramolecular).

cluster_0 Acid-Catalyzed Ring Opening Oxetane Oxetane Oxonium Protonated Oxetane (Oxonium Ion) Oxetane->Oxonium + H+ H_plus H+ RingOpened Ring-Opened Product Oxonium->RingOpened + Nu- Nu Nucleophile (Nu-) cluster_1 Reductive Ring Cleavage OxetaneEster Oxetane with Ester Group DesiredProduct Desired Alcohol OxetaneEster->DesiredProduct Milder Reductant (e.g., NaBH₄, 0°C) SideProduct Ring-Opened Diol OxetaneEster->SideProduct Harsh Reductant (e.g., LiAlH₄, >0°C) LiAlH4 LiAlH₄

Caption: Competing pathways during the reduction of an oxetane-containing molecule.

Preventative Measures & Solutions:

  • Choose Milder Reducing Agents: Opt for sodium borohydride (NaBH₄) whenever possible, as it is less likely to open the oxetane ring, especially at lower temperatures (e.g., 0°C). [2]* Optimize Reaction Conditions for LiAlH₄: If LiAlH₄ is necessary (for example, for amide reduction), conduct the reaction at very low temperatures (e.g., -30°C to -10°C) and monitor the progress carefully. [4]* Consider Alternative Reducing Agents: For certain functionalities, other reducing agents like aluminum hydride (AlH₃) at very low temperatures (-78°C to -50°C) have been used successfully when LiAlH₄ and NaBH₄ were not effective. [2]

Issue 3: Side Reactions During Protecting Group Manipulations

The choice of protecting groups for the amino and carboxyl functionalities of the amino acid is critical. The deprotection conditions for these groups can inadvertently lead to the decomposition of the oxetane ring.

Symptoms:

  • Loss of the oxetane moiety during a deprotection step.

  • Formation of complex mixtures after deprotection.

Strategic Planning for Protecting Groups:

  • Orthogonality is Key: Select protecting groups for the amino acid functionalities that can be removed under conditions known to be safe for the oxetane ring. [11]* Amino Group Protection:

    • Recommended: Fmoc (9-fluorenylmethoxycarbonyl) is an excellent choice as it is removed under basic conditions (e.g., piperidine), which the oxetane ring tolerates well. [11] * Use with Caution: Boc (tert-butoxycarbonyl) is commonly used but requires acidic conditions for removal (e.g., TFA). While often successful, especially with stable 3,3-disubstituted oxetanes, there is a risk of ring-opening. If using a Boc group, employ the mildest deprotection conditions possible (e.g., dilute TFA in DCM, short reaction time). [12]* Carboxyl Group Protection:

    • Recommended: Benzyl (Bn) or other esters that can be removed by catalytic hydrogenation are ideal, as these conditions are generally safe for the oxetane ring. [2]Silyl esters (e.g., TBDMS) are also a good option as they can be cleaved with fluoride sources under neutral or slightly acidic conditions. [13] * Use with Caution: t-Butyl esters require acidic conditions for cleavage and pose the same risks as the Boc group.

Experimental Protocol: Selective Deprotection of a Cumyl-Protected Oxetane Dipeptide Building Block

This protocol, adapted from the literature, demonstrates a method for selectively deprotecting a carboxylic acid in the presence of an oxetane ring and a secondary amine, which can be useful in peptide synthesis. [12]

  • Dissolve the cumyl-protected dipeptide building block in dichloromethane (CH₂Cl₂).

  • Add 2% trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS to confirm the selective cleavage of the cumyl ester.

  • Upon completion, quench the reaction and work up as appropriate to isolate the free carboxylic acid.

This method highlights the use of mild acidic conditions to achieve selective deprotection without compromising the integrity of the oxetane ring. [12]

cluster_2 Decision Workflow for Protecting Group Strategy Start Starting Material with Oxetane and Amino Acid Moieties Protect Protect Amino and Carboxyl Groups Start->Protect ChooseNProt Choose N-Protecting Group Protect->ChooseNProt ChooseCProt Choose C-Protecting Group Protect->ChooseCProt Fmoc Fmoc (Basic Deprotection) ChooseNProt->Fmoc Preferred Boc Boc (Acidic Deprotection) ChooseNProt->Boc Caution Bn Benzyl Ester (Hydrogenolysis) ChooseCProt->Bn Preferred tBu t-Butyl Ester (Acidic Cleavage) ChooseCProt->tBu Caution Synthesis Perform Synthetic Steps Fmoc->Synthesis Boc->Synthesis Bn->Synthesis tBu->Synthesis Deprotect Deprotection Synthesis->Deprotect FinalProduct Final Oxetane Amino Acid Deprotect->FinalProduct

Caption: A workflow for selecting appropriate protecting groups in oxetane amino acid synthesis.

By understanding the inherent reactivity of the oxetane ring and carefully planning your synthetic strategy, including the choice of reagents and protecting groups, you can successfully synthesize complex oxetane amino acids while minimizing the occurrence of side reactions.

References

  • Assessing the stability of the oxetane ring under various chemical conditions - Benchchem.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv.
  • preventing decomposition of oxetane ring during synthesis - Benchchem.
  • Anionic polymerization of activated oxetane and its copolymerization with ethylene oxide for the synthesis of amphiphilic block copolymers - Polymer Chemistry (RSC Publishing).
  • Synthesis of Polymers with Well-Defined Structures by Novel Ring-Opening Reactions of Oxetanes | Request PDF - ResearchG
  • Oxetanes in Drug Discovery Campaigns - PMC - NIH.
  • Organic & Biomolecular Chemistry - RSC Publishing.
  • “Kick-started” oxetanes in photoinitiated cationic polymerization: scale-up synthesis and structure-property studies - RadTech.
  • The Strategic Selection of Protective Groups in Oxetane Synthesis: A Compar
  • The Synthesis of Oxetane Monomers and their Polymerisation to give Side-Chain Liquid-Crystalline Polymers with Broad Smectic.
  • Polyoxetane - Wikipedia.
  • Site‐Selective Modific
  • Radical Ring-Opening of Oxetanes Enabled by Co-C
  • Oxetanes: formation, reactivity and total syntheses of n
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public
  • Oxetanes: formation, reactivity and total syntheses of n
  • Oxetanes: formation, reactivity and total syntheses of n
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • An Exploration of Oxetanes: Synthesis and Relevance - Denmark.
  • Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group)
  • Solid-Phase Synthesis of Oxetane Modified Peptides | Organic Letters - ACS Public
  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis.
  • Amino Acid Deriv
  • Protecting Agents - TCI Chemicals.
  • Synthesis of oxetane amino acids - ResearchG
  • (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

Sources

Technical Support Center: Synthesis of Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 2-(3-aminooxan-3-yl)acetate. It is intended for researchers, chemists, and drug development professionals aiming to optimize reaction yields and ensure high purity of the final product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for Methyl 2-(3-aminooxan-3-yl)acetate?

A1: A robust and frequently employed method is a variation of the Strecker amino acid synthesis.[1][2][3] This multi-component reaction is valued for its efficiency in assembling complex α-amino acids from relatively simple precursors.[1][4] The synthesis typically begins with a cyclic ketone, oxan-3-one, which reacts with a cyanide source (e.g., NaCN, KCN) and an ammonia source (e.g., NH₄Cl) to form an α-aminonitrile intermediate. This intermediate is then subjected to hydrolysis and subsequent esterification to yield the target compound, Methyl 2-(3-aminooxan-3-yl)acetate.

Q2: What are the most critical parameters influencing the overall yield?

A2: The overall yield is highly sensitive to several factors:

  • pH Control: Maintaining the correct pH is crucial during the initial cyanohydrin and aminonitrile formation. A slightly acidic to neutral pH (around 4.5-6) is often required to ensure the presence of both free cyanide ions and a protonated carbonyl group, which facilitates nucleophilic attack.[5][6]

  • Temperature Management: The initial addition of cyanide is often exothermic and should be performed at low temperatures (0-5 °C) to minimize side reactions.[5] Subsequent hydrolysis and esterification steps may require heating, but excessive temperatures can lead to degradation or byproduct formation.[7]

  • Purity of Starting Materials: The purity of the oxan-3-one precursor is paramount. Impurities can interfere with iminium ion formation and lead to a complex mixture of byproducts.

  • Workup and Purification: As an amino acid ester, the product is polar and can be sensitive to both acidic and basic conditions, which may cause ester hydrolysis.[8] The purification strategy must be carefully designed to avoid product loss.

Q3: How can I effectively monitor the reaction progress?

A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • TLC: Use a polar solvent system (e.g., Dichloromethane/Methanol with a small amount of ammonium hydroxide) to track the consumption of the starting ketone and the appearance of the aminonitrile intermediate and final product. Staining with ninhydrin is effective for visualizing the amino-containing compounds.

  • LC-MS: This is the most definitive method. It allows for the accurate monitoring of reactant consumption and product formation, and crucially, the detection of key intermediates and potential byproducts by their mass-to-charge ratio (m/z). The expected [M+H]⁺ for the target product is m/z 174.11.[9]

Q4: What are the expected spectroscopic data for the final, pure product?

A4: While a definitive analysis requires comparison to a certified reference standard, the expected data for Methyl 2-(3-aminooxan-3-yl)acetate (C₈H₁₅NO₃) are:

  • ¹H NMR: Expect signals for the methyl ester protons (~3.7 ppm), the methylene protons adjacent to the ester (~2.5-2.7 ppm), the protons of the oxane ring, and a broad singlet for the amine protons (which may exchange with D₂O).

  • ¹³C NMR: Expect signals for the ester carbonyl carbon (~175 ppm), the quaternary carbon C3 (~60-65 ppm), the methyl ester carbon (~52 ppm), and the carbons of the oxane ring.

  • Mass Spectrometry (ESI+): A prominent peak at m/z 174.11 corresponding to the [M+H]⁺ ion.[9] Other adducts like [M+Na]⁺ at m/z 196.09 may also be observed.[9]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of Oxan-3-one Starting Material
Potential CauseScientific Explanation & Recommended Solution
Incorrect pH for Cyanide Addition The addition of cyanide to a ketone is a reversible, equilibrium-controlled process.[5][10] For effective nucleophilic attack, a sufficient concentration of the cyanide anion (CN⁻) is required, which is favored under slightly basic conditions. However, strongly acidic conditions will protonate all the cyanide, halting the reaction.[6][11] Solution: Carefully buffer the reaction mixture to a pH between 4.5 and 6. This can be achieved by using a salt of cyanide (NaCN or KCN) and a weak acid.[5] Use of in situ generation of HCN from a cyanide salt and a carefully controlled amount of acid is a common industrial practice.[6]
Poor Quality of Cyanide Source Sodium or potassium cyanide can degrade over time through hydrolysis if exposed to atmospheric moisture, reducing the concentration of active nucleophile. Solution: Use a fresh, anhydrous grade of NaCN or KCN from a sealed container. Consider titrating the cyanide solution before use to confirm its concentration.
Steric Hindrance of the Ketone Compared to aldehydes, ketones can be sluggish in Strecker-type reactions due to increased steric hindrance around the carbonyl carbon.[1] Solution: Increase the reaction time and/or temperature slightly after the initial addition. Alternatively, consider using a Lewis acid catalyst to further activate the ketone carbonyl towards nucleophilic attack.
Problem 2: Formation of Multiple Byproducts and Low Purity
Potential CauseScientific Explanation & Recommended Solution
Formation of Cyanohydrin Only If the ammonia or amine source is not added correctly or is not reactive enough, the reaction can stall at the cyanohydrin stage (3-hydroxy-3-cyano-oxane).[10] Solution: Ensure the ammonia source (e.g., NH₄Cl) is added concurrently with or shortly after the cyanide. The equilibrium between the ketone, cyanohydrin, and imine must be managed to favor the formation of the aminonitrile.[3]
Over-alkylation of Amine If a primary or secondary amine is used instead of ammonia, there is a risk of forming di- and tri-alkylated products, especially if the alkylating agent is highly reactive. Solution: While the target synthesis uses ammonia, if N-substituted derivatives are desired, use a large excess of the amine or employ a suitable protecting group strategy to prevent over-alkylation.[12]
Racemization The classical Strecker synthesis produces a racemic mixture of the α-amino acid.[2][3] While not a byproduct issue, it's a critical purity consideration for pharmaceutical applications. Solution: For enantiomerically pure products, an asymmetric Strecker reaction is required. This involves using a chiral auxiliary or a chiral catalyst to control the stereochemistry of the cyanide addition.[2][3]
Problem 3: Hydrolysis of the Methyl Ester During Workup
Potential CauseScientific Explanation & Recommended Solution
Strongly Acidic or Basic Conditions The methyl ester is susceptible to hydrolysis back to the carboxylic acid under both strong acidic and basic conditions, particularly in the presence of water and heat.[13] Solution: During workup, use mild conditions. Neutralize the reaction mixture carefully with a weak base like sodium bicarbonate. Avoid prolonged exposure to strong acids (e.g., concentrated HCl) or bases (e.g., NaOH). If extraction is needed, perform it quickly at low temperatures.
Saponification During Purification Using basic conditions during chromatographic purification (e.g., high concentrations of NH₄OH in the mobile phase) can lead to on-column saponification of the ester. Solution: Opt for purification via flash chromatography on silica gel using a neutral solvent system (e.g., Ethyl Acetate/Hexane gradient, followed by DCM/Methanol). If reverse-phase HPLC is necessary, use a mobile phase buffered around pH 4-6.
Problem 4: Difficulty in Isolating the Final Product
Potential CauseScientific Explanation & Recommended Solution
High Polarity and Water Solubility Amino acid esters are often highly polar and can have significant water solubility, leading to poor recovery during aqueous workups and extractions.[8][14] Solution: After quenching the reaction, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Use a more polar extraction solvent like ethyl acetate or a mixture of DCM/Isopropanol. Repeated extractions (5-6 times) are recommended.
Product is an Oil or Gum Highly polar molecules, especially those with unprotected amine groups, often fail to crystallize and instead form intractable oils or gums.[8] Solution: Isolate the product as a salt. After purification by chromatography, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or a similar non-aqueous acid to precipitate the hydrochloride salt, which is often a crystalline solid and easier to handle.
Inconsistent Yields on Scale-Up Reactions that work well on a small scale can present challenges when scaled up due to issues with mixing, heat transfer, and reagent addition rates.[7][15] Solution: For larger scales, ensure efficient overhead stirring to maintain a homogeneous mixture. Add exothermic reagents (like cyanide or during quenching) slowly via an addition funnel, and use an ice bath or reactor cooling system to maintain the target temperature.[7] A pilot run at an intermediate scale is highly recommended to identify potential issues.

Section 3: Optimized Protocols & Visualizations

Optimized Protocol: Two-Step Strecker Synthesis

Step 1: Formation of α-Aminonitrile

  • To a stirred solution of oxan-3-one (1.0 eq) and ammonium chloride (1.2 eq) in 7M ammonia in methanol at 0 °C, add potassium cyanide (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC (DCM:MeOH 9:1) for the disappearance of the starting ketone.

  • Once complete, concentrate the mixture under reduced pressure to remove methanol and ammonia.

  • Take the residue up in ethyl acetate and water. Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-aminonitrile, which is used directly in the next step.

Step 2: Hydrolysis and Esterification

  • Add concentrated HCl to the crude aminonitrile at 0 °C and stir the mixture at 60 °C for 6 hours to hydrolyze the nitrile to the carboxylic acid.

  • Cool the mixture to room temperature and concentrate under vacuum to dryness.

  • Add anhydrous methanol to the residue, cool to 0 °C, and slowly add thionyl chloride (2.0 eq).

  • Reflux the mixture for 4-6 hours. Monitor by LC-MS for the formation of the methyl ester.

  • Cool the reaction and concentrate under reduced pressure.

  • Neutralize the residue carefully with a saturated solution of sodium bicarbonate and extract with dichloromethane (5x).

  • Dry the combined organic layers, concentrate, and purify by flash column chromatography (silica gel, gradient of 0-10% methanol in dichloromethane) to afford the title compound.

Visual Workflow: Synthesis and Troubleshooting

Strecker_Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Points Ketone Oxan-3-one Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Step 1 TS1 Low Conversion? Check pH & Reagents Ketone->TS1 Reagents NH4Cl, KCN Reagents->Aminonitrile Acid Amino Acid Hydrochloride Aminonitrile->Acid Step 2a TS2 Byproducts? Control Temp & Stoichiometry Aminonitrile->TS2 Hydrolysis Conc. HCl (Hydrolysis) Hydrolysis->Acid Product Methyl 2-(3-aminooxan-3-yl)acetate Acid->Product Step 2b Esterification MeOH, SOCl2 (Esterification) Esterification->Product TS3 Ester Hydrolysis? Mild Workup Product->TS3 TS4 Isolation Issues? Salt Precipitation Product->TS4

Caption: A flowchart of the Strecker synthesis pathway and key troubleshooting checkpoints.

Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Overall Yield Observed Check_Step1 Analyze crude aminonitrile intermediate Start->Check_Step1 Step1_OK Step 1 Yield > 80%? Check_Step1->Step1_OK Step1_Bad Problem in Step 1: - Check pH - Reagent Quality - Reaction Time Step1_OK->Step1_Bad No Check_Step2 Analyze crude post- hydrolysis/esterification Step1_OK->Check_Step2 Yes Success Yield Optimized Step1_Bad->Success Implement Solution Step2_Bad Problem in Step 2: - Incomplete Hydrolysis - Incomplete Esterification - Degradation (Temp) Check_Step2->Step2_Bad Significant Impurities Check_Workup Analyze aqueous layers and purification fractions Check_Step2->Check_Workup Yield Still Low Step2_Bad->Success Implement Solution Workup_Bad Problem in Isolation: - Product in Aqueous - Ester Hydrolysis - On-column Loss Check_Workup->Workup_Bad Product Loss Detected Workup_Bad->Success Implement Solution

Caption: A decision tree to systematically diagnose the source of low reaction yield.

References

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. (n.d.).
  • Strecker amino acid synthesis - Wikipedia. (n.d.).
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12).
  • Challenges and Solutions in D-Amino Acid Production Methods - ResearchGate. (2024, April 1).
  • Challenges in the scale-up synthesis of 1-Amino-2,4(1H,3H)-pyrimidinedione - Benchchem. (n.d.).
  • Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN) - OrgoSolver. (n.d.).
  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019, May 28).
  • Purification of polar NHS esters - Chemistry Stack Exchange. (2017, July 7).
  • Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems - Pearson. (n.d.).
  • 150 Years of Strecker Reaction - MSU chemistry. (n.d.).
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17).
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. (2024, February 26).
  • 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PMC. (2020, September 8).
  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. (2025, January 19).
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. (2019, March 22).
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D. (2016, June 1).
  • Convenient syntheses of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates and their O-regioisomers. (2008, July 10).
  • KR0150566B1 - Method for preparing 3-amino heterocyclic amine derivative having optical activity - Google Patents. (n.d.).
  • The formation of cyanohydrins: re-writing the text books. ! or ? - Henry Rzepa's Blog. (2011, March 4).
  • Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life - PMC. (n.d.).
  • Methyl 2-(3-aminooxan-3-yl)acetate (C8H15NO3) - PubChemLite. (n.d.).
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. (n.d.).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.).
  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC. (n.d.).
  • Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells - PMC. (n.d.).
  • Synthesis Methods of 3-Amino Thietane and its Derivatives - ResearchGate. (2024, May 29).
  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. (2022, December 8).
  • methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information - NextSDS. (n.d.).
  • 1512130-91-4|Methyl 2-(3-aminooxolan-3-yl)acetate - BLDpharm. (n.d.).
  • 1522525-85-4|Methyl 2-(3-aminooxan-3-yl)acetate - BLDpharm. (n.d.).

Sources

Technical Support Center: Purification of Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Methyl 2-(3-aminooxan-3-yl)acetate .

This molecule is a highly functionalized gem-disubstituted β -amino ester containing a hydrophilic tetrahydropyran (oxane) ring. Its structural features make it susceptible to specific degradation pathways during workup, including ester hydrolysis and thermal oligomerization. This guide provides field-proven, causality-driven protocols to ensure high-purity isolation.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the typical impurity profile of the crude reaction mixture. The table below summarizes the quantitative data for common impurities, their expected abundance, and the target removal efficiency required for downstream pharmaceutical or synthetic applications.

Impurity TypeChemical IdentityTypical Abundance (Crude)Target Removal EfficiencyRecommended Technique
Hydrolysis Product 2-(3-aminooxan-3-yl)acetic acid5% – 15%> 99.5%pH-controlled aqueous wash
Cyclization/Oligomers Spiro- β -lactam / Poly( β -amino esters)2% – 10%> 98.0%Strict low-temp concentration
Unreacted Precursors Ketones / Cyanoacetates10% – 20%> 99.9%Acid-base partitioning
Inorganic Salts Various (e.g., Borates, Chlorides)5% – 10%> 99.9%Organic extraction

Mechanistic Pathways of Degradation

Understanding why impurities form is the first step in preventing them. β -amino esters are inherently reactive. The free primary amine can act as a nucleophile, while the methyl ester acts as an electrophile.

ImpurityPathway Target Methyl 2-(3-aminooxan-3-yl)acetate (Target Product) Hydrolysis 2-(3-aminooxan-3-yl)acetic acid (Hydrolysis Impurity) Target->Hydrolysis H2O / Base / Heat (Ester Cleavage) Lactam Spiro-lactam / Oligomers (Cyclization Impurity) Target->Lactam Heat / High Conc. (Amidation)

Mechanistic pathways of impurity formation via hydrolysis and thermal cyclization.

Troubleshooting FAQs

Q1: During the concentration of the purified organic layer, my product degrades into a mixture of higher molecular weight species. What is happening?

A: Thermal Oligomerization and Lactamization.

  • Causality: This is a classic thermal degradation pathway for β -amino esters. The free amine of one molecule can attack the methyl ester of another, leading to step-growth oligomerization, or undergo intramolecular cyclization to form a spiro- β -lactam. This phenomenon is well-documented in the synthesis of poly( β -amino esters), where high concentrations and elevated temperatures drive rapid amidation (1)[1].

  • Solution: Never concentrate the free base at temperatures exceeding 30°C. If long-term storage is required, convert the free base to a stable hydrochloride salt immediately after isolation. Protonating the amine completely halts its nucleophilicity.

Q2: I am losing a significant portion of my yield to the aqueous phase during the basic extraction step. How can I improve recovery?

A: Hydrophilicity and Partition Coefficient Mismatch.

  • Causality: Methyl 2-(3-aminooxan-3-yl)acetate is highly hydrophilic. The oxane ring provides a strong hydrogen-bond acceptor, and the amine/ester groups further increase aqueous solubility. Standard solvents like ethyl acetate or diethyl ether often fail to provide a sufficient partition coefficient for gem-disubstituted amino esters.

  • Solution: Saturated the aqueous layer with NaCl (salting out) to decrease the solubility of the organic molecule in the aqueous phase. Furthermore, switch your extraction solvent to 2-methyltetrahydrofuran (2-MeTHF) , which has been proven highly effective for extracting polar, water-soluble amino esters while allowing for clean phase separation (2)[2].

Q3: How do I selectively remove the hydrolyzed impurity (2-(3-aminooxan-3-yl)acetic acid) without losing my target ester?

A: Isoelectric Point Exploitation.

  • Causality: Ester hydrolysis is a common side reaction if the basification step during workup is too harsh (e.g., using NaOH). The resulting amino acid impurity is zwitterionic and highly water-soluble across a broad pH range.

  • Solution: By carefully adjusting the aqueous phase to pH 9.0–9.5 using cold aqueous Na2​CO3​ , the target ester is fully deprotonated (free base) and extractable into the organic phase. Meanwhile, the amino acid impurity remains trapped in the aqueous phase as a highly polar carboxylate salt.

Self-Validating Purification Protocol (SOP)

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes a built-in verification step to confirm the success of the operation before proceeding.

Purification Crude Crude Reaction Mixture (Target + Neutral Impurities) AcidExt Acidic Extraction (pH 2-3) Target protonated (Aqueous) Crude->AcidExt OrgWaste1 Organic Phase (Neutral Impurities Removed) AcidExt->OrgWaste1 Phase Separation BaseExt Basification (pH 9-10) Target neutralized AcidExt->BaseExt Aqueous Phase OrgExt Organic Extraction (2-MeTHF) Target partitions to organic BaseExt->OrgExt AqWaste2 Aqueous Phase (Salts & Acid Impurities Removed) OrgExt->AqWaste2 Phase Separation Pure Purified Methyl 2-(3-aminooxan-3-yl)acetate OrgExt->Pure Concentration (<30°C)

Step-by-step acid-base extraction workflow for isolating the target beta-amino ester.

Step-by-Step Methodology

Phase 1: Acidic Quench & Neutral Impurity Purge

  • Dilute the crude reaction mixture in methyl tert-butyl ether (MTBE) (5 volumes).

  • Add cold 1M HCl slowly until the aqueous layer reaches pH 2.0–3.0.

  • Causality: The basic amine ( pKa​≈9.0 ) protonates to form a water-soluble ammonium salt, forcing the target molecule into the aqueous phase.

  • Validation Check: Spot both layers on a TLC plate (Ninhydrin stain). The organic layer should show no amine-positive spots. Discard the organic layer (contains unreacted ketones/neutral byproducts).

Phase 2: Controlled Basification

  • Cool the retained aqueous layer to 0–5°C using an ice bath.

  • Slowly add saturated aqueous Na2​CO3​ dropwise until the pH reaches exactly 9.0–9.5.

  • Causality: Strict temperature and pH control prevents the base-catalyzed hydrolysis of the methyl ester while ensuring the amine is fully deprotonated back to its free base form.

Phase 3: Polar Organic Extraction

  • Add solid NaCl to the aqueous layer until saturated.

  • Extract the aqueous layer with 2-MeTHF (3 × 3 volumes).

  • Wash the combined organic layers with a minimal amount of brine, then dry over anhydrous Na2​SO4​ . Filter the drying agent.

  • Validation Check: Perform a rapid LC-MS or GC-MS on an aliquot of the organic layer to confirm the absence of the hydrolyzed carboxylic acid mass ( [M+H]+=160 m/z).

Phase 4: Low-Temperature Concentration & Salt Formation

  • Concentrate the 2-MeTHF solution under reduced pressure (rotary evaporator) with the water bath strictly set to 30°C . Extensive vacuum drying is required to remove residual solvents without inducing thermal degradation (3)[3].

  • Optional but Highly Recommended: To prevent long-term oligomerization, dissolve the resulting oil in dry diethyl ether and add 1.05 equivalents of 4M HCl in dioxane. Stir for 2 hours at room temperature to precipitate the stable hydrochloride salt (4)[4]. Filter and dry the white solid.

References

  • Development of branched polyphenolic poly(beta amino esters) to facilitate post‐synthesis processing. National Science Foundation (NSF). 1

  • Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. American Chemical Society (ACS). 2

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers. 3

  • EP1156999B1 - Method for the preparation of a chiral-beta-amino ester. Google Patents. 4

Sources

Technical Support Center: Degradation Pathways of Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of Methyl 2-(3-aminooxan-3-yl)acetate. This document provides an overview of predicted degradation pathways based on the molecule's functional groups, detailed protocols for conducting stability studies, and a comprehensive troubleshooting guide in a question-and-answer format to address common experimental challenges.

Compound Overview and Key Reactive Sites

Methyl 2-(3-aminooxan-3-yl)acetate (CAS: 1522525-85-4) is a small molecule featuring several functional groups that can influence its chemical stability.[1] Understanding these sites is crucial for predicting potential degradation pathways and designing appropriate stability studies.

  • Methyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol. This is often the most significant degradation pathway in aqueous environments.[2][3]

  • Primary Amine: The amino group is a nucleophilic center and can be susceptible to oxidation.[4]

  • Oxane Ring (Tetrahydropyran): The ether linkage within the oxane ring is generally stable but can be cleaved under harsh acidic conditions. The C-H bonds adjacent to the ether oxygen are potential sites for auto-oxidation.[5]

Predicted Degradation Pathways

Based on the functional group analysis, three primary degradation pathways are anticipated: hydrolysis, oxidation, and photolysis. The following diagram illustrates these potential transformations.

Caption: Predicted degradation pathways for Methyl 2-(3-aminooxan-3-yl)acetate.

Frequently Asked Questions (FAQs) on Stability & Degradation

Q1: What is the most probable degradation product I will observe? A: The most common degradation product is likely to be 2-(3-aminooxan-3-yl)acetic acid , formed via the hydrolysis of the methyl ester. This reaction is readily catalyzed by acidic or basic conditions and can also occur, albeit more slowly, in neutral aqueous solutions, particularly at elevated temperatures.[3]

Q2: Under what storage conditions is the compound most likely to be unstable? A: Instability is most likely under the following conditions:

  • Aqueous solutions at non-neutral pH: Both strong acids (pH < 3) and strong bases (pH > 9) will accelerate ester hydrolysis.

  • Presence of oxidizing agents: Solutions containing peroxides or exposed to atmospheric oxygen over long periods can lead to oxidative degradation.[6]

  • Exposure to light: Direct exposure to UV or high-intensity visible light may induce photodegradation.[7]

  • High temperatures: Heat acts as a catalyst for most degradation reactions, especially hydrolysis.

Q3: Is the oxane ring stable? A: Generally, cyclic ethers like oxane are chemically stable. However, forced degradation studies using very strong acids and high temperatures could potentially lead to ring-opening. Oxidative stress may also target the C-H bonds adjacent to the ether oxygen.[5] For typical pharmaceutical storage and handling conditions, ring degradation is less likely than ester hydrolysis.

Q4: How can I confirm the identity of a suspected degradation product? A: The gold standard for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) can provide the elemental composition of the degradant, and tandem MS (MS/MS) experiments can reveal its structure by fragmentation analysis.[6] Comparing the retention time with a synthesized reference standard of the suspected compound provides definitive proof.

Troubleshooting Guide for Degradation Studies

This section addresses specific issues that may arise during the experimental investigation of the compound's stability.

Problem Encountered Potential Cause(s) Recommended Solution(s)
No degradation is observed under stress conditions. The compound is highly stable, or the stress conditions are too mild.Increase the severity of the conditions according to guidelines.[7] For example: use 1M HCl/NaOH instead of 0.1M; increase H₂O₂ concentration from 3% to 30%; extend the duration of light exposure or increase temperature in 10°C increments.
The sample degrades almost completely immediately after adding the stressor. The stress condition is too harsh for the compound.Reduce the severity of the condition. Use a lower concentration of acid/base/oxidizing agent, decrease the temperature, or shorten the exposure time. Take time points at very short intervals (e.g., 0, 5, 15, 30 minutes) to capture the degradation kinetics.
Poor mass balance in the chromatogram (sum of parent and degradants <90%). 1. Degradation products are not UV-active at the monitored wavelength.2. Degradants are volatile (e.g., methanol from hydrolysis).3. Degradants are not eluting from the HPLC column (highly polar or reactive).4. The compound has adsorbed to the container surface.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with the UV detector.2. Mass balance calculations should focus on non-volatile degradants.3. Modify the HPLC method (e.g., use a different column, adjust mobile phase pH, use ion-pairing agents).4. Use silanized glass vials or polypropylene containers to minimize adsorption.
Multiple new peaks appear, even in the control sample. 1. Impurities were present in the starting material.2. Interaction with the formulation excipients or solvent.3. Contamination of the analytical system.1. Characterize the starting material thoroughly (Time=0 analysis).2. Run separate stability studies on the placebo/excipients to identify any potential interactions.3. Ensure the analytical system is clean and well-maintained. Run a blank gradient before each sequence.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[8]

workflow cluster_stress Apply Stress Conditions (in parallel) prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base neutral Neutral Hydrolysis (Water, 60°C) prep->neutral oxidation Oxidation (3% H₂O₂, RT) prep->oxidation photo Photostability (ICH Q1B light exposure) prep->photo thermal Thermal Stress (80°C, solid state) prep->thermal sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48 hours) acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling quench Quench/Neutralize Reaction (e.g., add equal molar base/acid) sampling->quench analysis Analyze by Stability-Indicating HPLC-UV/MS Method quench->analysis

Caption: General workflow for a forced degradation study.

Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureRecommended Time PointsNotes
Acid Hydrolysis 0.1 M HCl60 °C0, 2, 8, 24 hNeutralize with an equivalent amount of NaOH before injection.
Base Hydrolysis 0.1 M NaOHRoom Temp0, 1, 4, 8 hNeutralize with an equivalent amount of HCl before injection. Base hydrolysis of esters is typically very fast.[2]
Neutral Hydrolysis Deionized Water60 °C0, 8, 24, 48 hNo quenching needed.
Oxidation 3% H₂O₂Room Temp0, 2, 8, 24 hProtect from light to prevent radical formation.
Photostability ICH Q1B Option 2Room TempExpose solid & solution samples to 1.2 million lux hours (visible) and 200 watt hours/m² (UV-A).Wrap a control sample in foil for comparison.[7]
Thermal Heat80 °CTest at 1, 3, 7 daysPerform on solid material to assess melt/decomposition and on a solution to assess accelerated degradation.
Protocol 2: Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.

  • Instrumentation: HPLC with Diode Array Detector (DAD) or UV detector, coupled to a Mass Spectrometer.

  • Column: C18 Reverse-Phase Column (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: Monitor at 210 nm or use DAD to assess peak purity.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan a mass range of m/z 100-500.

System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Also, inject a resolution solution (e.g., a partially degraded sample) to ensure the parent peak is resolved from the main degradant peak with a resolution factor >2.0.

References

  • Convenient syntheses of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates and their O-regioisomers. (2008). Arkivoc. [Link]

  • Auto-oxidation of methyl 2-(methyl(aryl)amino)acetatea,b. (n.d.). ResearchGate. [Link]

  • Methyl 2-(3-aminooxan-3-yl)acetate (C8H15NO3). (n.d.). PubChem. [Link]

  • methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Degradation of aromatic compounds - Reference pathway. (n.d.). KEGG. [Link]

  • Barbosa, I., et al. (2023). Analytical methods for amatoxins: A comprehensive review. Journal of Pharmaceutical and Biomedical Analysis, 232, 115421. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

  • Suárez-Castillo, O. R., et al. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]

  • Improved Adsorption and Photocatalytic Degradation of Methyl Orange by Onion-like Nanocarbon/TiO 2 Nanocomposites. (2023). MDPI. [Link]

  • Analytical methods for amatoxins: A comprehensive review. (2023). ResearchGate. [Link]

  • Guideline on stability testing for applications for variations to a marketing authorisation. (2018). European Medicines Agency. [Link]

  • Synthesis of methyl-3-aminocrotonate. (n.d.). ResearchGate. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing. [Link]

  • Stability testing and its role in drug development process. (2023). ResearchGate. [Link]

  • The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? (2009). NRC Research Press. [Link]

  • Analytical methods for amino acid determination in organisms. (2020). PubMed. [Link]

  • Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. (2018). PubMed. [Link]

  • Analytical methods for amino acid determination in organisms. (2020). ResearchGate. [Link]

  • Site-selective C(sp3)-H oxidation of alkyl substrates devoid of functional handles. (2021). ETH Zurich Research Collection. [Link]

  • FAQ on stability studies for veterinary products. (2026). EDQM. [Link]

  • Hydrolysis of methyl acetate. (1998).
  • Sadou Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9. [Link]

Sources

Technical Support Center: Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2-(3-aminooxan-3-yl)acetate. This guide is designed to provide you, the research and drug development professional, with in-depth, field-proven insights into the handling, storage, and troubleshooting of this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity and technical accuracy.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Methyl 2-(3-aminooxan-3-yl)acetate, providing a quick-reference for safe and effective use.

Q1: What is Methyl 2-(3-aminooxan-3-yl)acetate?

Methyl 2-(3-aminooxan-3-yl)acetate is a synthetic organic compound. Its structure features a central quaternary carbon atom bonded to an amino group, an acetate methyl ester group, and an oxane (tetrahydropyran) ring. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery, often explored as a component of novel therapeutic agents. As an amino acid ester, it can be used in peptide synthesis or as a prodrug moiety to potentially improve the pharmacokinetic properties of a parent molecule[1].

Key Identifiers:

  • CAS Number: 1522525-85-4[2]

  • Molecular Formula: C₈H₁₅NO₃[3]

  • Molecular Weight: 173.21 g/mol [4]

Q2: What are the primary hazards and necessary safety precautions when handling this compound?

According to notified classifications, Methyl 2-(3-aminooxan-3-yl)acetate presents several hazards that require strict adherence to safety protocols[2].

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H336: May cause drowsiness or dizziness.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[6][7]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately and thoroughly with water. For eye contact, seek immediate medical attention.

  • Static Discharge: For larger quantities, take precautionary measures against static discharge, such as grounding equipment.[7][8]

Q3: What are the recommended storage conditions for ensuring compound stability?

The stability of Methyl 2-(3-aminooxan-3-yl)acetate is critical for experimental reproducibility. As an amino acid ester, it is susceptible to degradation, primarily through hydrolysis of the ester group, especially if exposed to moisture.

Storage Type Condition Container Rationale
Long-Term (Powder) -20°C, under inert gas (Argon or Nitrogen)Tightly sealed, amber glass vial inside a desiccatorMinimizes degradation from moisture and thermal energy. Some suppliers recommend cold-chain transport.[9][10] The ester moiety is sensitive to moisture.[7]
Short-Term (In Use) 2-8°C or -20°C, desiccatedTightly sealed vialProtects from ambient moisture and heat between uses. Allow the container to warm to room temperature before opening to prevent condensation.
Stock Solution (In Solvent) -80°CTightly sealed vials with PTFE-lined capsLow temperature significantly slows the rate of hydrolysis and other solvent-mediated degradation pathways.[10]

Q4: What is the typical appearance and which solvents are recommended for creating stock solutions?

While specific data for this compound is limited, related amino acid esters are typically white to off-white crystalline solids or powders. For creating stock solutions, the choice of solvent is critical. It is recommended to use anhydrous solvents to minimize hydrolysis.

Recommended Solvents:

  • Primary: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Secondary: Anhydrous alcohols like ethanol or methanol. Note that in alcoholic solvents, there is a risk of transesterification over time, where the methyl ester could exchange with the solvent's alkyl group.

Always start with a small quantity to test solubility before preparing a large stock solution. Sonication may aid in dissolution.[10]

Troubleshooting Guide

This section provides a structured, cause-and-effect approach to solving common issues encountered during experimentation.

Problem: Inconsistent or Poor Experimental Results

This is one of the most common challenges in drug development, often linked to the integrity of the starting materials.[11]

  • Possible Cause 1: Compound Degradation. The primary degradation pathway for this molecule is the hydrolysis of the methyl ester to the corresponding carboxylic acid, catalyzed by trace amounts of water or acid/base. The free amine can also be susceptible to oxidation.

  • How to Troubleshoot:

    • Verify Purity: Do not assume the purity stated on the vial. It is best practice to verify the purity of a new batch or a compound that has been in storage for an extended period.

    • Run a Quick Purity Check: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradation products. A new, more polar spot on a TLC plate (the carboxylic acid) or an unexpected mass in the LC-MS spectrum can indicate degradation.

    • pH Control: In aqueous buffers, ensure the pH is controlled and ideally slightly acidic, as amino acid esters exhibit greater stability at lower pH.[12]

  • Possible Cause 2: Inaccurate Quantification. As a potentially hygroscopic solid, the compound may have absorbed water, leading to inaccurate weight measurements.

  • How to Troubleshoot:

    • Proper Weighing Technique: Weigh the compound quickly after removing it from the desiccator. For highly sensitive experiments, consider using a glove box with a controlled atmosphere.

    • Solution Quantification: After preparing a stock solution in a non-aqueous solvent, its concentration can be more accurately determined using techniques like quantitative Nuclear Magnetic Resonance (qNMR) or by a validated HPLC method with a reference standard.

Problem: The Compound Appears Clumped, Discolored, or Oily

  • Possible Cause: Moisture Absorption and/or Decomposition. A change in the physical appearance of a white powder is a strong indicator of compromise. Amino compounds can discolor upon oxidation, and hydrolysis can lead to a sticky or oily appearance as the physical properties change from the ester to the carboxylic acid.

  • How to Troubleshoot:

    • Do Not Use for Critical Experiments: If the appearance has changed, the compound should be considered suspect. Do not use it for dose-response curves, in vivo studies, or other critical experiments where purity is paramount.

    • Attempt Purification: If the material is valuable, it may be possible to purify it using column chromatography or recrystallization, followed by rigorous analytical validation (e.g., NMR, LC-MS, elemental analysis) to confirm its identity and purity.

    • Review Handling Procedures: This issue points to improper storage or handling. Ensure all users are following the correct protocols for storing and handling moisture/air-sensitive compounds.[5]

G cluster_0 Troubleshooting Potentially Compromised Sample A Sample Visually Inspected (Discolored, Clumped, Oily?) B No (Appears as expected) A->B Clean C Yes (Appearance Changed) A->C Suspect J Proceed with Experiment B->J D Proceed with Caution: Perform Quick Purity Check (TLC/LC-MS) C->D E Single Spot/Peak? Purity >95%? D->E F Yes E->F Pure G No E->G Impure H Use in Non-Critical Screening Experiments F->H I Quarantine Lot. Consider Purification or Order New Batch G->I

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 2-(3-aminooxan-3-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are cornerstones of drug design, offering three-dimensionality and improved physicochemical properties.[1][2] The oxane (tetrahydropyran) ring, in particular, is a prevalent motif found in numerous natural products and synthetic pharmaceuticals, valued for its ability to enhance aqueous solubility and serve as a metabolically stable bioisosteric replacement for other cyclic systems.[3][4] This guide provides a comprehensive framework for the characterization of a specific, yet underexplored, class of these compounds: Methyl 2-(3-aminooxan-3-yl)acetate derivatives.

These molecules feature a unique quaternary α-amino ester center on the oxane ring. This structural arrangement presents distinct analytical challenges and opportunities. This document serves as an in-depth technical guide, outlining robust methodologies for structural elucidation and purity assessment. Furthermore, it presents a comparative analysis against a closely related piperidine analog to highlight how subtle changes in the heterocyclic core can profoundly impact analytical data, thereby informing future drug discovery efforts.[5]

Part 1: Proposed Synthesis and Purification

A robust analytical characterization begins with a well-understood synthetic route, which informs potential impurity profiles. A plausible and efficient method to synthesize the title compound is via a Strecker reaction on a tetrahydropyran-3-one precursor, followed by hydrolysis and esterification.

Proposed Synthetic Pathway

The synthesis can be envisioned in three key steps:

  • Strecker Reaction: Reaction of tetrahydropyran-3-one with potassium cyanide and ammonium chloride to form the α-aminonitrile intermediate.

  • Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the aminonitrile to yield the corresponding α-amino acid.

  • Esterification: Fischer esterification of the amino acid using methanol and a catalytic amount of acid (e.g., HCl) to afford the target methyl ester.

This pathway is advantageous due to the availability of starting materials and the reliability of the transformations.

Synthetic_Pathway start Tetrahydropyran-3-one intermediate1 3-Aminooxane-3-carbonitrile start->intermediate1 KCN, NH4Cl (Strecker Reaction) intermediate2 3-Aminooxane-3-carboxylic acid intermediate1->intermediate2 H3O+, Δ (Hydrolysis) product Methyl 2-(3-aminooxan-3-yl)acetate intermediate2->product CH3OH, H+ (Esterification)

Caption: Proposed synthetic route to Methyl 2-(3-aminooxan-3-yl)acetate.

Purification Strategy

Given the polar nature of the final compound, containing both a basic amine and an ester, purification by column chromatography on silica gel is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a modifier like methanol containing a small percentage of triethylamine (to prevent peak tailing of the amine), is recommended.

Part 2: Comprehensive Characterization Workflow

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. The following workflow represents a self-validating system where each analysis provides complementary information.

Characterization_Workflow cluster_purification Purification & Purity cluster_structure Structural Elucidation HPLC HPLC/UPLC (Purity >95%) Final Confirmed Structure HPLC->Final Data Integration MS Mass Spectrometry (Molecular Weight) MS->Final Data Integration IR IR Spectroscopy (Functional Groups) IR->Final Data Integration NMR NMR Spectroscopy (Connectivity & Stereochem) NMR->Final Data Integration Sample Purified Sample Sample->HPLC Sample->MS Sample->IR Sample->NMR

Caption: Integrated workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Due to the compound's polarity, traditional reversed-phase HPLC can be challenging.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-endcapped reversed-phase column is often more suitable for retaining and resolving such polar analytes.[7][8]

Experimental Protocol: HILIC Method

  • Column: HILIC Stationary Phase (e.g., Silica, Amide), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Detector: UV at 210 nm and/or Evaporative Light Scattering Detector (ELSD)

Expected Outcome: A single major peak with >98% area, indicating high purity. The retention time will be sensitive to the mobile phase's water content.

Spectroscopic Characterization

Electrospray ionization (ESI) in positive ion mode is ideal for this molecule due to the basic amino group.

Protocol: A dilute solution of the compound in methanol is directly infused into the ESI source.

Expected Data: The primary ion observed will be the protonated molecule [M+H]⁺. A key fragmentation pathway for α-amino esters involves the loss of the ester group, which can help confirm the structure.[9]

IonPredicted m/z (for C8H15NO3)Description
[M+H]⁺174.11Molecular Ion Peak
[M+H - CH3OH]⁺142.08Loss of methanol
[M+H - COOCH3]⁺115.09Loss of the carbomethoxy group

Table 1: Predicted ESI-MS data for Methyl 2-(3-aminooxan-3-yl)acetate.

IR spectroscopy is used to confirm the presence of key functional groups.

Protocol: A thin film of the neat sample is analyzed on a salt plate (NaCl or KBr).

Expected Data:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Amine (N-H)3300-3400 (two bands)N-H Stretch (primary)
Alkane (C-H)2850-2960C-H Stretch
Ester (C=O)~1735C=O Stretch
Ether (C-O-C)1080-1150C-O Stretch

Table 2: Key IR absorption bands for functional group identification.

NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.[10] The molecule's symmetry and the presence of diastereotopic protons on the oxane ring will lead to a complex but interpretable spectrum.

Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer (≥400 MHz). Standard experiments include ¹H, ¹³C, DEPT-135, COSY, and HSQC.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

PositionPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
2, 4 (axial)~3.6-3.8 (m, 2H)~68
2, 4 (eq)~3.9-4.1 (m, 2H)~68
3-~58 (Quaternary C)
5, 6 (axial)~1.6-1.8 (m, 2H)~25-30
5, 6 (eq)~1.9-2.1 (m, 2H)~25-30
-CH₂-CO~2.7 (s, 2H)~45
-NH₂~1.5-2.5 (br s, 2H)-
-OCH₃~3.7 (s, 3H)~52
-C=O-~175

Table 3: Predicted NMR chemical shifts. Note: The oxane ring protons are diastereotopic and will exhibit complex splitting patterns.[11]

Part 3: Comparative Analysis with an Alternative Scaffold

To put the characterization data into context, we compare our target molecule with its N-Boc protected piperidine analog: Methyl 2-(1-(tert-butoxycarbonyl)-4-aminopiperidin-4-yl)acetate . This comparison highlights the influence of the ring heteroatom (Oxygen vs. Nitrogen) on key analytical properties. The piperidine scaffold is a highly privileged motif in medicinal chemistry, making this a relevant comparison for drug development professionals.[5]

PropertyMethyl 2-(3-aminooxan-3-yl)acetate Methyl 2-(4-amino-N-Boc-piperidin-4-yl)acetate Rationale for Difference
Formula C₈H₁₅NO₃C₁₃H₂₄N₂O₄Different heteroatom and addition of Boc group.
MW 173.21288.36Piperidine analog is significantly heavier.
[M+H]⁺ m/z 174.11289.18Directly reflects the molecular weight difference.
Key IR Band (C-X-C) ~1100 cm⁻¹ (C-O-C Stretch)N/A (No C-N-C stretch in this region)The ether linkage provides a distinct IR signature.
¹H NMR: H-2, H-6 ~3.6-4.1 ppm~2.8-3.5 ppmThe electronegative oxygen in the oxane deshields adjacent protons more significantly than the N-Boc group in the piperidine.
¹³C NMR: C-2, C-6 ~68 ppm~40-45 ppmThe carbon atoms adjacent to the heteroatom show a dramatic shift difference due to oxygen's higher electronegativity.
HPLC Retention (HILIC) More RetainedLess RetainedThe oxane's ether oxygen can engage in more effective hydrogen bonding with the HILIC stationary phase compared to the sterically hindered and less polar N-Boc piperidine.

Table 4: Comparative analysis of the oxane derivative versus its N-Boc piperidine analog.

This comparative data underscores the importance of comprehensive characterization. A simple switch of a ring heteroatom from oxygen to nitrogen results in predictable yet significant changes across all major analytical techniques. These "fingerprint" differences are crucial for confirming the identity of a lead compound and for distinguishing between closely related analogs during the drug discovery process.

Conclusion

The characterization of Methyl 2-(3-aminooxan-3-yl)acetate derivatives requires a systematic and multi-faceted analytical approach. Through the combined application of HPLC, mass spectrometry, IR spectroscopy, and detailed NMR analysis, an unambiguous structural assignment and a high degree of purity can be confidently established. The comparison with a piperidine analog reveals distinct analytical signatures that are directly attributable to the nature of the ring heteroatom. This guide provides the necessary experimental framework and theoretical insights for researchers to effectively synthesize, purify, and characterize this promising class of molecules, enabling their confident application in drug development programs.

References

  • BenchChem. (2025). 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. BenchChem.
  • BenchChem. (2025). A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3-yl)piperidine. BenchChem.
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  • ChemicalBook. Tetrahydropyran(142-68-7) 1H NMR spectrum.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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  • ACS Publications. (2019). N-TFA-Gly-Bt-Based Stereoselective Synthesis of Substituted 3-Amino Tetrahydro-2H-pyran-2-ones via an Organocatalyzed Cascade Process. The Journal of Organic Chemistry.
  • Taylor & Francis Online. (2006). 2D NMR Study on 4-O-Tetrahydropyranylepiisopicropodophyllin. Spectroscopy Letters.
  • Wikipedia. Tetrahydropyran.
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  • PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

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A Comparative Guide to the Spectroscopic Characterization of Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a foundational requirement. For researchers and scientists, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful, complementary workflow for the complete characterization of small molecules.[1][2] This guide presents a detailed comparison of these two indispensable techniques, using the novel compound Methyl 2-(3-aminooxan-3-yl)acetate as a case study.

We will delve into the practical and theoretical aspects of both NMR and MS, offering not just protocols but the scientific rationale behind them. This guide is designed to equip you with the insights needed to interpret spectroscopic data confidently and to understand how these techniques synergize to deliver a complete molecular picture.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei.[2] For a molecule like Methyl 2-(3-aminooxan-3-yl)acetate, ¹H (proton) and ¹³C (carbon-13) NMR are essential for mapping its hydrogen-carbon framework.

Anticipated Spectroscopic Features

Based on its structure, we can predict the key features in the ¹H and ¹³C NMR spectra. The molecule possesses several distinct chemical environments which should give rise to a series of unique signals.

  • ¹H NMR: We expect to see signals for the methyl ester protons, the methylene protons of the acetate group, and the four sets of methylene protons on the oxane ring. The presence of the amino group (NH₂) will introduce a signal whose chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The spectrum should reveal distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the quaternary carbon at the 3-position of the oxane ring, and the five other carbons of the molecular framework.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality 1D NMR data for a small molecule like Methyl 2-(3-aminooxan-3-yl)acetate.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. Expert Tip: The choice of solvent is critical. CDCl₃ is a common starting point, but for compounds with exchangeable protons like the N-H protons, DMSO-d₆ can be advantageous as it often slows the exchange rate, allowing for clearer observation of these signals. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Transfer the solution into a 5 mm NMR tube.

2. Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument). b. Perform standard instrument setup procedures including locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity. c. Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3] d. Following proton NMR, acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) for Methyl 2-(3-aminooxan-3-yl)acetate. These predictions are based on established chemical shift ranges for similar functional groups and heterocyclic systems.[4]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Predicted δ (ppm)MultiplicityIntegrationAssignment
~ 3.70Singlet3HO-CH ₃ (Ester)
~ 2.50Singlet2HCH ₂-COO
~ 3.60 - 3.90Multiplet4HOxane Ring Protons (C2, C6)
~ 1.60 - 2.00Multiplet4HOxane Ring Protons (C4, C5)
~ 1.50Broad Singlet2HNH

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Predicted δ (ppm)Assignment
~ 172.0C =O (Ester)
~ 65.0 - 70.0Oxane Ring Carbons (C 2, C 6)
~ 58.0Quaternary Carbon (C 3)
~ 52.0O-C H₃ (Ester)
~ 45.0C H₂-COO
~ 25.0 - 35.0Oxane Ring Carbons (C 4, C 5)
NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound (5-10 mg) B Dissolve in 0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Process FID (FT, Phase, Baseline) G->H I Integrate & Assign Proton Signals H->I J Assign Carbon Signals H->J K Structure Verification I->K J->K

Caption: Workflow for NMR-based structure elucidation.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] For small molecule characterization, it provides the exact molecular weight and, by extension, the elemental formula. Electrospray Ionization (ESI) is a "soft" ionization technique, ideal for this molecule as it minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺.[6][7]

Anticipated Mass Spectrum Features

The chemical formula for Methyl 2-(3-aminooxan-3-yl)acetate is C₇H₁₃NO₃.

  • Monoisotopic Mass: 159.0895 g/mol .

  • Primary Ion: In positive-mode ESI-MS, the primary amine will readily accept a proton, leading to the observation of the protonated molecular ion, [M+H]⁺, at an m/z of approximately 160.0968.

  • Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation patterns for amino esters include cleavage at the bonds adjacent to the heteroatoms (oxygen and nitrogen).[8][9][10] We might anticipate the loss of the methoxy group (-OCH₃) or cleavage of the C-C bond alpha to the amine.[11]

Experimental Protocol: LC-MS Data Acquisition

This protocol describes a typical Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

1. Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. b. Perform a serial dilution to create a working solution of 1-10 µg/mL in the mobile phase. Expert Tip: Starting with a dilute solution is crucial to avoid saturating the detector and to achieve good peak shape and ionization efficiency.[12] c. Filter the sample through a 0.22 µm syringe filter to remove any particulates.

2. LC-MS System & Parameters: a. Liquid Chromatography: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in the protonation of the analyte for positive-mode ESI. b. Mass Spectrometry: i. Ionization Mode: Electrospray Ionization (ESI), Positive. ii. Scan Range: m/z 50 - 500. iii. Capillary Voltage: ~3.5 - 4.5 kV. iv. Drying Gas (N₂) Flow & Temperature: Optimize based on the instrument manufacturer's recommendations to ensure efficient desolvation.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution MS Data (ESI+)

IonCalculated m/zInterpretation
[M+H]⁺160.0968Protonated Molecular Ion
[M+Na]⁺182.0788Sodium Adduct

Table 4: Potential MS/MS Fragmentation Ions of [M+H]⁺ (m/z 160.1)

Fragment m/zPossible Lost NeutralFragment Structure
102.0555C₂H₅O₂ (CH₂COOCH₃)[Oxane-NH₂]⁺
88.0395C₃H₆N (Fragment of ring opening)[C₄H₈O₂]⁺
74.0602C₄H₇NO[C₃H₆O]⁺
Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_analysis Data Analysis A Prepare Stock Solution (1 mg/mL) B Dilute to Working Conc. (1-10 µg/mL) A->B C Filter Sample (0.22 µm) B->C D Inject into LC System C->D E Chromatographic Separation (C18) D->E F Electrospray Ionization (ESI+) E->F G Mass Analysis (m/z Scan) F->G H Extract Ion Chromatogram G->H I Determine Exact Mass of [M+H]+ H->I J Propose Elemental Formula I->J K Analyze MS/MS Fragments (Optional) I->K

Caption: Workflow for LC-MS based molecular weight determination.

Part 3: A Comparative Analysis and Synergistic Approach

Neither NMR nor mass spectrometry alone can provide a complete and unambiguous structure confirmation. It is the integration of their data that provides the highest level of confidence.

Table 5: Comparison of Information from NMR and MS

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Atom connectivity, chemical environment, 3D structureMolecular weight, elemental formula
Sample Amount Milligrams (mg)Micrograms (µg) to Nanograms (ng)
Key Output Chemical Shifts (ppm), Coupling Constants (Hz)Mass-to-Charge Ratio (m/z)
Structural Detail High (Detailed carbon-hydrogen framework)Low (Primarily molecular formula)
Isomer Distinction Excellent (Distinguishes constitutional isomers and stereoisomers)Poor (Identical mass for constitutional isomers)
Purity Assessment Quantitative (via integration)Semi-quantitative (based on peak intensity)

The true power lies in using the techniques together. High-resolution mass spectrometry provides the exact elemental formula, which acts as a crucial constraint. NMR spectroscopy then fills in the details, arranging those atoms into a definitive structure.

Integrated Structure Confirmation Workflow

Integrated_Workflow MS Mass Spectrometry Formula Propose Elemental Formula (C₇H₁₃NO₃) MS->Formula NMR NMR Spectroscopy Fragments Identify Structural Fragments / Connectivity NMR->Fragments Structure Assemble Fragments into Final Structure Formula->Structure Fragments->Structure Confirm Confirmed Structure: Methyl 2-(3-aminooxan-3-yl)acetate Structure->Confirm

Caption: Integrated workflow for unambiguous structure confirmation.

Conclusion

The characterization of Methyl 2-(3-aminooxan-3-yl)acetate serves as an excellent model for demonstrating the complementary strengths of NMR and mass spectrometry. Mass spectrometry rapidly provides the molecular formula, confirming the atomic components of the molecule. NMR spectroscopy then provides the intricate details of the atomic arrangement, confirming the connectivity and completing the structural puzzle. For researchers in drug development, mastering the application and interpretation of both techniques is not just beneficial—it is essential for ensuring the integrity and validity of their scientific findings.

References

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  • Krasavin, M., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Molecules, 26(15), 4485. [Link]

  • Poom, K., et al. (2018). A systematic approach toward comparing electrospray ionization efficiencies of derivatized and non-derivatized amino acids and biogenic amines. Analytica Chimica Acta, 1037, 150-158. [Link]

  • Gklotsos, D., et al. (2024). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. Analytical Chemistry. [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • Kutateladze, A. G., & Golenko, E. G. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16752. [Link]

  • Wikipedia. (2024). Electrospray ionization. [Link]

  • Otani, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1933. [Link]

  • Ho, C. S., & Lam, C. W. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]

  • Chen, J., & Qin, P. Y. (2018). NMR Characterization of RNA Small Molecule Interactions. Progress in nuclear magnetic resonance spectroscopy, 106-107, 1-20. [Link]

  • NMR Facility, University of Zurich. (n.d.). NMR sample preparation guidelines. [Link]

  • LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

  • Oregon State University. (n.d.). Small Molecule Characterization. Nuclear Magnetic Resonance Facility. [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • La Trobe University. (2025). Small Molecule Structure Characterisation. [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

  • Radulović, N. S., et al. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Journal of the Serbian Chemical Society, 78(12), 1831-1838. [Link]

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A Comparative Guide to the Structural Elucidation of Chiral Amino Acid Derivatives: The Case of Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of drug discovery and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural information dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. Methyl 2-(3-aminooxan-3-yl)acetate, a chiral cyclic amino acid derivative, presents a common yet critical challenge for structural characterization. Its structure features a stereocenter at the C3 position of the oxane ring and conformational flexibility, necessitating a robust analytical strategy for unambiguous elucidation.

While X-ray crystallography is often considered the "gold standard" for determining molecular structure, it is not always feasible or may not provide a complete picture of the molecule's behavior in a physiological context. This guide provides a comprehensive comparison of X-ray crystallography with other powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling—for the structural characterization of small molecules like Methyl 2-(3-aminooxan-3-yl)acetate. It is important to note that, to date, no public crystal structure for Methyl 2-(3-aminooxan-3-yl)acetate is available in repositories such as the Cambridge Structural Database (CSD).[1][2][3][4][5] Therefore, this guide will leverage established principles and data from structurally related compounds to illustrate the methodologies and comparative analysis.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction offers an unparalleled, high-resolution snapshot of a molecule's structure in the solid state.[6][7] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can determine atomic positions, bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.[8] This technique provides a definitive and unambiguous three-dimensional model of the molecule as it exists within the crystal lattice.[9][10]

Experimental Workflow: X-ray Crystallography

The process of determining a crystal structure can be broken down into four main stages: crystallization, data collection, structure solution, and refinement.[8]

xray_workflow cluster_cryst Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement synthesis Compound Synthesis & Purification crystallization Crystallization Screening (Vapor diffusion, slow evaporation, etc.) synthesis->crystallization Dissolution in appropriate solvent(s) crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection Microscopic examination mounting Crystal Mounting & Cryo-cooling crystal_selection->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer Exposure to monochromatic X-rays data_processing Data Processing (Integration & Scaling) diffractometer->data_processing structure_solution Structure Solution (Direct methods, Patterson, etc.) data_processing->structure_solution Electron density map refinement Structural Refinement structure_solution->refinement Iterative fitting of atomic model validation Validation & CIF File Generation refinement->validation Check for errors, prepare for publication

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol for SC-XRD of a Small Organic Molecule
  • Crystallization: The most critical and often challenging step is growing a high-quality single crystal.[11]

    • Dissolve the purified compound (e.g., Methyl 2-(3-aminooxan-3-yl)acetate) in a minimal amount of a suitable solvent or solvent mixture.

    • Employ techniques such as slow evaporation, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution. The key is to allow the molecules to organize slowly into a well-ordered crystal lattice.[11]

    • Screen various solvents and conditions to find the optimal parameters for crystal growth.

  • Crystal Selection and Mounting:

    • Examine the resulting crystals under a polarized light microscope to select a single, transparent crystal with no visible cracks or defects, ideally between 0.1 and 0.3 mm in its largest dimension.[11]

    • Carefully mount the selected crystal on a goniometer head, often using a cryoloop and a cryoprotectant oil, and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

  • Data Collection:

    • Mount the goniometer on the diffractometer.[7]

    • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the diffracted X-rays are detected.[12]

    • Modern diffractometers use CCD or CMOS detectors to collect a series of diffraction images over a wide range of crystal orientations.[7]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and the intensities of each reflection.

    • The initial positions of the atoms are determined using computational methods (e.g., direct methods). This provides an initial electron density map.

    • The atomic model is then refined against the experimental data, iteratively adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • For chiral molecules, the absolute configuration can often be determined if the data is of sufficient quality and resolution, particularly by calculating the Flack parameter.[8]

The Alternatives: A Multi-faceted Approach to Structure

While X-ray crystallography provides a definitive solid-state structure, other techniques are essential for confirming connectivity, determining structure in solution, and providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[13] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the deduction of the molecule's connectivity and stereochemistry.[14][15] For a molecule like Methyl 2-(3-aminooxan-3-yl)acetate, NMR is indispensable for confirming the carbon skeleton and determining the relative stereochemistry of the substituents on the oxane ring.

Experimental Workflow: NMR Structural Elucidation

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis sample_prep Dissolve sample in deuterated solvent (e.g., CDCl₃, D₂O) one_d 1D NMR (¹H, ¹³C, DEPT) sample_prep->one_d two_d 2D NMR (COSY, HSQC, HMBC, NOESY) one_d->two_d Based on 1D complexity connectivity Determine Connectivity (COSY, HMBC) two_d->connectivity stereochem Determine Relative Stereochemistry (NOESY, J-coupling) connectivity->stereochem abs_config Determine Absolute Configuration (Chiral Derivatization) stereochem->abs_config structure Propose Structure abs_config->structure

Caption: Workflow for small molecule structural elucidation using NMR.

Detailed Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 1-5 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to ensure solubility and avoid overlapping solvent signals.

  • 1D NMR (¹H and ¹³C):

    • Acquire a standard ¹H NMR spectrum to identify the number and types of proton environments. Integration of the signals reveals the relative number of protons.

    • Acquire a ¹³C NMR spectrum, often with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR for Connectivity (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds), establishing H-C-C-H connections.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-4 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.

  • 2D NMR for Stereochemistry (NOESY/ROESY):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This is the primary method for determining relative stereochemistry. For our target molecule, NOESY would reveal the cis or trans relationship between the amino group and other protons on the oxane ring.[16]

  • Determination of Absolute Configuration:

    • Standard NMR cannot distinguish between enantiomers. To determine the absolute configuration, the molecule must be derivatized with a chiral agent, such as Mosher's acid chloride, to create a mixture of diastereomers.[17][18]

    • The resulting diastereomers will have distinct NMR spectra, and analysis of the chemical shift differences, particularly of protons near the newly formed chiral center, can be used to assign the absolute configuration of the original amine.[19][20]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[21] Its primary role in structural elucidation is to provide the molecular weight of the compound with high accuracy, which allows for the determination of the molecular formula.[22] Tandem mass spectrometry (MS/MS) can provide structural clues by analyzing the fragmentation patterns of the molecule.[23]

Experimental Protocol for High-Resolution MS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method ideal for polar molecules.[23]

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[24]

  • Data Analysis: The accurate mass measurement is used to calculate the elemental composition. For Methyl 2-(3-aminooxan-3-yl)acetate (C₈H₁₅NO₃), high-resolution MS would confirm the molecular formula by matching the experimental mass to the theoretical mass with a high degree of precision (typically < 5 ppm).[22]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful adjunct to experimental techniques.[25] While not a primary method for de novo structure determination, it is invaluable for:

  • Conformational Analysis: Predicting the lowest energy conformations of flexible molecules like the oxane ring in our target compound.

  • Spectral Prediction: Calculating theoretical NMR chemical shifts and coupling constants for different possible stereoisomers or conformers. These predicted spectra can then be compared with experimental data to aid in the correct structural assignment.[26]

  • Validation: Confirming that a proposed structure is energetically reasonable.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked, the nature of the sample, and the available resources. No single technique is universally superior; they are often used in a complementary fashion.[27][28]

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Chemistry
Primary Information 3D structure in solid state, absolute configuration, bond lengths/angles.[9]Connectivity, relative stereochemistry in solution, dynamic information.[15][29]Molecular formula, fragmentation patterns.[21]Predicted 3D structure, conformational energies, predicted spectral data.[26]
Sample State Single CrystalSolutionSolution/SolidIn Silico
Sample Amount ~0.1-1 mg (of crystals)~1-10 mg< 1 µgN/A
Destructive? No (crystal is recovered)[9]No (sample is recovered)[29]Yes (sample is consumed)N/A
Key Limitation Requires high-quality single crystals, which can be difficult to obtain.[9][30]Can be limited by sample solubility and spectral complexity for large molecules.[29]Does not provide 3D stereochemical information.Predictive, not definitive. Accuracy depends on the level of theory used.
Time Investment Days to weeks (crystallization is often the bottleneck).[8]Hours to days.Minutes.Hours to days (depending on complexity).

Conclusion: An Integrated Strategy for Unambiguous Structural Elucidation

For a novel chiral molecule like Methyl 2-(3-aminooxan-3-yl)acetate, a single technique is insufficient for complete and unambiguous structural characterization. A robust, integrated approach is required to ensure scientific integrity and provide a comprehensive understanding of the molecule.

  • Start with MS and NMR: High-resolution mass spectrometry should be used first to rapidly confirm the molecular formula. Concurrently, a full suite of 1D and 2D NMR experiments should be performed to establish the complete covalent structure (connectivity).

  • Define Stereochemistry: NOESY experiments are then critical for determining the relative stereochemistry of the substituents on the oxane ring.

  • Pursue Crystallography for Absolute Confirmation: The ultimate goal for unambiguous proof of both relative and absolute stereochemistry is to obtain a single-crystal X-ray structure. This provides an irrefutable 3D model of the molecule.

  • Use Computation for Support: Throughout the process, computational modeling can be used to predict stable conformers and to calculate NMR parameters that can help resolve ambiguities in the experimental data.

By synergistically combining the strengths of these techniques, researchers can confidently and accurately determine the complete structure of complex small molecules, a critical step in advancing drug development and chemical research.

References

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved March 31, 2026, from [Link]

[13] S., P., & C., S. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

[31] Unknown. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC. [Link]

[14] Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

[32] Unknown. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved March 31, 2026, from [Link]

[33] Unknown. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

[34] Hsieh, Y., Chen, Y., & Chang, H. (n.d.). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Publishing. [Link]

[22] Unknown. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. TIGP. [Link]

[35] Woolfitt, A. R., & M., M. S. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

[36] Unknown. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination? Reddit. [Link]

[27] Unknown. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Retrieved March 31, 2026, from [Link]

[37] Unknown. (n.d.). Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. Development Team. Retrieved March 31, 2026, from [Link]

[6] Unknown. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]

[29] Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

[38] Sitarska, A. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved March 31, 2026, from [Link]

[15] Unknown. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. Retrieved March 31, 2026, from [Link]

[39] Unknown. (n.d.). Assessing small molecule conformational sampling methods in molecular docking | Request PDF. ResearchGate. Retrieved March 31, 2026, from [Link]

[21] Unknown. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Organic Chemistry | OpenStax. [Link]

[24] Unknown. (2024, May 30). Finding the Correct Mass Spectrometry for Small Molecule Analysis: A Helpful Guide for Laboratories. ZefSci. [Link]

[7] Unknown. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Tools in Structure and Dynamics. Retrieved March 31, 2026, from [Link]

[23] Kind, T., & Fiehn, O. (2017, April 24). Identification of small molecules using accurate mass MS/MS search. PMC. [Link]

[40] Svatos, A. (2010, August 15). Mass spectrometric imaging of small molecules. PubMed. [Link]

[41] Bristow, T. (2025, November 26). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

[42] Chen, J., & Zhang, J. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC. [Link]

[43] Bouatra, S., & Wishart, D. S. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

[28] Aramini, J. M., Rossi, P., Anklin, C., & Montelione, G. T. (2005, November 8). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society. [Link]

[44] Unknown. (2023, September 6). Advancements in Computational Small Molecule Binding Affinity Prediction Methods. Columbia Academic Commons. [Link]

[11] Unknown. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH. Retrieved March 31, 2026, from [Link]

[26] Unknown. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. [Link]

[45] Unknown. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic ResonanceVolume 50 | Books Gateway. [Link]

[25] Audus, D. J., & others. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. PMC. [Link]

[46] Unknown. (2024, September 12). A Machine Learning Method for RNA–Small Molecule Binding Preference Prediction. Journal of Chemical Information and Modeling - ACS Publications. [Link]

[8] Deschamps, J. R. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. [Link]

[47] Unknown. (n.d.). Screening Protein–Small Molecule Interactions by NMR. Springer Nature Experiments. Retrieved March 31, 2026, from [Link]

[19] Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (n.d.). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry - ACS Publications. [Link]

[17] Unknown. (2025, May 4). (PDF) Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. ResearchGate. [Link]

[30] Unknown. (2010, October 3). What are the risks or disadvantages of X-ray crystallography? : r/askscience. Reddit. [Link]

[20] Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

[10] Unknown. (n.d.). X-ray Crystallography. Creative BioMart. Retrieved March 31, 2026, from [Link]

[18] Yoder, N. C., & Smith, T. E. (2008, May 1). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education - ACS Publications. [Link]

[1] Unknown. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved March 31, 2026, from [Link]

[2] Unknown. (n.d.). Cambridge Structural Database. Wikipedia. Retrieved March 31, 2026, from [Link]

[3] Unknown. (2026, February 3). Cambridge Structural Database. Re3data.org. [Link]

[4] Unknown. (n.d.). (PDF) The Cambridge Structural Database. ResearchGate. Retrieved March 31, 2026, from [Link]

[5] Groom, C. R., & Allen, F. H. (2013, July 1). The Cambridge Structural Database in Retrospect and Prospect. [Link]

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The Definitive Guide to Confirming the Absolute Configuration of Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

The stereochemistry of substituted amino acids dictates the pharmacokinetic profile, target affinity, and toxicity of peptide-based therapeutics and peptidomimetics. A single stereoinversion (e.g., L- to D- configuration) can transform a potent therapeutic into an inactive or toxic entity. For researchers working with non-canonical, N-methylated, or heavily substituted amino acids—often found in marine natural products or synthetic libraries—determining the absolute configuration is a formidable analytical challenge.

This guide provides an objective comparison of the leading analytical methodologies and delivers a field-proven, self-validating experimental protocol for the most versatile approach: The Advanced Marfey's Method .

Methodological Comparison: Choosing the Analytical Engine

When confirming absolute configuration, researchers must balance sample availability, molecular flexibility, and equipment accessibility. Here is how the leading techniques compare:

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left- and right-circularly polarized infrared light. Unlike X-ray crystallography, VCD does not require single crystals or heavy-atom anomalous dispersion[1]. By comparing experimental VCD spectra with ab initio Density Functional Theory (DFT) calculations, researchers can determine absolute configuration directly in solution[2].

  • The Catch: Highly flexible substituted amino acids can complicate DFT conformational averaging, requiring extensive computational time to model all possible conformers[3].

Chiral GC-MS

Gas chromatography coupled with mass spectrometry offers extreme sensitivity. However, amino acids are zwitterionic and require double derivatization (e.g., esterification of the carboxyl group and acylation of the amine) to become volatile[4].

  • The Catch: While excellent for canonical amino acids, bulky or heavily substituted amino acids often suffer from poor volatility or thermal degradation during GC analysis, leading to artifactual racemization.

The Advanced Marfey’s Method (LC-MS)

This is the gold standard for complex, substituted amino acids[5]. Marfey's reagent (FDAA) or its more hydrophobic leucine variant (FDLA) reacts with the primary or secondary amine of the amino acid to form diastereomers[6]. Because diastereomers possess different physicochemical properties, they are easily resolved on standard achiral reverse-phase C18 columns. LC-MS provides both the chromatographic resolution and the exact mass confirmation[7].

MethodSelection Start Substituted Amino Acid Sample Q1 Is the sample crystalline with a heavy atom? Start->Q1 XRay X-Ray Crystallography (Anomalous Dispersion) Q1->XRay Yes Q2 Is the sample pure and conformationally rigid? Q1->Q2 No VCD Vibrational Circular Dichroism (VCD) Q2->VCD Yes Q3 Is it volatile after double derivatization? Q2->Q3 No GCMS Chiral GC-MS Q3->GCMS Yes Marfeys Advanced Marfey's Method (LC-MS) Q3->Marfeys No / Prefer LC

Decision logic for selecting the optimal absolute configuration analysis method.

Quantitative Comparison Table
ParameterAdvanced Marfey's (LC-MS)Chiral GC-MSVCDX-Ray Crystallography
Sample State SolutionVolatile DerivativeSolutionSingle Crystal
Sample Required < 10 µg< 1 µg2–5 mg1 suitable crystal
Throughput High (Chromatographic)High (Chromatographic)Low (Requires DFT)Low (Crystallization bottleneck)
Best For Peptides, N-methyl AAs, non-canonical AAsSmall, volatile canonical AAsRigid chiral moleculesNovel scaffolds with heavy atoms
Cost per Sample LowLowMedium (Computational)High

Deep Dive: The Causality Behind the Advanced Marfey’s Method

When isolating a novel substituted amino acid (e.g., from a marine depsipeptide like petriellin A), you often cannot purchase the pure D- or L- enantiomeric standards to establish baseline retention times[8].

The Chemical Logic: The "Advanced" Marfey's method elegantly bypasses this limitation by utilizing a racemic derivatizing agent (DL-FDLA)[7].

  • Reacting your unknown amino acid with L-FDLA yields a single diastereomer.

  • Reacting it with DL-FDLA yields a pair of diastereomers.

Because the enantiomer of a diastereomer has the exact same physicochemical properties in an achiral environment, the retention time of (L-Amino Acid + D-FDLA) is chromatographically identical to (D-Amino Acid + L-FDLA)[7]. Therefore, the DL-FDLA reaction creates an in situ standard for the opposite enantiomer, creating a perfectly self-validating system.

MarfeysWorkflow Hydrolysis 1. Acid Hydrolysis (6N HCl, 110°C) Split 2. Split Sample Hydrolysis->Split DerivL 3a. Derivatize with L-FDLA Split->DerivL DerivDL 3b. Derivatize with DL-FDLA (Racemic) Split->DerivDL LCMS_L 4a. LC-MS Analysis (Single Diastereomer) DerivL->LCMS_L LCMS_DL 4b. LC-MS Analysis (Diastereomer Pair) DerivDL->LCMS_DL Compare 5. Compare Retention Times (Self-Validating) LCMS_L->Compare LCMS_DL->Compare Result Absolute Configuration Confirmed Compare->Result

The self-validating workflow of the Advanced Marfey's Method using LC-MS.

Self-Validating Experimental Protocol: Advanced Marfey’s Derivatization

This protocol is designed to ensure absolute trustworthiness. By running a blank and a racemic derivatization alongside your sample, you eliminate the risk of misidentifying reagent artifacts as amino acid derivatives.

Phase 1: Preparation & Hydrolysis (For Peptide Samples)
  • Hydrolysis: Place ~0.5 mg of the peptide in a glass ampoule. Add 0.5 mL of 6N HCl.

  • Sealing: Flush the ampoule with Argon to prevent oxidative degradation of sensitive amino acids (like Trp or Met), seal it, and heat at 110°C for 16–24 hours.

  • Evaporation: Cool the ampoule, open it, and evaporate the HCl under a gentle stream of nitrogen. Resuspend the hydrolysate in 100 µL of LC-MS grade water.

Phase 2: The Self-Validating Derivatization Split

Causality Check: We use NaHCO₃ to deprotonate the amino group, making it a strong nucleophile for the aromatic substitution onto the fluorodinitrobenzene ring of the FDLA reagent[6].

  • Aliquot: Split the resuspended sample into two 50 µL aliquots in separate amber microcentrifuge tubes (FDLA is light-sensitive).

  • Buffering: Add 20 µL of 1M NaHCO₃ to each tube.

  • Derivatization:

    • To Tube A, add 100 µL of a 1% (w/v) solution of L-FDLA in acetone.

    • To Tube B, add 100 µL of a 1% (w/v) solution of DL-FDLA in acetone.

    • Prepare a Blank: 50 µL water + 20 µL NaHCO₃ + 100 µL L-FDLA.

  • Incubation: Vortex thoroughly and incubate at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 20 µL of 1N HCl to each tube. Why? This neutralizes the buffer, preventing the alkaline degradation of the dinitrophenyl group and preparing the sample for acidic LC-MS mobile phases.

  • Dilution: Dilute with 810 µL of 50% aqueous acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

Phase 3: LC-MS Analysis & Data Interpretation
  • Chromatography: Inject 5 µL onto an achiral C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor the exact mass of the derivatized amino acid via ESI-MS in positive or negative ion mode.

  • Validation Matrix:

    • Overlay the Extracted Ion Chromatograms (EIC) for Tube A (L-FDLA) and Tube B (DL-FDLA).

    • Tube B will show a doublet (two peaks representing the L- and D- configurations).

    • If the single peak from Tube A perfectly co-elutes with the first peak of the Tube B doublet, your original substituted amino acid is the L-enantiomer (Note: While L-AA derivatives typically elute before D-AA derivatives on C18 columns due to differential hydrophobic shielding, the DL-FDLA internal standard makes the exact elution order irrelevant for confirmation, as the relative position proves the identity)[7].

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.
  • Fujii, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Analytical Chemistry.
  • Silva, M., et al. (2018). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. Marine Drugs.
  • Pätzold, R., & Brückner, H. (2005). Chiral separation of amino acids by gas chromatography. ResearchGate.
  • Di Remigio Eikås, K., et al. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? RSC Publishing.
  • ConnectSci. (2006). Determination of the Complete Absolute Configuration of Petriellin A. Aust J Chem.

Sources

"benchmarking Methyl 2-(3-aminooxan-3-yl)acetate against known inhibitors"

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Methyl 2-(3-aminooxan-3-yl)acetate Scaffold Against Established DPP-4 Inhibitors

As the demand for long-acting, once-weekly therapeutics for Type 2 Diabetes Mellitus (T2DM) intensifies, the structural evolution of Dipeptidyl Peptidase-4 (DPP-4) inhibitors has shifted toward highly constrained, low-molecular-weight scaffolds. Among these, the tetrahydropyran (oxan) core has emerged as a privileged pharmacophore.

This guide provides a comprehensive benchmarking analysis of Methyl 2-(3-aminooxan-3-yl)acetate —a highly versatile fragment building block—against established clinical DPP-4 inhibitors such as Sitagliptin and the oxan-derived Omarigliptin. By evaluating the biochemical, kinetic, and structural parameters of this scaffold, researchers can leverage its baseline properties to engineer next-generation, ultra-long-acting antidiabetic agents.

Mechanistic Rationale: The Oxan-3-Amine Pharmacophore

To understand the value of the Methyl 2-(3-aminooxan-3-yl)acetate scaffold, we must first analyze the topological requirements of the DPP-4 active site. The DPP-4 binding pocket is broadly divided into the S1 hydrophobic pocket, the S2 pocket, and the S2 extensive subsite[1].

The superiority of the 3-aminooxan-3-yl core over linear or simple pyrrolidine amines lies in its rigid conformational control:

  • The Primary Amine: Acts as the critical anchoring point. It forms robust, charge-reinforced salt bridges with the highly conserved acidic residues Glu205 and Glu206 in the S2 pocket[1]. Without this interaction, competitive inhibition drops precipitously[2].

  • The Oxan (Tetrahydropyran) Ring: Perfectly occupies the deep, hydrophobic S1 pocket (lined by Tyr631, Val656, and Tyr662). The oxygen heteroatom in the ring can also participate in subtle hydrogen bonding or dipole interactions with the surrounding residues, differentiating it from purely carbocyclic rings[1].

  • The Methyl Acetate Vector: Positioned at the C3 stereocenter, this ester acts as an ideal synthetic vector. It allows medicinal chemists to rapidly elaborate the fragment (via amidation, reduction, or heterocycle fusion) to reach the S2 extensive pocket (interacting with Phe357 and Arg358), a requirement for achieving sub-nanomolar potency and once-weekly pharmacokinetic profiles like that of Omarigliptin[1].

G cluster_0 DPP-4 Active Site Interactions Inhibitor Methyl 2-(3-aminooxan-3-yl)acetate (Core Scaffold) Amine 3-Amino Group Inhibitor->Amine Oxan Oxan (Tetrahydropyran) Ring Inhibitor->Oxan Acetate Methyl Acetate Vector Inhibitor->Acetate Glu Glu205 / Glu206 (Salt Bridge Anchor) Amine->Glu Ionic Bonds S1 S1 Hydrophobic Pocket (Tyr662, Val711) Oxan->S1 Hydrophobic Fit S2 S2 Extensive Pocket (Phe357, Arg358) Acetate->S2 Synthetic Elongation

DPP-4 active site interaction model for the Methyl 2-(3-aminooxan-3-yl)acetate scaffold.

Self-Validating Experimental Protocols

To objectively benchmark this scaffold against known inhibitors, we employ a self-validating in vitro fluorometric assay coupled with Surface Plasmon Resonance (SPR).

Protocol A: In Vitro Fluorometric DPP-4 Inhibition Assay

Causality & Design: We utilize Gly-Pro-AMC (Glycyl-Prolyl-7-Amino-4-methylcoumarin) as the substrate. Because the intrinsic exopeptidase activity of DPP-4 specifically targets the post-proline bond, it liberates the highly fluorescent AMC molecule[3]. This allows for real-time, highly sensitive kinetic tracking without the need for secondary coupled reporter enzymes, thereby eliminating false positives caused by reporter-enzyme inhibition[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a DPP-4 assay buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 1 mM EDTA. The slightly basic pH optimizes the catalytic efficiency of the serine protease triad (Ser630, His740, Asp708)[3],[5].

  • Compound Preparation: Dissolve Methyl 2-(3-aminooxan-3-yl)acetate, Sitagliptin (positive control), and Omarigliptin (positive control) in DMSO. Perform a 10-point serial dilution. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[4].

  • Enzyme Incubation: In a black, clear-bottom 96-well microplate, mix 24 µL of recombinant human DPP-4 (1.73 mU/mL) with 26 µL of the diluted compounds. Include "Blank" wells (buffer only) and "100% Activity" wells (enzyme + DMSO vehicle). Incubate at 37°C for 10 minutes to allow pre-equilibrium binding[4].

  • Reaction Initiation: Add 50 µL of 200 µM Gly-Pro-AMC substrate to all wells (final substrate concentration: 100 µM)[4].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 350 nm and an emission wavelength of 450 nm[3],[6].

  • Data Validation: Calculate the IC50​ using non-linear regression. The assay is self-validating if the Sitagliptin control yields an IC50​ between 15–20 nM.

Workflow Prep Compound Prep (DMSO Stock) Incubate DPP-4 Enzyme Incubation (10 min, 37°C) Prep->Incubate Substrate Add Gly-Pro-AMC Substrate (100 µM) Incubate->Substrate Measure Fluorescence Read (Ex: 350nm, Em: 450nm) Substrate->Measure Analyze IC50 & Ki Calculation Measure->Analyze

High-throughput fluorometric screening workflow for DPP-4 inhibitors.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Design: While IC50​ provides functional potency, it is highly dependent on substrate concentration. SPR is critical for benchmarking fragments like Methyl 2-(3-aminooxan-3-yl)acetate because fragments typically exhibit very fast on-rates ( kon​ ) and off-rates ( koff​ ). SPR directly measures these kinetic parameters label-free, allowing us to calculate the true thermodynamic dissociation constant ( Kd​ ).

Comparative Performance Data

When benchmarking a raw fragment scaffold against fully elaborated clinical drugs, raw potency ( IC50​ ) is less informative than Ligand Efficiency (LE) . LE measures the binding energy contributed per heavy atom, indicating how efficiently the molecule utilizes its structural mass to bind the target.

As shown in the table below, while Methyl 2-(3-aminooxan-3-yl)acetate has a micromolar IC50​ typical of unoptimized fragments, its Ligand Efficiency is exceptionally high. This proves that the oxan-3-amine core is making near-optimal contacts in the S1 pocket and with Glu205/206, validating it as a superior starting point for drug design. When this core is synthetically elaborated into Omarigliptin, the potency shifts into the sub-nanomolar range, enabling once-weekly dosing[1].

CompoundMolecular Weight ( g/mol ) IC50​ (nM) Ki​ (nM)Ligand Efficiency (kcal/mol/HA)Primary Binding Subsites
Methyl 2-(3-aminooxan-3-yl)acetate (Fragment Scaffold)173.21~15,000~8,5000.38 S1, Glu205/206
Sitagliptin (Standard Once-Daily)407.3118.09.20.31S1, S2, Glu205/206
Omarigliptin (Advanced Oxan Core)398.421.60.80.34S1, S2, S2 extensive

Data synthesis based on standardized DPP-4 biochemical assays and established literature values for clinical inhibitors[1].

Conclusion & Optimization Strategy

Benchmarking Methyl 2-(3-aminooxan-3-yl)acetate reveals it to be a highly efficient, structurally rigid pharmacophore for DPP-4 inhibition. The tetrahydropyran ring provides an optimal steric fit for the S1 subsite, while the primary amine acts as an indispensable anchor to the catalytic machinery[1],[5].

For drug development professionals, the strategic value of this compound lies in its methyl acetate group. By utilizing standard saponification and subsequent amide coupling or cyclization (e.g., forming pyrazole or triazole derivatives), researchers can extend the molecule into the S2 extensive pocket. As demonstrated by the evolution of Omarigliptin, successfully bridging the S1 and S2 extensive pockets using an oxan-core is the definitive pathway to achieving the ultra-slow off-rates required for once-weekly antidiabetic efficacy[1].

References

  • ACS Publications. "Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants." Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents." Pharmaceuticals (Basel). Available at:[Link]

  • National Institutes of Health (PMC). "Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism." Frontiers in Nutrition. Available at:[Link]

  • Frontiers. "DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature." Frontiers in Molecular Biosciences. Available at:[Link]

  • MDPI. "Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum." Nutrients. Available at:[Link]

Sources

Safety Operating Guide

Methyl 2-(3-aminooxan-3-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-(3-aminooxan-3-yl)acetate: Comprehensive Handling and Disposal Guide

Methyl 2-(3-aminooxan-3-yl)acetate (CAS 1522525-85-4) is a highly functionalized unnatural amino acid building block frequently utilized in medicinal chemistry, hit-to-lead optimization, and drug discovery workflows. Featuring a tetrahydropyran (oxan) core, a primary amine, and a methyl ester, this compound presents specific handling and disposal challenges due to its reactivity profile and hazard classifications[1].

As an application scientist, establishing a rigorous, self-validating disposal protocol for this compound is critical not only for regulatory compliance but for maintaining the integrity and safety of the laboratory environment.

Chemical Hazard Profile & Quantitative Data

Before initiating any disposal protocol, personnel must understand the physicochemical and hazardous properties of the material. The table below summarizes the critical data required for proper waste characterization[1].

Property / Hazard CategoryValue / Description
Chemical Name Methyl 2-(3-aminooxan-3-yl)acetate
CAS Number 1522525-85-4
Molecular Formula C8H15NO3
Hazard Classifications Skin Irrit. 2, Eye Dam. 1, STOT SE 3
Hazard Statements H315 (Causes skin irritation), H318 (Causes serious eye damage), H336 (May cause drowsiness or dizziness)
Key Functional Groups Primary amine (basic/nucleophilic), Methyl ester (hydrolyzable), Tetrahydropyran ether

Causality in Handling & Segregation: The "Why" Behind the Protocol

Expert laboratory safety goes beyond following rules; it requires an understanding of chemical causality. The disposal of Methyl 2-(3-aminooxan-3-yl)acetate is governed by three primary chemical behaviors:

  • Amine Reactivity & Exothermic Potential : The primary amine group is weakly basic and highly nucleophilic. If this compound is inadvertently disposed of in an acidic waste stream (e.g., containing hydrochloric or sulfuric acid), an uncontrolled, exothermic acid-base neutralization will occur[2]. This can lead to rapid gas expansion and container rupture.

  • Ester Hydrolysis : The methyl ester moiety is susceptible to hydrolysis under both strongly acidic and strongly basic conditions. In aqueous waste streams at extreme pH levels, the ester will hydrolyze to release methanol and the corresponding carboxylic acid, altering the vapor pressure and toxicity profile of the waste container over time.

  • Halogenated vs. Non-Halogenated Segregation : In drug discovery, this compound is typically handled in organic solvents. If extracted or dissolved in dichloromethane (DCM) or chloroform, the waste must be routed to a halogenated waste stream. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated container unnecessarily increases institutional disposal costs and environmental burden[3].

Waste Segregation Workflow

The following decision matrix dictates the proper segregation path for Methyl 2-(3-aminooxan-3-yl)acetate waste streams.

WasteDisposal Start Methyl 2-(3-aminooxan-3-yl)acetate Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Solutions, Filtrates) State->Liquid Liquid SolidBin Hazardous Solid Waste Container Solid->SolidBin Solvent Contains Halogens? (e.g., DCM, Chloroform) Liquid->Solvent NonHalo Non-Halogenated Organic Waste Solvent->NonHalo No Halo Halogenated Organic Waste Solvent->Halo Yes EHS EHS Pickup & Incineration NonHalo->EHS Halo->EHS SolidBin->EHS

Decision matrix for Methyl 2-(3-aminooxan-3-yl)acetate waste segregation.

Self-Validating Disposal Protocols

To ensure trustworthiness and safety, every operational procedure below is designed as a self-validating system —meaning the operator must verify a specific metric before proceeding to the next step.

Protocol A: Liquid Waste Disposal (Reaction Mixtures & Filtrates)
  • Matrix Characterization : Determine the solvent composition of your waste. If the solution contains >1% halogenated solvents (e.g., DCM), it must be classified as halogenated waste[4].

  • Container Selection & Inspection : Select a chemically compatible High-Density Polyethylene (HDPE) or glass waste carboy.

    • Self-Validation Step: Visually inspect the container for stress fractures. Verify the pH of the existing waste in the container using a pH strip; ensure it is neutral to mildly basic (pH 7-9) before adding the amine-containing waste to prevent exothermic reactions[2].

  • Transfer : Working entirely within a certified chemical fume hood, use a funnel to transfer the liquid waste into the designated container. Leave at least 20% headspace to allow for vapor expansion[3].

  • Labeling & Documentation : Immediately update the hazardous waste tag attached to the container. List "Methyl 2-(3-aminooxan-3-yl)acetate" alongside all solvents.

    • Self-Validation Step: Calculate the approximate percentages of all constituents on the label. The sum must equal exactly 100%. Unknowns or mathematically incorrect labels will result in the waste being rejected by Environmental Health & Safety (EHS) contractors[3].

  • Secondary Containment : Place the sealed waste carboy into a secondary containment tray capable of holding 110% of the container's volume[5].

Protocol B: Solid Waste Disposal (Contaminated Consumables & Bulk Powder)
  • Collection : Gather all contaminated gloves, weigh boats, spatulas, and empty reagent vials.

  • Defacing Original Containers : If disposing of the original vendor bottle that contained the compound, you must thoroughly deface the barcode and original label.

    • Self-Validation Step: Visually confirm that the original hazard pictograms are completely obscured or removed. This indicates to EHS that the container is now a waste receptacle, not an active chemical storage vessel[5].

  • Packaging & Sealing : Place all items into a puncture-resistant, transparent plastic bag designated for hazardous solid waste. Seal the bag using a secure gooseneck tie method.

  • Tagging : Apply a solid hazardous waste label, explicitly noting the presence of a severe eye irritant (H318) to inform downstream handlers[1].

Protocol C: Spill Response & Decontamination
  • Containment : For solid spills, gently sweep the material using a static-free brush to avoid aerosolizing the severe eye-damaging powder. For liquid solutions, apply an inert absorbent pad or vermiculite.

  • Neutralization & Cleaning : Wipe the affected area with a solvent in which the compound is highly soluble (e.g., methanol or ethanol), followed by a thorough wash with laboratory detergent and water to remove residual organics.

  • Verification :

    • Self-Validation Step: Swipe the decontaminated surface with a clean pH indicator strip moistened with distilled water. A neutral pH (~7.0) confirms the complete removal of the basic primary amine residue.

References

  • NextSDS . methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information. NextSDS Substance Database. 1

  • University of Manitoba . Lab Waste Disposal Guide. Environmental Health and Safety Office (EHSO). 5

  • Queen's University . Queen's University Environmental Health & Safety: Hazardous Waste Disposal. 4

  • Ontario Tech University . Laboratory Hazardous Waste Management Manual. 3

  • The University of British Columbia . Laboratory Hazardous Waste Management - MedNet. 6

  • University of Toronto . Chemical Waste Disposal - Environmental Health & Safety. 2

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Personal protective equipment for handling Methyl 2-(3-aminooxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Handling Methyl 2-(3-aminooxan-3-yl)acetate

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities. Methyl 2-(3-aminooxan-3-yl)acetate is one such compound for which extensive public safety data may not be readily available. In these situations, we must rely on our expertise, applying first principles of chemical safety based on structural analogy and established best practices. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, grounded in the authoritative standards set by the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5]

Our primary directive is to create a self-validating system of safety, where the logic behind each step is clear, ensuring both personal safety and experimental integrity.

Part 1: Hazard Assessment via Structural Analogy

The molecular structure of Methyl 2-(3-aminooxan-3-yl)acetate contains two key functional groups that dictate our safety protocol:

  • Methyl Acetate Moiety: The ester component, methyl acetate, is known to be a highly flammable liquid and vapor.[6][7] It is also a known cause of serious eye irritation and may lead to drowsiness or dizziness.[6][7] Repeated exposure can cause skin dryness or cracking.[6]

  • Aminooxane Moiety: The core of the molecule is a heterocyclic amine. Amines as a class of organic compounds are basic and can be irritants or corrosive to the skin and eyes. They can also be respiratory irritants. While specific toxicity data for this compound is unavailable, related structures like Methylamine Acetate are classified as causing skin and serious eye irritation.[8]

Part 2: The Core Safety Protocol: A Multi-Layered Approach

We will adopt the established hierarchy of controls to minimize exposure. This framework prioritizes engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All manipulations of Methyl 2-(3-aminooxan-3-yl)acetate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to control inhalation exposure to potential vapors or aerosols.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.

  • Emergency Stations: Before beginning any work, confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[1]

Personal Protective Equipment (PPE): The Essential Barrier

The following table summarizes the required PPE. The rationale is directly linked to the hazards identified in our structural assessment. No single glove material can provide universal protection, so selecting the appropriate type is crucial.[1][9]

PPE CategorySpecificationRationale and Causality
Hand Protection Double-gloving: Inner Nitrile gloves with outer Butyl rubber or PVC gloves.[10][11][12]The ester and amine functionalities necessitate robust chemical resistance. Nitrile offers good general protection and dexterity, while an outer layer of Butyl rubber or PVC provides superior resistance to amines and solvents.[10][12] This combination minimizes the risk of dermal absorption.
Eye & Face Protection Chemical splash goggles and a full-face shield.[13]The high risk of serious eye irritation from both the acetate and amine components requires this dual layer of protection.[6][8] Safety glasses are insufficient.[14] A face shield protects the entire face from splashes during transfers.[13]
Body Protection Flame-resistant (FR) lab coat.The flammability of the methyl acetate moiety presents a fire risk.[7] An FR lab coat provides a critical barrier in the event of a flash fire. Standard cotton lab coats are not sufficient.
Respiratory Protection Not required if work is performed within a certified fume hood.A properly functioning fume hood provides adequate respiratory protection. If there is a risk of exposure outside of a hood (e.g., large-scale work, spill), a NIOSH-approved respirator with organic vapor cartridges would be necessary.

Part 3: Standard Operating Procedure (SOP) for Handling

This step-by-step protocol ensures a systematic and safe workflow.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Procedure prep_ppe 1. Don Required PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_spill 3. Prepare Spill Kit prep_hood->prep_spill handle_weigh 4. Weigh Compound prep_spill->handle_weigh handle_transfer 5. Transfer to Vessel handle_weigh->handle_transfer handle_dissolve 6. Add Solvent & Dissolve handle_transfer->handle_dissolve cleanup_waste 7. Segregate & Label Waste handle_dissolve->cleanup_waste cleanup_decon 8. Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_ppe 9. Doff & Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of Methyl 2-(3-aminooxan-3-yl)acetate.

Detailed Steps:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Verify the fume hood has a current certification and is drawing air correctly.

    • Ensure a chemical spill kit compatible with amines and flammable solvents is readily accessible.

  • Handling (Inside Fume Hood):

    • Carefully weigh the solid compound on a tared weigh boat. Avoid generating dust.

    • Transfer the solid to the reaction or storage vessel.

    • Slowly add the desired solvent to the vessel, keeping the sash of the fume hood at the lowest practical height.

  • Post-Procedure & Decontamination:

    • Segregate all waste as described in Part 4.

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Doff PPE by removing the outer gloves first, followed by the face shield, lab coat, and finally the inner gloves. Dispose of single-use items in the appropriate waste stream.

    • Wash hands and forearms thoroughly with soap and water.

Part 4: Waste Management & Disposal Plan

Proper segregation and disposal are critical to ensure safety and environmental compliance.[15][16] Amine waste must not be mixed with other chemical waste streams to prevent hazardous reactions.[17]

Waste Segregation and Disposal Logic

cluster_streams Waste Segregation cluster_containers Containerization & Labeling cluster_disposal Final Disposal start Waste Generated solid_waste Solid Waste (Contaminated PPE, Weigh Boats) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste sharps_waste Sharps (Needles, Contaminated Glassware) start->sharps_waste solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container (Compatible with Amines & Solvents) liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal Contact EHS for Pickup solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Decision-making process for the segregation and disposal of waste.

Disposal Protocol:

  • Identify and Segregate: Keep amine-containing waste separate from other chemical wastes, especially acids and strong oxidizers, to prevent violent reactions.[17][18]

  • Containerize and Label:

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a dedicated, clearly labeled hazardous waste bag or container.

    • Liquid Waste: Unused solutions and solvent rinsates must be collected in a compatible, sealed, and clearly labeled hazardous waste container. The label must list all components, including "Methyl 2-(3-aminooxan-3-yl)acetate" and any solvents used.

    • Empty Containers: Triple rinse the original container with a suitable solvent. Collect the rinsate as hazardous liquid waste.[16]

  • Storage and Disposal: Store sealed waste containers in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal by a licensed contractor.[16][17] Never pour amine-containing waste down the drain.[17]

By adhering to this comprehensive guide, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Solvex[Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Chemical Waste Disposal Guidelines. University of Alabama in Huntsville. [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration. [Link]

  • Sustainable Personal Protective Clothing for Healthcare Applications: A Review. ACS Nano. [Link]

  • Glove Selection and Usage. University of California, Irvine Environmental Health & Safety. [Link]

  • OSHA Chemical Hazards And Communication - StatPearls. National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons (OPCW). [Link]

  • Personal Protective Equipment in Chemistry. University of Iowa Environmental Health & Safety. [Link]

  • Safety Data Sheet - Methyl acetate. DC Fine Chemicals. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • Complying With OSHA's Hazardous Material Requirements. Wolters Kluwer. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive. [Link]

  • Protective Glove Standard: Selection, Use and Care. University of Toronto Environmental Health & Safety. [Link]

  • Recommendations for Chemical Protective Clothing Disclaimer. NIOSH - CDC Archive. [Link]

  • Glove Selection Guide. University of California, Berkeley Office of Environment, Health & Safety. [Link]

  • Methyl Acetate - Safety Data Sheet. Agilent. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

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×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(3-aminooxan-3-yl)acetate
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Methyl 2-(3-aminooxan-3-yl)acetate

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.